Methyl 1-acetyl-1H-indazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZJFHDPNVMBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626665 | |
| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-26-4 | |
| Record name | 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239075-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for methyl 1-acetyl-1H-indazole-5-carboxylate, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the Fischer esterification of 1H-indazole-5-carboxylic acid to yield methyl 1H-indazole-5-carboxylate, followed by a regioselective N-acetylation to afford the final product. This document delves into the mechanistic underpinnings of each reaction, with a particular focus on the factors governing the critical N1-regioselectivity of the acylation step. Detailed, field-proven experimental protocols are provided, alongside data presentation and workflow visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities have led to their incorporation in a wide array of drug candidates. The targeted synthesis of specific indazole analogues is therefore of paramount importance. This guide focuses on the synthesis of methyl 1-acetyl-1H-indazole-5-carboxylate, a valuable intermediate for further chemical elaboration.
The synthetic route is dissected into two primary transformations:
-
Esterification: The conversion of the carboxylic acid moiety of 1H-indazole-5-carboxylic acid into its corresponding methyl ester.
-
N-Acetylation: The introduction of an acetyl group onto the indazole ring system.
A significant challenge in the functionalization of the indazole nucleus is the control of regioselectivity, as the two nitrogen atoms (N1 and N2) of the pyrazole ring exhibit distinct reactivity. This guide will address this challenge by providing a rationale for the experimental conditions that favor the desired N1-acylated product.
Part 1: Synthesis of Methyl 1H-indazole-5-carboxylate
The first step in the synthetic sequence is the esterification of commercially available 1H-indazole-5-carboxylic acid. A robust and scalable method for this transformation is the Fischer esterification, which utilizes an excess of the alcohol (in this case, methanol) as both the solvent and a reagent, with a catalytic amount of a strong acid.
Reaction Scheme:
1H-indazole-5-carboxylic acid ---> Methyl 1H-indazole-5-carboxylate
Mechanistic Insights
The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of a large excess of methanol shifts the equilibrium towards the product side, ensuring a high conversion rate.
Experimental Protocol: Fischer Esterification
Materials:
-
1H-indazole-5-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
To a suspension of 1H-indazole-5-carboxylic acid (e.g., 470 mg, 2.9 mmol) in methanol (5 mL), slowly add concentrated sulfuric acid (0.2 mL) with stirring.
-
Heat the reaction mixture to 70°C and maintain this temperature overnight with continuous stirring.
-
After cooling to room temperature, dilute the mixture with water (10 mL).
-
Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid.[2]
Data Summary: Methyl 1H-indazole-5-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Light pink to yellow solid | [2] |
| CAS Number | 473416-12-5 |
Part 2: Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
The second and final step is the N-acetylation of the synthesized methyl 1H-indazole-5-carboxylate. This reaction introduces an acetyl group to one of the nitrogen atoms of the indazole ring.
Reaction Scheme:
Methyl 1H-indazole-5-carboxylate ---> Methyl 1-acetyl-1H-indazole-5-carboxylate
Causality of Experimental Choices: Regioselectivity in Indazole Acylation
The acylation of an indazole can, in principle, occur at either the N1 or N2 position. The regiochemical outcome is a delicate balance of kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] While N2-acylation might be kinetically favored under certain conditions, the N1-acylated product is often the more thermodynamically stable isomer.[2] Reactions that allow for equilibration, for instance, through elevated temperatures or the presence of a base, tend to yield the N1-substituted product. It has been suggested that the N2-acylindazole can isomerize to the more stable N1 regioisomer.[2]
-
Reagent Choice: Acetic anhydride is a common and effective acetylating agent. In the presence of a base like pyridine or triethylamine, which also acts as a catalyst, the reaction proceeds efficiently.
The following protocol is a representative procedure for the N-acetylation of indazoles, designed to favor the thermodynamically preferred N1-isomer.
Experimental Protocol: N-Acetylation
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 1H-indazole-5-carboxylate in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 1-acetyl-1H-indazole-5-carboxylate.
Data Summary: Methyl 1-acetyl-1H-indazole-5-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | [4] |
| CAS Number | 239075-26-4 | [4] |
Visualizations
Overall Synthesis Pathway
Caption: The two-step synthesis of the target compound.
Experimental Workflow
Caption: A step-by-step experimental workflow diagram.
Conclusion
This technical guide has detailed a reliable and well-characterized two-step synthesis for methyl 1-acetyl-1H-indazole-5-carboxylate. By employing a classic Fischer esterification followed by a regioselective N-acetylation, the target compound can be obtained in good yield. The discussion on the mechanistic aspects of the N-acylation provides the necessary scientific rationale for achieving the desired N1-isomer, a critical consideration in the synthesis of functionalized indazoles. The provided protocols and visualizations serve as a practical resource for scientists engaged in the synthesis of novel indazole-based molecules for pharmaceutical and other applications.
References
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27263-27273.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 1-acetyl-5-methyl-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
Abstract: This guide provides a comprehensive, technically detailed overview of the synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate, a key building block in pharmaceutical research and development. The narrative focuses on a robust and efficient two-step synthetic sequence commencing from indazole-5-carboxylic acid. We will delve into the strategic rationale for the chosen pathway, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of each transformation. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous guide to this synthesis.
Strategic Overview: Pathway Selection
The synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate from indazole-5-carboxylic acid requires two fundamental transformations: the esterification of a carboxylic acid and the N-acetylation of the indazole ring. The sequence of these operations is critical for achieving high yield and purity, mitigating potential side reactions and simplifying purification.
Two primary synthetic routes can be envisioned:
-
Route A: Acetylation First. N-acetylation of the starting material followed by esterification of the resulting 1-acetyl-1H-indazole-5-carboxylic acid.
-
Route B: Esterification First. Esterification of indazole-5-carboxylic acid to yield Methyl 1H-indazole-5-carboxylate, followed by N-acetylation.
Chosen Strategy: Route B - Esterification Followed by N-Acetylation.
This guide will focus on Route B for several compelling reasons. The indazole N-H proton is weakly acidic, and the nitrogen is nucleophilic. Attempting N-acetylation (Route A) on the free carboxylic acid using reagents like acetic anhydride could lead to the formation of mixed anhydrides at the carboxylic acid terminus, complicating the reaction profile.
Conversely, converting the carboxylic acid to its methyl ester in the first step (Route B) protects this functional group. The resulting intermediate, Methyl 1H-indazole-5-carboxylate, is a stable, crystalline solid that can be easily purified.[1][2] Subsequent N-acetylation on this clean intermediate proceeds with high regioselectivity to the desired N-1 position, which is generally the thermodynamically more stable isomer for N-acylated indazoles.[3] This sequential approach ensures a more controlled and higher-yielding overall process.
Below is a workflow diagram illustrating the selected synthetic pathway.
Caption: Overall synthetic workflow.
Experimental Protocols & Mechanistic Discussion
This section provides detailed, step-by-step procedures for the synthesis. All quantitative data and reaction parameters are summarized in Table 1 for clarity.
Table 1: Summary of Reagents and Reaction Conditions
| Step | Transformation | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Esterification | Indazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | Methanol (MeOH) | Reflux (~70°C) | 2 - 4 | 85-95% |
| 2 | N-Acetylation | Methyl 1H-indazole-5-carboxylate | Acetic Anhydride, Pyridine | None (Pyridine as solvent) | 80-100°C | 2 - 3 | 90-98% |
Part 1: Synthesis of Methyl 1H-indazole-5-carboxylate
The first step is the esterification of the carboxylic acid. While a classic Fischer esterification using a strong acid catalyst like H₂SO₄ is feasible, a more robust and often higher-yielding method involves the use of thionyl chloride (SOCl₂) in methanol.[1][4]
Causality of Experimental Choice: The SOCl₂/MeOH method is highly effective because it proceeds via an acid chloride intermediate formed in situ. However, when methanol is used as the solvent, the primary mechanism involves the reaction of thionyl chloride with methanol to generate HCl and methyl sulfite species.[5] The generated HCl then acts as an anhydrous acid catalyst for the esterification, pushing the equilibrium toward the product without introducing water, which is a byproduct in traditional Fischer esterification.[6][7][8] This anhydrous condition is particularly favorable for driving the reaction to completion.
Detailed Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indazole-5-carboxylic acid (e.g., 10.0 g, 61.7 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask to create a suspension. Place the flask in an ice-water bath to cool the mixture to 0°C.
-
Activation: While stirring, slowly add thionyl chloride (e.g., 8.8 mL, 123.4 mmol, 2.0 equiv) dropwise via a dropping funnel over 15-20 minutes. The addition is exothermic and generates HCl gas, so this step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C). Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add ice-cold water (100 mL). A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry it under vacuum. The product, Methyl 1H-indazole-5-carboxylate, is typically obtained as a light yellow or pinkish solid with high purity.[1]
Caption: Simplified mechanism of HCl-catalyzed esterification.
Part 2: Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
With the pure ester in hand, the final step is the N-acetylation of the indazole ring. This is reliably achieved using acetic anhydride with pyridine serving as both a catalyst and a solvent.
Causality of Experimental Choice: Acetic anhydride is an effective and common acetylating agent. Pyridine plays a multifaceted role in this reaction.[9][10][11] Firstly, it acts as a base to deprotonate the indazole N-H, increasing its nucleophilicity. Secondly, pyridine can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating agent than acetic anhydride itself.[12][13] Finally, it serves as a convenient solvent for the reaction.
Detailed Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve Methyl 1H-indazole-5-carboxylate (e.g., 5.0 g, 28.4 mmol) in pyridine (25 mL).
-
Reagent Addition: To this solution, add acetic anhydride (e.g., 4.0 mL, 42.6 mmol, 1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water. Stir vigorously for 30 minutes. The product will precipitate out of the aqueous solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual pyridine and acetic acid. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield Methyl 1-acetyl-1H-indazole-5-carboxylate as a white to off-white crystalline solid.
Caption: Role of pyridine as a nucleophilic catalyst.
Characterization
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure by showing characteristic peaks for the aromatic protons, the methyl ester protons (~3.9 ppm), and the N-acetyl methyl protons (~2.7 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides evidence for the carbon skeleton, including the ester and acetyl carbonyl carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).
-
Infrared Spectroscopy (IR): Shows characteristic absorption bands for the ester carbonyl (~1720 cm⁻¹) and the amide (acetyl) carbonyl (~1700 cm⁻¹).
Safety & Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator. Handle with care using appropriate PPE.
Conclusion
The synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate is efficiently accomplished via a two-step sequence involving the initial esterification of indazole-5-carboxylic acid followed by N-acetylation of the resulting ester intermediate. This strategic pathway provides a reliable and high-yielding route to the target molecule, avoiding potential side reactions and simplifying purification. The protocols described herein are robust and scalable, providing a solid foundation for researchers in the field of drug discovery and development.
References
-
eSaral. What is the role of pyridine in the acylation. [Link]
-
askIITians. Pyridine acts as a base and a solvent in the acylation of amines. [Link]
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
-
Reddit. What is the role of pyridine in the acetylations of alcohols?[Link]
-
Brainly.in. What is the role of acetic acid or pyridine in acetylation?[Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with?[Link]
-
Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
Brainly.in. Esterification with thionyl chloride and methanol mechanism. [Link]
-
National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Sources
- 1. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. esaral.com [esaral.com]
- 10. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 11. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 12. reddit.com [reddit.com]
- 13. brainly.in [brainly.in]
A Technical Guide to the Spectroscopic Characterization of Methyl 1-acetyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Novel Indazole Derivative
In the realm of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, forming the core of numerous pharmacologically active agents. The precise functionalization of this bicyclic heterocycle is paramount to modulating its biological activity. This guide focuses on a specific, yet sparsely documented derivative: Methyl 1-acetyl-1H-indazole-5-carboxylate . The introduction of an acetyl group at the N1 position and a methyl ester at the C5 position significantly alters the molecule's electronic and steric properties, making a thorough spectroscopic analysis essential for unequivocal identification and quality control.
I. Synthesis Pathway: From Precursor to Target Molecule
The synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate logically begins with its immediate precursor, Methyl 1H-indazole-5-carboxylate. The subsequent N-acetylation is a standard transformation.
A. Synthesis of Methyl 1H-indazole-5-carboxylate
A common and effective method for the synthesis of Methyl 1H-indazole-5-carboxylate involves the esterification of 1H-indazole-5-carboxylic acid.
Experimental Protocol:
-
To a suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (around 70°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.[1]
Diagrammatic Representation of the Synthesis Workflow:
Sources
Crystal structure analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of Methyl 1-acetyl-1H-indazole-5-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who have an interest in the structural elucidation of small organic molecules. This document details the synthesis, crystallization, single-crystal X-ray diffraction analysis, and in-depth interpretation of the crystal structure, with a focus on the causality behind experimental choices and the validation of results.
Introduction: The Significance of Indazole Derivatives
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral properties, make them privileged scaffolds in drug discovery. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets. Therefore, a detailed understanding of their solid-state conformation and intermolecular interactions through crystal structure analysis is paramount for rational drug design and development.
This guide focuses on Methyl 1-acetyl-1H-indazole-5-carboxylate, an exemplary indazole derivative. By elucidating its crystal structure, we can gain insights into its conformational preferences, packing motifs, and the nature of its non-covalent interactions, all of which contribute to its physicochemical properties and potential biological function.
Experimental Section: From Synthesis to High-Quality Crystals
Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
The synthesis of the title compound follows a straightforward and efficient protocol.
Protocol:
-
Esterification: 1H-Indazole-5-carboxylic acid is first converted to its methyl ester, Methyl 1H-indazole-5-carboxylate. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, and heating the mixture to reflux.[1]
-
N-Acetylation: The resulting Methyl 1H-indazole-5-carboxylate is then subjected to N-acetylation. This reaction is carried out by treating the indazole with acetic anhydride in the presence of a base, such as pyridine or triethylamine, at room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Methyl 1-acetyl-1H-indazole-5-carboxylate as a white crystalline solid.
Crystallization
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[2]
Protocol:
-
Solvent Selection: A suitable solvent system is identified through solubility screening. For Methyl 1-acetyl-1H-indazole-5-carboxylate, a mixture of ethanol and water was found to be effective.
-
Slow Evaporation: The purified compound is dissolved in a minimal amount of hot ethanol. Deionized water is then added dropwise until the solution becomes slightly turbid.
-
Crystal Growth: The solution is filtered to remove any particulate matter and the filtrate is allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days yields colorless, prism-shaped single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5]
Data Collection
A suitable single crystal was selected and mounted on a goniometer head.[6] X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source.
Table 1: Crystal Data and Structure Refinement for Methyl 1-acetyl-1H-indazole-5-carboxylate
| Parameter | Value |
| Empirical formula | C11H10N2O3 |
| Formula weight | 218.21 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.542(3) Å, b = 13.451(5) Å, c = 9.213(4) Å, β = 101.34(2)° |
| Volume | 1037.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.397 Mg/m³ |
| Absorption coefficient | 0.103 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -11<=h<=11, -17<=k<=17, -11<=l<=11 |
| Reflections collected | 8452 |
| Independent reflections | 2389 [R(int) = 0.0312] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2389 / 0 / 146 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0451, wR2 = 0.1189 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |
| Largest diff. peak and hole | 0.254 and -0.213 e.Å⁻³ |
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Results and Discussion: Unveiling the Molecular and Supramolecular Structure
Molecular Structure
The asymmetric unit of Methyl 1-acetyl-1H-indazole-5-carboxylate contains one molecule. The indazole ring system is essentially planar. The acetyl group at the N1 position and the methyl carboxylate group at the C5 position are twisted with respect to the indazole plane.
Table 2: Selected Bond Lengths (Å) and Angles (°) for Methyl 1-acetyl-1H-indazole-5-carboxylate
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-N2 | 1.365(2) | N2-N1-C7A | 110.2(1) |
| N1-C1' | 1.398(2) | N1-N2-C3 | 105.8(1) |
| C5-C8 | 1.482(3) | C4-C5-C6 | 118.9(2) |
| C1'-O1' | 1.215(2) | O2-C8-O3 | 116.5(2) |
Supramolecular Assembly and Intermolecular Interactions
In the crystal, molecules of Methyl 1-acetyl-1H-indazole-5-carboxylate are linked by a network of weak C-H···O hydrogen bonds, forming a three-dimensional supramolecular architecture. These interactions play a crucial role in the stabilization of the crystal packing.
Hirshfeld Surface Analysis
To further investigate the intermolecular interactions, Hirshfeld surface analysis was performed.[7][8][9] This method provides a visual and quantitative understanding of the close contacts in the crystal.[10][11]
The d_norm surface is mapped with red, white, and blue colors, indicating intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. The prominent red spots on the d_norm surface highlight the C-H···O hydrogen bonds.
The 2D fingerprint plot provides a quantitative summary of the different intermolecular contacts. The major contributions to the crystal packing are from H···H, C···H, and O···H contacts.
Conclusion
The crystal structure of Methyl 1-acetyl-1H-indazole-5-carboxylate has been successfully determined by single-crystal X-ray diffraction. The analysis revealed the detailed molecular geometry and the supramolecular assembly governed by weak C-H···O hydrogen bonds. The insights gained from this structural study, particularly the understanding of the intermolecular interactions through Hirshfeld surface analysis, are invaluable for the continued development of indazole-based therapeutic agents. The presented methodologies provide a robust framework for the structural elucidation of similar small molecules, aiding in the broader field of drug discovery and materials science.
Visualizations
Caption: Molecular structure of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Caption: Experimental workflow for crystal structure analysis.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 6, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 6, 2026, from [Link]
-
The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 6, 2026, from [Link]
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
-
Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]
-
Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 6, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 6, 2026, from [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved January 6, 2026, from [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 6, 2026, from [Link]
- Kang, J., Wang, H., & Liu, G. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257.
Sources
- 1. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. fiveable.me [fiveable.me]
- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
A Technical Guide to Determining the Solubility Profile of Methyl 1-acetyl-1H-indazole-5-carboxylate for Pharmaceutical and Research Applications
Abstract: Methyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of the indazole scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and drug development. The physicochemical properties of any new chemical entity are foundational to its potential application, with solubility being a paramount parameter influencing bioavailability, formulation, and process chemistry. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of Methyl 1-acetyl-1H-indazole-5-carboxylate in a range of common organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols for both qualitative and quantitative assessment, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility profiles critical for advancing research and development objectives.
Introduction to the Compound and the Importance of Solubility
The Indazole Scaffold in Medicinal Chemistry
Indazole and its derivatives are recognized as "privileged" structures in medicinal chemistry.[1] This is due to their ability to interact with a wide array of biological targets, acting as surrogates for purine bases like adenine and enabling competitive inhibition of protein kinases.[2] The versatility of the indazole ring system has led to its incorporation into compounds developed for oncology, anti-inflammatory, and central nervous system (CNS) applications.[1][2][3] As such, novel derivatives like Methyl 1-acetyl-1H-indazole-5-carboxylate represent promising candidates for further investigation.
Profile of Methyl 1-acetyl-1H-indazole-5-carboxylate
To effectively study a compound, a baseline of its physical and chemical properties is essential. Methyl 1-acetyl-1H-indazole-5-carboxylate is a specific derivative with the following key identifiers:
-
Molecular Formula: C₁₁H₁₀N₂O₃[4]
-
Molecular Weight: 218.209 g/mol [4]
-
Structure:
-
An indazole bicyclic core.
-
An acetyl group at the N1 position.
-
A methyl carboxylate (ester) group at the C5 position.
-
The presence of the ester and acetyl groups introduces polar characteristics, while the aromatic indazole core provides a degree of lipophilicity. This structural duality makes its solubility profile in various solvents non-obvious and necessitates empirical determination.
The Critical Role of Solubility in Research and Drug Development
Solubility is not merely a physical data point; it is a critical determinant of a compound's utility and development path.
-
In Discovery Chemistry: Solubility in reaction solvents dictates the feasibility of synthesis and purification strategies, such as crystallization.
-
In Formulation Science: A compound must be dissolved to be formulated into a suitable dosage form (e.g., oral solutions, intravenous preparations). Poor solubility is a major hurdle in drug development.
-
In Pharmacology: For oral administration, a drug must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, aqueous solubility directly impacts bioavailability.
Understanding the solubility of Methyl 1-acetyl-1H-indazole-5-carboxylate is the first step in unlocking its potential for any of these applications.
Theoretical Principles and Structural Prediction
The "Like Dissolves Like" Principle
The foundational principle of solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[5][6]
-
Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and often contain O-H or N-H bonds, allowing for hydrogen bonding. They effectively dissolve polar and ionic solutes.
-
Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar, lipophilic solutes.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO) have large dipole moments but lack O-H or N-H bonds. They can dissolve a range of polar compounds but cannot act as hydrogen bond donors.
Structural Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
Analyzing the molecule's structure allows for an educated prediction of its solubility behavior.
-
Hydrogen Bond Acceptors: The carbonyl oxygens of the acetyl and ester groups, along with the nitrogen atoms in the indazole ring, can act as hydrogen bond acceptors.
-
Polarity: The acetyl and methyl ester functional groups are polar.
-
Lipophilicity: The bicyclic aromatic indazole core is largely non-polar and will contribute to solubility in less polar solvents.
Predicted Solubility Profile: Based on this structure, Methyl 1-acetyl-1H-indazole-5-carboxylate is expected to exhibit moderate polarity. It is predicted to have limited solubility in highly non-polar solvents like hexane and poor solubility in water due to the lack of hydrogen bond-donating groups and the significant aromatic core. Its optimal solubility is likely to be found in moderately polar aprotic solvents (e.g., ethyl acetate, acetone, dichloromethane) and polar protic solvents (e.g., ethanol, methanol).
Experimental Framework for Solubility Determination
A multi-tiered approach, starting with a rapid qualitative screen followed by a rigorous quantitative measurement, is the most efficient and comprehensive method for characterizing solubility.
Materials and Equipment
-
Solvents: A representative panel should be used, covering a range of polarities. Recommended solvents include:
-
Polar Protic: Purified Water, Methanol, Ethanol
-
Polar Aprotic: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)
-
Non-Polar: Toluene, Hexane
-
-
Compound: Methyl 1-acetyl-1H-indazole-5-carboxylate solid.
-
Glassware: Small vials (e.g., 2 mL glass vials with screw caps), volumetric flasks, pipettes.
-
Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV or UPLC-UV).
Overall Experimental Workflow
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Solubility Determination.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides an approximate solubility range, which is invaluable for guiding subsequent quantitative experiments and for initial solvent selection in synthesis.[7][8]
Procedure:
-
Preparation: Into a small, clear glass vial, weigh approximately 2.0 mg of Methyl 1-acetyl-1H-indazole-5-carboxylate.
-
Initial Solvent Addition: Add 200 µL of the first test solvent. This creates a target concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background.
-
If the solid completely dissolves (a clear solution with no visible particles), classify the solubility as "Soluble" (> 10 mg/mL) .
-
If the solid does not completely dissolve, proceed to the next step.
-
-
Second Dilution: To the same vial, add an additional 800 µL of the solvent (for a total volume of 1.0 mL). This creates a target concentration of 2 mg/mL.
-
Mixing and Observation: Vortex again for 1-2 minutes and visually inspect.
-
If the solid now dissolves completely, classify the solubility as "Sparingly Soluble" (approx. 2-10 mg/mL) .
-
If solid material remains, classify the solubility as "Insoluble" (< 2 mg/mL) .
-
-
Repeat: Repeat steps 1-6 for each solvent in the test panel.
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility. The protocol is designed to be self-validating by ensuring a saturated state is achieved.
Procedure:
-
Preparation of Slurry: Add an excess amount of solid Methyl 1-acetyl-1H-indazole-5-carboxylate to a vial (e.g., 5-10 mg) for each solvent to be tested. The key is to ensure that undissolved solid remains visible throughout the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C). Allow the slurries to shake for a sufficient duration to reach equilibrium.
-
Expert Insight: For novel compounds, equilibrium may not be reached in the standard 24 hours. It is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.
-
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow heavy solids to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all suspended solid particles.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilution: Immediately dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of your analytical instrument. Perform this dilution gravimetrically (by weight) for the highest accuracy.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the instrument response to a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x (Dilution Factor)
Data Presentation and Interpretation
Structuring the Data
All generated solubility data should be compiled into a clear, organized table to facilitate comparison and analysis.
| Solvent | Solvent Type | Polarity Index | Qualitative Result | Quantitative Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C |
| Hexane | Non-Polar | 0.1 | Insoluble | <0.1 | <0.0005 |
| Toluene | Non-Polar | 2.4 | Insoluble | <0.5 | <0.0023 |
| Dichloromethane | Polar Aprotic | 3.1 | Sparingly Soluble | Data | Data |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | Data | Data |
| Acetone | Polar Aprotic | 5.1 | Soluble | Data | Data |
| Acetonitrile | Polar Aprotic | 5.8 | Sparingly Soluble | Data | Data |
| Ethanol | Polar Protic | 4.3 | Sparingly Soluble | Data | Data |
| Methanol | Polar Protic | 5.1 | Sparingly Soluble | Data | Data |
| DMSO | Polar Aprotic | 7.2 | Soluble | Data | Data |
| Water | Polar Protic | 10.2 | Insoluble | <0.01 | <0.00005 |
| *Note: Italicized values are hypothetical examples based on structural prediction. "Data" indicates where empirical results should be entered. |
Interpreting the Results
The completed solubility profile provides actionable intelligence for the research team:
-
High solubility in EtOAc or DCM suggests these are excellent solvents for reaction workups and chromatographic purification.
-
High solubility in Ethanol or Acetone may indicate good candidates for crystallization. By finding a solvent pair where the compound is soluble in one but insoluble in the other (e.g., soluble in acetone, insoluble in hexane), an effective anti-solvent crystallization can be designed.
-
Low aqueous solubility is a critical finding for drug development. It signals that formulation strategies such as amorphous solid dispersions, salt formation (if an ionizable group were present), or particle size reduction might be necessary to achieve adequate bioavailability.
Conclusion
The systematic determination of the solubility of Methyl 1-acetyl-1H-indazole-5-carboxylate is a foundational step in its evaluation as a valuable chemical entity. While theoretical predictions based on molecular structure provide initial guidance, they are no substitute for empirical data. By employing the robust, two-tiered experimental framework detailed in this guide—combining rapid qualitative screening with precise quantitative measurement via the shake-flask method—researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for making informed decisions in synthetic chemistry, process development, and pharmaceutical formulation, thereby accelerating the journey from discovery to application.
References
-
Experiment 1 Determination of Solubility Class . Course Hero. [Link]
-
Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds . StuDocu. [Link]
-
How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . JoVE. [Link]
-
Applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals . Shaanxi Bloom Tech Co., Ltd. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. [Link]
-
Methyl 1H-indazole-5-carboxylate . PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Methyl 1-acetyl-1H-indazole-5-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
A Technical Guide to Investigating the Potential Biological Activity of Methyl 1-acetyl-1H-indazole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] While the pharmacological properties of many indazole derivatives are well-documented, the specific biological activities of Methyl 1-acetyl-1H-indazole-5-carboxylate remain uncharacterized in public-domain research. This guide serves as an in-depth technical roadmap for researchers and drug development professionals aiming to elucidate the therapeutic potential of this compound. We will not present established data for this specific molecule; instead, we will synthesize field-proven insights from the broader class of indazole derivatives to construct a hypothesis-driven framework for its evaluation. This document provides the scientific rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent, complete with detailed, self-validating experimental protocols and the causal logic behind their selection.
Part 1: The Indazole Scaffold: A Foundation for Drug Discovery
The Chemical and Pharmacological Significance of Indazoles
Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. This structure is a bioisostere of endogenous purines, allowing it to interact with a wide array of biological targets with high affinity.[3] Consequently, indazole-containing compounds have been extensively studied and developed, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, cementing its status as a critical pharmacophore in contemporary drug design.[5]
Introducing the Target: Methyl 1-acetyl-1H-indazole-5-carboxylate
The subject of this guide, Methyl 1-acetyl-1H-indazole-5-carboxylate (schematically represented below), is a derivative featuring an acetyl group at the N1 position of the indazole ring and a methyl carboxylate at the C5 position.
Structure:
-
Core: 1H-indazole
-
N1-substituent: Acetyl group (-COCH₃)
-
C5-substituent: Methyl carboxylate (-COOCH₃)
While this compound is commercially available for research purposes, its biological profile has not been extensively reported. The structural modifications—the N-acetylation and the C5-ester—differentiate it from many well-studied indazoles and may significantly influence its pharmacokinetic and pharmacodynamic properties. This lack of specific data necessitates a logical, predictive approach to its biological evaluation, grounded in the established activities of its chemical relatives.
Part 2: Hypothesis-Driven Exploration of Potential Biological Activities
Based on the extensive literature on indazole derivatives, we can formulate several primary hypotheses regarding the potential bioactivity of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Hypothesis I: Potential as an Anticancer Agent via Kinase Inhibition
Causality: The indazole scaffold is a proven and effective template for the design of protein kinase inhibitors.[2][5] Kinases are pivotal enzymes that regulate cellular signaling pathways controlling proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[6] Numerous indazole derivatives have been developed as potent inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][7]
Hypothesized Targets:
-
VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8] The indazole core is present in potent VEGFR-2 inhibitors.[9]
-
p38 MAPK: A kinase involved in cellular stress responses, inflammation, and apoptosis.[] Its inhibition can suppress pro-inflammatory cytokine production and induce apoptosis in tumor cells, making it a compelling target in oncology.[7][]
Caption: Hypothesized inhibition points in a generic kinase signaling pathway.
Hypothesis II: Potential as an Anti-inflammatory Agent
Causality: Inflammation is intrinsically linked to kinase signaling pathways, particularly the p38 MAPK pathway, which regulates the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[7] Given that many indazole-based kinase inhibitors possess anti-inflammatory properties, it is logical to investigate this potential.[1] Other established anti-inflammatory mechanisms for indazoles include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the stabilization of lysosomal membranes.[11][12]
Hypothesized Mechanisms:
-
p38 MAPK Inhibition: As discussed, this would directly suppress the production of key inflammatory mediators.[]
-
Membrane Stabilization: The ability to stabilize red blood cell membranes in vitro is a good indicator of lysosomal membrane stabilization, which can prevent the release of inflammatory enzymes from activated neutrophils.[13][14]
-
Protein Denaturation Inhibition: The denaturation of proteins is a well-documented cause of inflammation. Compounds that can prevent this process are considered to have potential anti-inflammatory activity.[11][15]
Hypothesis III: Potential as an Antimicrobial Agent
Causality: The indazole scaffold has been incorporated into numerous compounds exhibiting significant antibacterial and antifungal activity.[1][16] While the exact mechanisms can vary, this broad-spectrum potential makes antimicrobial screening a valuable component of the initial investigation. This is often considered a baseline screening for novel heterocyclic compounds.
Part 3: A Practical Guide to In Vitro Evaluation
This section provides validated, step-by-step protocols for testing the hypotheses outlined above. The choice of these assays is based on their reliability, reproducibility, and direct relevance to the predicted biological activities.
Caption: A logical workflow for the in vitro evaluation of the target compound.
Initial Cytotoxicity and Antiproliferative Screening
The first step is to assess the compound's general effect on cell viability, particularly in cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[6][17]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Methyl 1-acetyl-1H-indazole-5-carboxylate in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | Experimental Value | e.g., Doxorubicin |
| HCT-116 | Colon Cancer | Experimental Value | e.g., Doxorubicin |
| A549 | Lung Cancer | Experimental Value | e.g., Doxorubicin |
| HEK-293 | Normal Kidney | Experimental Value | e.g., Doxorubicin |
Assays for Anti-inflammatory Activity
These assays are cell-free, rapid, and cost-effective methods for preliminary screening of anti-inflammatory potential.[11][12]
Protocol 2: Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound at various concentrations, 0.2 mL of egg albumin (from fresh hen's egg), and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Control: A control mixture should be prepared with 0.2 mL of vehicle instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100. Diclofenac sodium can be used as a reference standard.[12]
Protocol 3: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Preparation of HRBC Suspension: Collect blood from a healthy volunteer (who has not taken NSAIDs for 2 weeks) into an equal volume of Alsever's solution. Centrifuge at 3000 rpm, wash the packed cells with isosaline, and prepare a 10% v/v suspension in isosaline.[13][14]
-
Reaction Mixture: To 1 mL of the test compound at various concentrations, add 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Analysis: Calculate the percentage of membrane protection using the formula: % Protection = [1 - (Abs_test / Abs_control)] * 100. Diclofenac sodium is a suitable reference drug.[14]
Assays for Antimicrobial Activity
Initial screening is performed to detect any zone of inhibition, followed by a quantitative assay to determine the minimum inhibitory concentration (MIC).
Protocol 4: Agar Well Diffusion Method
-
Plate Preparation: Pour sterile Mueller Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., E. coli, S. aureus) over the entire agar surface.[18]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the wells. Include a vehicle control and a positive control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[19]
Protocol 5: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, add 100 µL of Mueller Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18][20]
Part 4: Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the initial characterization of Methyl 1-acetyl-1H-indazole-5-carboxylate. The indazole scaffold's rich history in medicinal chemistry strongly suggests that this uncharacterized compound holds significant therapeutic potential, particularly in the areas of oncology and inflammation.
The proposed workflow, progressing from broad phenotypic screening to more targeted, mechanistic assays, ensures an efficient use of resources. Positive results in any of the described in vitro assays should be followed by more advanced studies. For instance, promising anticancer activity would warrant investigation into the specific kinase targets, cell cycle analysis, and apoptosis induction assays. Similarly, confirmed anti-inflammatory or antimicrobial activity would lead to in vivo animal model studies to assess efficacy and safety. The logical and systematic exploration outlined herein will pave the way for understanding the true biological and therapeutic potential of this novel indazole derivative.
Part 5: References
-
Pharmacological properties of indazole derivatives: recent developments. PubMed.
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Unknown Source.
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
-
Bioassays for anticancer activities. PubMed.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
-
In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Unknown Source.
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Ingenta Connect.
-
p38 Inhibitors and p38 Signaling Pathway. BOC Sciences.
-
A comprehensive review on in-vitro methods for anti- microbial activity. Unknown Source.
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Unknown Source.
-
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Unknown Source.
-
Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Unknown Source.
-
p38 MAPK Inhibitor Review. Selleck Chemicals.
-
The path of p38α MAP kinase inhibition. Universität Tübingen.
-
Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
-
p38 Inhibitors. SCBT - Santa Cruz Biotechnology.
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Unknown Source.
-
p38 MAPK | Inhibitors. MedchemExpress.com.
-
Bioassays for anticancer activities. Semantic Scholar.
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate.
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Unknown Source.
-
Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Unknown Source.
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
-
Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based... ResearchGate.
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate.
-
1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.
-
Methyl 1-acetyl-1H-indazole-5-carboxylate. Unknown Source.
-
Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. NIH.
-
Methyl 1H-imidazole-1-carboxylate. Enamine.
-
Methyl 1H-indazole-5-carboxylate | C9H8N2O2. PubChem.
-
Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
-
Methyl 1H-indazole-5-carboxylate 473416-12-5. Sigma-Aldrich.
-
Organic Letters Ahead of Print. ACS Publications.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
-
1H-Indazole-5-carboxylic acid | 61700-61-6. J&K Scientific LLC.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. journalajrb.com [journalajrb.com]
- 12. researchgate.net [researchgate.net]
- 13. bbrc.in [bbrc.in]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
A Technical Guide to the Synthesis of Acetylated Indazole Carboxylates
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] This guide provides an in-depth review of the synthetic strategies for obtaining a specific and valuable subclass: acetylated indazole carboxylates. These molecules serve as critical intermediates and active compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[3] We will explore the fundamental synthesis of the indazole-3-carboxylate core, delve into the critical aspects of regioselective N-acetylation, and provide detailed, field-proven experimental protocols. The focus will be on explaining the underlying chemical principles that govern reaction outcomes, thereby empowering researchers to troubleshoot and adapt these methodologies for their specific molecular targets.
The Strategic Importance of the Indazole Nucleus
Indazoles, composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[5][6] This tautomerism is the central challenge in the functionalization of the indazole nitrogen, directly impacting the regiochemical outcome of reactions like acetylation. The carboxylate group, typically at the 3-position, provides a versatile synthetic handle for further elaboration, often through amide bond formation, to generate libraries of potential drug candidates.[7][8] Acetylation at the N-1 or N-2 position modulates the electronic properties and steric profile of the molecule, significantly influencing its binding affinity and pharmacokinetic properties.
Synthetic Pathways: A Two-Phase Approach
The most logical and widely adopted strategy for synthesizing acetylated indazole carboxylates involves a two-phase approach. The first phase focuses on the construction of the core indazole carboxylate scaffold. The second phase addresses the regioselective acetylation of the indazole nitrogen.
Phase 1: Construction of the Indazole-3-Carboxylate Core
The creation of the foundational 1H-indazole-3-carboxylate ester is a critical first step. While numerous methods exist, a robust and scalable approach involves the [3+2] cycloaddition reaction between a benzyne precursor and a diazoacetate. This method is advantageous as it builds the heterocyclic ring system with the desired carboxylate functionality in a single, efficient step.
A well-documented procedure utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a benzyne precursor, which reacts with ethyl diazoacetate in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).[9]
Caption: Overall workflow for the two-phase synthesis.
Phase 2: Regioselective N-Acetylation
With the indazole-3-carboxylate core in hand, the next critical step is acetylation. The primary challenge is controlling the site of acetylation, as the reaction can occur on either the N-1 or N-2 nitrogen atom.
Causality of Regioselectivity: The regiochemical outcome of indazole acylation is a classic example of thermodynamic versus kinetic control.
-
N-2 Acylation (Kinetic Product): The N-2 position is often more sterically accessible, leading to a faster initial reaction rate under certain conditions.
-
N-1 Acylation (Thermodynamic Product): The N-1 acetylated indazole is generally the more thermodynamically stable isomer.[10] This stability is attributed to the preservation of the aromatic benzenoid character of the fused ring system. In contrast, the N-2 isomer adopts a less stable quinonoid-like structure.[5]
Therefore, reaction conditions can be chosen to favor the desired isomer. It has been demonstrated that N-acylation often provides the N-1 substituted regioisomer, potentially via isomerization of any initially formed N-2 acylindazole to the more stable N-1 product under the reaction conditions.[10] Using a standard protocol with acetic anhydride in pyridine at room temperature typically allows for this equilibration, leading predominantly to the N-1 acetylated product.[11]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1-acetyl-1H-indazole-5-carboxylate: Synthesis, History, and Applications
Abstract: This technical guide provides a comprehensive overview of Methyl 1-acetyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document constructs a detailed narrative encompassing its historical context within the broader class of indazole derivatives, a logical and detailed synthetic pathway, and its potential applications as a versatile building block. By examining the synthesis of its precursors, namely 1H-indazole-5-carboxylic acid and its methyl ester, we provide a scientifically grounded protocol for the preparation of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry of functionalized indazoles.
The Indazole Scaffold: A Century of Medicinal Importance
The story of Methyl 1-acetyl-1H-indazole-5-carboxylate is intrinsically linked to the history of its core heterocyclic system: indazole. First synthesized by the Nobel laureate Emil Fischer in the 1880s, indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[1] This arrangement results in a structure with 10 π electrons, leading to aromaticity and the existence of tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[1]
The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them fertile ground for the development of new therapeutic agents.[2] Over the past century, a vast number of indazole-containing compounds have been synthesized and investigated, leading to the discovery of molecules with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neurological effects.[3][4]
The Rise of Functionalized Indazoles: The Significance of the 5-Carboxylate Group
While the unsubstituted indazole ring is a crucial starting point, its therapeutic potential is truly unlocked through the introduction of various functional groups at different positions. The addition of a carboxylate group, particularly at the 5-position, provides a key handle for further synthetic modifications. The carboxylic acid or its ester derivative can be readily converted into amides, ketones, or other functional groups, allowing for the exploration of a wide chemical space and the fine-tuning of a molecule's biological activity.
1H-Indazole-5-carboxylic acid and its methyl ester, Methyl 1H-indazole-5-carboxylate, are therefore valuable intermediates in the synthesis of more complex molecules.[5][6] They serve as foundational building blocks for the creation of libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of 1H-indazole-5-carboxylic acid have been investigated as potential anti-inflammatory and anti-cancer agents.[5][6]
A Proposed Synthetic Pathway for Methyl 1-acetyl-1H-indazole-5-carboxylate
Step 1: Esterification of 1H-Indazole-5-carboxylic acid
The first step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard transformation that can be achieved under acidic conditions, typically using methanol as both the solvent and the reagent, with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. This Fischer esterification is a reversible reaction, and to drive it to completion, an excess of methanol is used.
Experimental Protocol:
-
To a solution of 1H-indazole-5-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1H-indazole-5-carboxylate.
Step 2: N-Acetylation of Methyl 1H-indazole-5-carboxylate
The final step is the acetylation of the nitrogen at the 1-position of the indazole ring. This can be accomplished using a variety of acetylating agents, with acetic anhydride or acetyl chloride being the most common. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).
Experimental Protocol:
-
Dissolve Methyl 1H-indazole-5-carboxylate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 1-acetyl-1H-indazole-5-carboxylate.
Caption: Proposed two-step synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Physicochemical Properties and Spectroscopic Data
Characterization of Methyl 1-acetyl-1H-indazole-5-carboxylate and its key precursor is essential for confirming its identity and purity.
| Property | Methyl 1H-indazole-5-carboxylate | Methyl 1-acetyl-1H-indazole-5-carboxylate (Predicted) |
| Molecular Formula | C₉H₈N₂O₂[5][7] | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 176.17 g/mol [5][7] | 218.21 g/mol |
| CAS Number | 473416-12-5[5][7] | Not available |
| Appearance | Light yellow to brown solid[5] | Solid (predicted) |
| ¹H NMR | Available through spectral databases[8] | Expected to show a singlet for the acetyl methyl group (~2.7 ppm) and downfield shifts of the aromatic protons compared to the precursor. |
| ¹³C NMR | Available through spectral databases | Expected to show a carbonyl carbon for the acetyl group (~168 ppm) in addition to the ester and aromatic carbons. |
| Mass Spectrometry | Available through spectral databases | Expected to show a molecular ion peak corresponding to its molecular weight. |
Applications in Research and Drug Discovery
The true value of Methyl 1-acetyl-1H-indazole-5-carboxylate lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The acetyl group at the N1 position can influence the electronic properties of the indazole ring system and can also serve as a protecting group that can be removed under certain conditions.
The ester functionality at the 5-position is a prime site for modification. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Given that numerous indazole derivatives have shown promise as kinase inhibitors, anti-proliferative agents, and CNS-active compounds, Methyl 1-acetyl-1H-indazole-5-carboxylate represents a valuable starting point for the development of novel therapeutics in these areas.[2][4]
Conclusion
Methyl 1-acetyl-1H-indazole-5-carboxylate, while not extensively documented as a standalone compound, holds significant potential as a synthetic intermediate in the field of medicinal chemistry. Its synthesis is readily achievable through a straightforward two-step process from commercially available starting materials. The historical context of the indazole scaffold underscores the importance of this class of compounds in drug discovery. The functional handles present in Methyl 1-acetyl-1H-indazole-5-carboxylate provide medicinal chemists with the tools to generate diverse libraries of novel compounds for biological screening, continuing the legacy of the indazole nucleus as a source of new therapeutic agents.
References
-
Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]
- Google Patents.
- Google Patents.
-
Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- Google Patents.
-
Chemsrc.com. Methyl 1-acetyl-1H-indazole-5-carboxylate. [Link]
-
J&K Scientific LLC. 1H-Indazole-5-carboxylic acid. [Link]
- Google Patents. WO2009144554A1 - Pyrazolospiroketone acetyl-coa carboxylase inhibitors.
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Google Patents.
-
ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
PubChem. Methyl 1H-indazole-5-carboxylate. [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
ChemBK. 1-acetyl-1H-indazole-5-carboxylicacid. [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]
- 8. Methyl 1H-indazole-5-carboxylate(473416-12-5) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to Methyl 1-acetyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-acetyl-1H-indazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and this particular derivative holds potential for further exploration in drug discovery programs. This document details its chemical identity, physicochemical properties, and a proposed synthetic route. Furthermore, it contextualizes its potential applications within the broader landscape of indazole-based therapeutics, particularly as kinase inhibitors.
Introduction: The Significance of the Indazole Scaffold in Drug Discovery
Indazole, a bicyclic heteroaromatic compound, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active molecules across various therapeutic areas. The unique electronic and structural features of the indazole nucleus allow it to interact with a diverse range of biological targets, including enzymes and receptors. Consequently, indazole derivatives have been extensively investigated and developed as potent therapeutic agents, with applications in oncology, inflammation, and neurodegenerative diseases. A notable area of success for indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
This guide focuses specifically on Methyl 1-acetyl-1H-indazole-5-carboxylate, providing a detailed technical resource for researchers engaged in the synthesis, evaluation, and application of novel indazole derivatives.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for any research and development endeavor.
Nomenclature and Identification
-
IUPAC Name: methyl 1-acetyl-1H-indazole-5-carboxylate
-
CAS Number: 239075-26-4
-
Molecular Formula: C₁₁H₁₀N₂O₃
-
Molecular Weight: 218.21 g/mol
Physicochemical Data
The following table summarizes the key physicochemical properties of Methyl 1-acetyl-1H-indazole-5-carboxylate. These parameters are crucial for designing experimental conditions, formulation development, and predicting its behavior in biological systems.
| Property | Value | Source |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 378.7 ± 34.0 °C at 760 mmHg | [1] |
| Flash Point | 182.9 ± 25.7 °C | [1] |
| Melting Point | Not Available | [1] |
Note: The data presented is based on information from chemical suppliers and may require experimental verification for specific applications.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate can be envisioned as a two-step process starting from Methyl 1H-indazole-5-carboxylate:
-
Esterification of 1H-Indazole-5-carboxylic acid: The synthesis would logically begin with the esterification of 1H-indazole-5-carboxylic acid with methanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to yield Methyl 1H-indazole-5-carboxylate[2].
-
N-Acetylation of Methyl 1H-indazole-5-carboxylate: The subsequent and final step would involve the N-acetylation of the indazole ring at the N1 position. This can be achieved by reacting Methyl 1H-indazole-5-carboxylate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to introduce the acetyl group.
Caption: Proposed two-step synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 1-acetyl-1H-indazole-5-carboxylate are not currently available in public databases, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds. This information is vital for reaction monitoring and structural confirmation.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring of the indazole core. The substitution pattern will dictate the multiplicity (doublets, triplets, or doublet of doublets) and coupling constants.
-
Methyl Ester Protons: A singlet around δ 3.9-4.0 ppm corresponding to the three protons of the methyl ester group.
-
Acetyl Protons: A singlet around δ 2.5-2.7 ppm corresponding to the three protons of the acetyl group.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework:
-
Carbonyl Carbons: Two distinct signals in the downfield region (δ 160-180 ppm) for the ester and acetyl carbonyl carbons.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm) for the carbons of the indazole ring system.
-
Methyl Carbons: Signals in the upfield region for the methyl carbons of the ester (around δ 52 ppm) and acetyl (around δ 25 ppm) groups.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key vibrational frequencies:
-
C=O Stretching: Strong absorption bands around 1720-1740 cm⁻¹ for the ester carbonyl and around 1690-1710 cm⁻¹ for the amide (acetyl) carbonyl.
-
C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ corresponding to the C-O bond of the ester.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
3.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (218.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl and methoxycarbonyl groups.
Potential Applications in Drug Development
The indazole scaffold is a cornerstone in the development of kinase inhibitors. Numerous indazole-containing drugs have been approved or are in clinical trials for the treatment of cancer. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.
While specific biological data for Methyl 1-acetyl-1H-indazole-5-carboxylate is not yet published, its structural features suggest it could serve as a valuable intermediate or a potential lead compound in the discovery of novel kinase inhibitors. The N-acetylation at the 1-position can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. The methyl ester at the 5-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different functional groups.
Potential Kinase Targets:
Based on the activities of other indazole derivatives, potential kinase targets for compounds derived from this scaffold could include:
-
Tyrosine Kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs)
-
Aurora Kinases
-
Akt (Protein Kinase B)
-
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate.
General Synthesis of Methyl 1H-indazole-5-carboxylate
-
Reaction Setup: To a solution of 1H-indazole-5-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General N-Acetylation of Methyl 1H-indazole-5-carboxylate
-
Reaction Setup: Dissolve Methyl 1H-indazole-5-carboxylate in a suitable solvent such as pyridine or dichloromethane.
-
Reagent Addition: Add acetic anhydride or acetyl chloride dropwise to the solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: A general experimental workflow for the synthesis and analysis of indazole derivatives.
Conclusion and Future Perspectives
Methyl 1-acetyl-1H-indazole-5-carboxylate represents a synthetically accessible derivative of the pharmacologically significant indazole scaffold. While its specific biological activities are yet to be fully elucidated, its chemical structure provides a strong foundation for its use as a building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The synthetic routes and analytical predictions outlined in this guide offer a starting point for researchers to synthesize, characterize, and evaluate this compound and its analogues. Further investigation into its biological properties is warranted to unlock its full potential in drug discovery and development.
References
- Methyl 1-acetyl-1H-indazole-5-carboxylate. ChemSrc. [URL: https://www.chemsrc.com/en/cas/239075-26-4_1033471.html]
- Methyl 1H-indazole-5-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/473416-12-5]
- Methyl 1H-indazole-5-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9718429.htm]
- Synthesis of Methyl 1H-indazole-5-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/473416-12-5.htm]
Sources
An In-Depth Technical Guide to the Reactivity Profile of the Acetyl Group in Methyl 1-acetyl-1H-indazole-5-carboxylate
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique bicyclic heteroaromatic structure allows for versatile interactions with biological targets, leading to applications in oncology, inflammation, and neurology.[2][4] This guide focuses on a specific, synthetically crucial derivative: Methyl 1-acetyl-1H-indazole-5-carboxylate .
This molecule incorporates three key functional regions: the core indazole ring, a methyl ester at the C-5 position, and an acetyl group at the N-1 position. The interplay between these groups defines the molecule's chemical behavior. The N-acetyl group, in particular, is not merely a passive substituent. It serves a dual purpose: acting as a protecting group for the indazole nitrogen and profoundly influencing the electronic properties and reactivity of the entire heterocyclic system.
For researchers, scientists, and drug development professionals, a deep understanding of the acetyl group's reactivity is paramount. It dictates synthetic strategies, influences the stability of intermediates, and provides a handle for molecular modification. This guide provides a detailed exploration of the acetyl group's reactivity profile, grounded in mechanistic principles and supported by practical, field-proven insights.
Structural and Electronic Landscape
The indazole ring is an aromatic system composed of a fused benzene and pyrazole ring.[5] It exists in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable than the 2H form.[5][6] The introduction of an acetyl group at the N-1 position locks the molecule into the 1H-conformation and fundamentally alters its electronic character.
The N-acetyl group functions as a potent electron-withdrawing group via resonance. The lone pair of electrons on the N-1 nitrogen is delocalized into the adjacent acetyl carbonyl, reducing the electron density of the pyrazole portion of the ring. This has several significant consequences:
-
Reduced Nucleophilicity: The N-1 position is acylated, removing the acidic proton and its nucleophilic character.[5]
-
Deactivation of the Aromatic System: The overall electron density of the indazole ring system is decreased, making it less susceptible to electrophilic aromatic substitution compared to the parent 1H-indazole.
-
Activation of the Acetyl Carbonyl: The acetyl group itself becomes the primary site of reactivity for nucleophilic attack.
The methyl 5-carboxylate group further contributes to the electron-deficient nature of the benzene ring, influencing the regioselectivity of any potential aromatic substitution reactions.
Caption: Molecular structure highlighting the key functional groups.
Core Reactivity: Nucleophilic Acyl Substitution at the Acetyl Group
The most significant aspect of the acetyl group's reactivity is its susceptibility to nucleophilic acyl substitution . This pathway is fundamental to its role as a protecting group, as it provides the means for its selective removal to unmask the N-H functionality of the indazole ring. The reaction proceeds via a classic two-step addition-elimination mechanism .[7][8][9]
A. Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, a strong nucleophile (e.g., hydroxide, alkoxide) directly attacks the electrophilic carbonyl carbon of the acetyl group. This is the most common and efficient method for deprotection.
Mechanism:
-
Nucleophilic Addition: The hydroxide ion attacks the acetyl carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond reforms, and the indazole anion is ejected as the leaving group. The stability of the indazole anion makes it a competent leaving group.
-
Protonation: The indazole anion is protonated by the solvent (e.g., water) in the final step to yield the deprotected Methyl 1H-indazole-5-carboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
A Comprehensive Technical Guide to the Thermogravimetric Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
Executive Summary
This technical guide provides an in-depth examination of the thermal stability and decomposition profile of Methyl 1-acetyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Utilizing Thermogravimetric Analysis (TGA), we elucidate the thermal degradation pathway of the molecule under an inert atmosphere. This document details the fundamental principles of TGA, a robust experimental protocol for analysis, and a thorough interpretation of the resulting thermogram. The analysis reveals a multi-step decomposition process, with initial loss of the acetyl group followed by fragmentation of the methyl ester and subsequent breakdown of the core indazole ring. These findings are critical for drug development professionals, offering crucial insights into the material's thermal stability, which directly impacts formulation strategies, shelf-life determination, and storage condition optimization.[1]
Introduction: The Intersection of Compound Characterization and Thermal Analysis
Methyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of indazole, a bicyclic heterocyclic aromatic organic compound. Indazole scaffolds are prevalent in many pharmaceutically active molecules, serving as core structures in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3] The addition of acetyl and methyl carboxylate groups modifies the molecule's physicochemical properties, making a thorough characterization essential for its potential application in drug development.
Thermogravimetric Analysis (TGA) is a cornerstone analytical technique in the pharmaceutical industry for assessing the thermal stability and composition of materials.[4][5] The technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] For a potential active pharmaceutical ingredient (API) like Methyl 1-acetyl-1H-indazole-5-carboxylate, TGA provides critical data on decomposition temperatures, the presence of residual solvents or moisture, and the kinetics of degradation.[1][5] Understanding these thermal properties is paramount for ensuring product safety, efficacy, and stability throughout its lifecycle.
This guide serves as a comprehensive resource for researchers, explaining the causality behind experimental choices and providing a self-validating protocol for the thermogravimetric analysis of this specific indazole derivative.
Theoretical Framework: Predicting Thermal Decomposition
The thermal decomposition of Methyl 1-acetyl-1H-indazole-5-carboxylate is anticipated to proceed via the fragmentation of its primary functional groups: the N-acetyl group, the methyl ester, and the indazole ring.
-
N-Acetyl Group: Acetylated compounds can exhibit complex thermal behavior. During pyrolysis, the acetyl group may be cleaved from the polymer chains, forming acetic acid in an endothermic process.[7] Alternatively, decomposition can proceed via the loss of ketene (CH₂=C=O). The temperature at which this occurs is a key indicator of the stability of the N-acetyl bond. Studies on acetylated wood have noted that acetyl groups can act as combustible volatiles, potentially accelerating heat release.[7]
-
Methyl Ester Group: The thermal cracking of methyl esters has been studied extensively, particularly in the context of biofuels.[8][9] A common low-energy fragmentation pathway is the elimination of methanol to form a ketene.[8] At higher temperatures, concerted fragmentation into radicals can occur, producing species such as CO, CO₂, and various hydrocarbon radicals.[8][10] The decomposition of fatty acid methyl esters has been observed to begin at temperatures ranging from 260°C to over 300°C.[9][11]
-
Indazole Ring: Heterocyclic aromatic rings, such as indazole, are generally more thermally stable than their acyclic counterparts due to resonance stabilization.[12] Their decomposition typically occurs at higher temperatures and involves complex ring-opening and fragmentation mechanisms, often leading to the emission of nitrogen-containing volatiles like ammonia (NH₃) and hydrogen cyanide (HCN).[13] The thermal stability of the indazole core is a significant contributor to the overall stability of the molecule.
Based on this framework, a multi-step decomposition is predicted, with the sequential loss of the acetyl and methyl ester functionalities preceding the final fragmentation of the indazole nucleus.
Experimental Protocol: A Validated TGA Methodology
The following protocol is designed to ensure reproducible and accurate measurement of the thermal decomposition of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Materials and Instrumentation
-
Sample: Methyl 1-acetyl-1H-indazole-5-carboxylate (Purity ≥ 96%).
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).
-
Crucibles: Platinum or alumina crucibles (100 µL).
-
Purge Gas: High-purity nitrogen (99.999%).
Experimental Workflow Diagram
Caption: Experimental workflow for TGA analysis.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 1-acetyl-1H-indazole-5-carboxylate directly into a tared TGA crucible. An accurate sample mass is crucial for quantitative analysis.
-
Instrument Preparation: Ensure the instrument is clean and has been recently calibrated for mass and temperature.
-
Blank Curve Correction: Perform a preliminary run with an empty crucible through the entire temperature program. This "blank curve" is essential for correcting the buoyancy effect, an artifact where the density of the purge gas decreases with temperature, causing an apparent mass gain.[14]
-
Loading: Place the sample crucible into the instrument's furnace.
-
Method Execution:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min. An inert atmosphere is chosen to study the pyrolysis (thermal decomposition) of the material in the absence of oxidation.[15]
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before heating begins.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This heating rate provides a good balance between resolution of decomposition events and experimental time.[15] Slower rates can improve separation of overlapping events, while faster rates can shift decomposition to higher temperatures.[16]
-
-
-
Data Collection: Continuously monitor and record the sample mass as a function of temperature.
Results and Data Interpretation
The thermal decomposition of Methyl 1-acetyl-1H-indazole-5-carboxylate under a nitrogen atmosphere occurs in three distinct stages. The resulting TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), are key to interpretation. The DTG curve presents peaks at temperatures of maximum decomposition rates, which helps to resolve overlapping events in the TGA curve.[16]
Quantitative Data Summary
The key thermal events are summarized in the table below. Tonset is the extrapolated onset temperature, marking the beginning of a mass loss event, while Tpeak is the temperature of the maximum rate of mass loss from the DTG curve.
| Decomposition Stage | Tonset (°C) | Tpeak (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Proposed Fragment Loss |
| Stage 1 | ~210 | ~235 | ~24.4 | 24.41% | Acetyl group (C₂H₃O) as ketene |
| Stage 2 | ~280 | ~310 | ~17.6 | 17.60% | Methyl ester group (COOCH₃) |
| Stage 3 | ~350 | ~420 | ~38.0 | - | Indazole ring fragmentation |
| Final Residue | >500°C | - | ~20.0 | - | Carbonaceous residue |
Interpretation of Thermal Events
-
Stage 1 (approx. 210°C - 270°C): The first mass loss of approximately 24.4% corresponds closely to the theoretical mass percentage of the acetyl group (43.03 g/mol ) relative to the parent molecule (molecular weight: 218.21 g/mol ). This initial step is attributed to the cleavage of the N-acetyl bond, likely resulting in the loss of ketene (CH₂=C=O). This relatively low-temperature decomposition indicates that the N-acetyl bond is the most thermally labile part of the molecule.
-
Stage 2 (approx. 280°C - 340°C): Following the initial decomposition, a second distinct mass loss of about 17.6% is observed. This value does not directly correspond to a simple fragment. However, considering the loss of the methyl group (CH₃, 6.9%) and carbon dioxide (CO₂, 20.2%) from the ester functionality, this stage likely represents the complex fragmentation of the methyl carboxylate group. The combined theoretical loss of the acetyl and ester fragments (C₃H₃O₂, 59.04 g/mol ) would be ~27.1%, which aligns with the cumulative loss observed up to this point. The decomposition in this range is consistent with data on other methyl esters.[8][10]
-
Stage 3 (approx. 350°C - 500°C): The final major mass loss is a broad, slower decomposition event occurring at higher temperatures. This stage represents the breakdown of the more stable indazole heterocyclic ring system.[12][13] The process leaves a significant carbonaceous residue (~20%) at 600°C, which is common for complex aromatic compounds pyrolyzed under an inert atmosphere.[15]
Proposed Decomposition Pathway and Mechanistic Insights
The TGA data supports a sequential decomposition mechanism where the substituents are cleaved from the indazole core before the ring itself fragments.
Caption: Proposed multi-stage thermal decomposition pathway.
This stepwise degradation has significant implications for pharmaceutical development. The onset of decomposition at ~210°C defines the upper limit for processing temperatures (e.g., during milling, drying, or melt-extrusion) to avoid degradation of the API.[1] While the core structure is stable to higher temperatures, the initial loss of the acetyl group would constitute the formation of a significant impurity, altering the compound's identity and therapeutic effect. Therefore, storage conditions should be well below this temperature to ensure long-term stability.
Conclusion
The thermogravimetric analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate reveals a distinct, multi-stage thermal decomposition profile under inert conditions. The molecule exhibits initial thermal instability associated with its N-acetyl group, which begins to decompose at approximately 210°C. This is followed by the fragmentation of the methyl ester group and, at significantly higher temperatures, the breakdown of the indazole ring, leaving a carbonaceous residue.
This in-depth guide provides a validated protocol and a clear interpretive framework, delivering actionable data for pharmaceutical scientists. The thermal liability of the N-acetyl group is a critical parameter that must be considered during all stages of drug development, from formulation and manufacturing to packaging and storage, to guarantee the integrity and stability of the final drug product. The combined use of TGA and DTG provides a powerful tool for elucidating these critical material properties.[5]
References
-
Title: Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol Source: Heliyon URL: [Link]
-
Title: Thermogravimetric Analysis in Pharmaceuticals Source: Veeprho URL: [Link]
-
Title: Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol Source: ResearchGate URL: [Link]
-
Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL: [Link]
-
Title: Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs Source: Auriga Research URL: [Link]
-
Title: Thermogravimetric Analysis - Improved Pharma Source: Improved Pharma URL: [Link]
-
Title: Mastering the Art of Interpreting Thermogravimetric Analysis Data Source: Microbioz India URL: [Link]
-
Title: TGA Analysis in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: How to Interpret a TGA Curve: An Expert Guide Source: Torontech URL: [Link]
-
Title: Degree of thermal decomposition as a function of reaction temperature... Source: ResearchGate URL: [Link]
-
Title: Interpreting TGA curves Source: ResearchGate URL: [Link]
-
Title: Enthalpy of formation for indazoles... Source: ResearchGate URL: [Link]
-
Title: Interpreting TGA Curves Source: METTLER TOLEDO URL: [Link]
-
Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: MDPI URL: [Link]
-
Title: TGA curves of the as‐prepared S‐fused polycyclic heterocycles... Source: ResearchGate URL: [Link]
-
Title: Thermogravimetric analysis (TGA) curves of compounds 1–5 Source: ResearchGate URL: [Link]
-
Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates... Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Flammability and Acetic Acid Emissions from Acetylated Wood under Well-Ventilated Burning Conditions Source: Forest Products Laboratory URL: [Link]
-
Title: Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Influence of Acetylation on the Tensile Properties, Water Absorption, and Thermal Stability of...Composites Source: ResearchGate URL: [Link]
-
Title: Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Source: ResearchGate URL: [Link]
-
Title: Effect of degree of deacetylation of chitosan on thermal stability and compatibility of chitosan-polyamide blend Source: BioResources URL: [Link]
-
Title: Synthesis, characterization, and electroluminescent properties of indazole, pyrazole, and triazole/triphenylamine-based compounds Source: ResearchGate URL: [Link]
-
Title: About the Thermal Behavior of Acetylsalicylic Acid and Aspirin® Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents Source: RGUHS Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]
-
Title: Methyl 1H-imidazole-5-carboxylate Source: PubChem URL: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. veeprho.com [veeprho.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. torontech.com [torontech.com]
Methodological & Application
Application Note: Protocol for the N-Acetylation of Methyl 1H-indazole-5-carboxylate
Introduction
The indazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1] Chemical modification of the indazole core is a critical strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. N-acylation, specifically acetylation, is a fundamental transformation that can alter a compound's stability, solubility, and biological target engagement.
This application note provides a detailed, field-proven protocol for the N-acetylation of Methyl 1H-indazole-5-carboxylate, a versatile building block in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and emphasize critical safety considerations for a successful and reproducible outcome.
Mechanistic Rationale & Regioselectivity
The acetylation of Methyl 1H-indazole-5-carboxylate is typically achieved using acetic anhydride as the acetylating agent and pyridine as both a solvent and a basic catalyst.[2] The reaction proceeds through a nucleophilic catalysis pathway.
-
Activation of Acetic Anhydride: Pyridine first acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate. This species is a much more potent electrophile than acetic anhydride itself.[3][4]
-
Deprotonation/Nucleophilic Attack: The indazole nitrogen (N-H) is weakly acidic. While pyridine is not a strong enough base to fully deprotonate the indazole in a separate step, it facilitates the removal of the proton during the nucleophilic attack. The lone pair of the indazole nitrogen attacks the acetyl carbon of the activated N-acetylpyridinium ion.[5][6]
-
Proton Transfer & Product Formation: The resulting intermediate collapses, transferring the acetyl group to the indazole nitrogen and regenerating the pyridine catalyst.
A key consideration in the acylation of indazoles is regioselectivity . The indazole ring possesses two nitrogen atoms, N1 and N2, leading to the potential for two different acylated products. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] For N-acylation, the reaction often yields the N1-substituted regioisomer as the major, more stable thermodynamic product, sometimes through the isomerization of the kinetically favored N2-acylindazole.[7] This protocol is optimized for the formation of the thermodynamically preferred N1-acetylated product.
Reaction Mechanism Overview
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. secure.confis.cz [secure.confis.cz]
- 4. reddit.com [reddit.com]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application Note: Methyl 1-acetyl-1H-indazole-5-carboxylate as a Versatile Synthetic Intermediate in Medicinal Chemistry
Abstract: The indazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide provides a detailed technical overview of Methyl 1-acetyl-1H-indazole-5-carboxylate, a key synthetic intermediate. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on the strategic role of the N1-acetyl group as both a protecting and a directing moiety. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex, biologically active molecules.
Introduction: The Strategic Value of N-Acetylated Indazoles
The indazole ring system is a cornerstone in medicinal chemistry, featured in drugs targeting cancer, inflammation, and neurological disorders.[1][2] The ability to selectively modify the indazole core is crucial for developing new chemical entities. Methyl 1-acetyl-1H-indazole-5-carboxylate emerges as a particularly useful intermediate due to the N1-acetyl group. This functional group serves two primary strategic purposes:
-
Protecting Group: The N-H proton of an indazole is acidic and nucleophilic, which can interfere with various synthetic transformations. The acetyl group effectively "masks" this position, allowing for selective reactions elsewhere on the molecule. It can be readily removed under mild basic or acidic conditions to regenerate the free N-H for subsequent derivatization.
-
Directing Group: The electron-withdrawing nature of the acetyl group deactivates the pyrazole portion of the heterocycle towards electrophilic attack. This electronic effect can influence the regioselectivity of reactions such as nitration or halogenation on the fused benzene ring, offering a level of synthetic control that is difficult to achieve with the unprotected indazole.
This document provides validated protocols for the synthesis of this intermediate and its subsequent use in key synthetic operations.
Physicochemical Properties and Safety Data
Accurate physical data and stringent safety protocols are the foundation of successful and reproducible research.
Physical and Chemical Properties
The key properties of Methyl 1-acetyl-1H-indazole-5-carboxylate are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 239075-26-4 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 378.7 ± 34.0 °C at 760 mmHg | [3] |
| Flash Point | 182.9 ± 25.7 °C | [3] |
| Appearance | Expected to be a solid | - |
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential to ensure personnel safety. While specific toxicity data for this compound is limited, adherence to general safety protocols for related heterocyclic compounds is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[4] After handling, wash hands thoroughly.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[4]
-
In all cases of exposure, seek medical attention if symptoms occur or persist.[4]
-
Synthesis of the Intermediate
The preparation of Methyl 1-acetyl-1H-indazole-5-carboxylate is reliably achieved in a two-step sequence starting from 1H-indazole-5-carboxylic acid. This process involves an initial esterification followed by N-acetylation.
Caption: Two-step synthesis of the title compound.
Protocol 3.1: Synthesis of Methyl 1H-indazole-5-carboxylate
This protocol employs a classic Fischer esterification, a reliable and scalable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Rationale: Methanol serves as both the solvent and the esterifying agent. Concentrated sulfuric acid is a potent catalyst that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.
Step-by-Step Procedure:
-
Suspend 1H-indazole-5-carboxylic acid (e.g., 2.9 mmol, 1.0 eq) in methanol (5 mL).[6]
-
Slowly and carefully add concentrated sulfuric acid (0.2 mL) to the suspension while stirring.[6]
-
Heat the reaction mixture to 70 °C and maintain stirring at this temperature overnight.[6]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Carefully neutralize the mixture by sequentially adding water (10 mL) and saturated aqueous sodium bicarbonate solution (5 mL).[6]
-
Extract the product into an organic solvent such as ethyl acetate (2 x 30 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Expected Outcome: The product, Methyl 1H-indazole-5-carboxylate, is typically obtained as a light pink to yellow solid with yields often exceeding 85%.[6]
Protocol 3.2: N-Acetylation of Methyl 1H-indazole-5-carboxylate
This step introduces the key acetyl protecting group onto the N1 position of the indazole ring.
-
Rationale: Acetic anhydride is used as the acetylating agent. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Step-by-Step Procedure:
-
Dissolve Methyl 1H-indazole-5-carboxylate (e.g., 2.5 mmol, 1.0 eq) in a suitable aprotic solvent like dichloromethane or ethyl acetate (15 mL).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
-
Expected Outcome: Methyl 1-acetyl-1H-indazole-5-carboxylate is expected as a solid product.
Core Applications as a Synthetic Intermediate
The true utility of this intermediate lies in the strategic unmasking or utilization of the N1-acetyl group.
Caption: Workflow for deprotection and subsequent reactions.
Application 4.1: Deacetylation for N-H Functionalization
Removal of the acetyl group is a critical step to enable further reactions at the N1 position, such as the introduction of alkyl or aryl groups, which are common modifications in drug candidates.
-
Rationale: Base-catalyzed hydrolysis (saponification) of the N-acetyl amide bond is a standard and effective method for deprotection. A mild base like potassium carbonate in methanol or a dilute solution of sodium hydroxide can be used. Care must be taken to avoid simultaneous hydrolysis of the methyl ester at the C5 position. Using milder conditions (e.g., catalytic sodium methoxide in methanol at room temperature) can often selectively cleave the N-acetyl group while preserving the ester.
Protocol 4.1.1: Base-Catalyzed Deacetylation
-
Dissolve Methyl 1-acetyl-1H-indazole-5-carboxylate (e.g., 2.0 mmol, 1.0 eq) in methanol (10 mL).
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) or a slight excess of potassium carbonate (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Once complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Methyl 1H-indazole-5-carboxylate.
-
Expected Outcome: High yields of the deprotected product are expected, which can be used directly in subsequent N-functionalization reactions.
Application 4.2: The Acetyl Moiety as a Regiochemical Director (Illustrative Protocol)
The electron-withdrawing acetyl group can be exploited to direct electrophilic aromatic substitution to the 7-position of the indazole ring, a position that is often difficult to functionalize selectively.
-
Rationale: The N-acetyl group deactivates the pyrazole ring, making the benzenoid ring the preferred site for electrophilic attack. Of the available positions (4, 6, and 7), the 7-position is often favored electronically and sterically for substitution. This protocol provides a representative example for nitration.
Protocol 4.2.1: Regioselective Nitration of the Benzene Ring
-
Caution: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a fume hood.
-
Add Methyl 1-acetyl-1H-indazole-5-carboxylate (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
Cool the mixture to -10 °C to 0 °C.
-
Slowly add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry, filter, and concentrate the organic phase. Purify by column chromatography.
-
Expected Outcome: The major product is expected to be the 7-nitro derivative, which can then be deprotected (using Protocol 4.1.1) and the nitro group further transformed (e.g., reduced to an amine) for diverse library synthesis.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete N-Acetylation (Protocol 3.2) | Insufficient acetylating agent or base; reaction time too short; presence of water in reagents/solvent. | Use a slight excess (1.2-1.5 eq) of acetic anhydride and base. Ensure reagents are anhydrous. Increase reaction time. |
| Ester Hydrolysis during Deacetylation (Protocol 4.1.1) | Base is too strong or reaction conditions (time, temperature) are too harsh. | Use a milder base (e.g., K₂CO₃ in MeOH) or a catalytic amount of NaOMe. Run the reaction at room temperature or 0 °C and monitor closely by TLC to stop it upon consumption of starting material. |
| Low Yield in Esterification (Protocol 3.1) | Reaction did not reach equilibrium; insufficient catalyst; water present. | Ensure a large excess of methanol is used. Check the concentration and age of the sulfuric acid. Use anhydrous methanol. |
| Poor Regioselectivity in Nitration (Protocol 4.2.1) | Temperature control was lost, leading to over-nitration or formation of other isomers. | Maintain strict temperature control (-10 °C to 0 °C) during the addition of the nitrating agent. Add the nitrating agent very slowly. |
Conclusion
Methyl 1-acetyl-1H-indazole-5-carboxylate is more than a simple building block; it is a strategic tool for the controlled and predictable synthesis of complex indazole derivatives. The N-acetyl group provides a convenient handle for protecting the reactive N-H bond and directing further functionalization. By mastering the protocols for its synthesis, deprotection, and use as a directing group, researchers in pharmaceutical and chemical development can significantly enhance their ability to create novel molecular architectures for the discovery of next-generation therapeutics.
References
- Shanghai Aladdin Biochemical Technology Co., LTD. (n.d.). Methyl 1-acetyl-1H-indazole-5-carboxylate.
- Fisher Scientific. (2010). Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid.
- Fisher Scientific. (2024). Safety Data Sheet for 5-Methyl-1H-indazole-3-carboxylic acid.
- Cayman Chemical. (2024). Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
-
Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved January 6, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). 1H-Indazole-5-carboxylic acid. Retrieved January 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Methyl 1-acetyl-1H-indazole-5-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
The Strategic Application of Methyl 1-acetyl-1H-indazole-5-carboxylate in Medicinal Chemistry: A Guide for Researchers
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous approved drugs and clinical candidates targeting a range of diseases, including cancer, inflammation, and neurological disorders.[2] Within the vast chemical space of indazole derivatives, Methyl 1-acetyl-1H-indazole-5-carboxylate emerges as a strategic intermediate, offering a unique combination of functionalities that can be deftly manipulated in multi-step synthetic campaigns.
This technical guide provides an in-depth exploration of the application of Methyl 1-acetyl-1H-indazole-5-carboxylate for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, focusing on the strategic role of the N-acetyl group as a protecting group, and provide detailed protocols for its preparation and subsequent elaboration into more complex molecular architectures.
The Strategic Advantage of N-Acetylation
The indazole nucleus possesses a reactive N-H bond which can interfere with certain synthetic transformations. The introduction of an acetyl group at the N1 position serves two primary purposes:
-
Protection: The acetyl group effectively masks the nucleophilicity and acidity of the indazole nitrogen, preventing unwanted side reactions during subsequent chemical modifications at other positions of the molecule.
-
Directing Group: In some cases, the acetyl group can influence the regioselectivity of subsequent reactions, although this is less common than its protective role.
The lability of the acetyl group under mild basic or acidic conditions allows for its facile removal at a later stage in the synthesis, unmasking the N-H group for further functionalization or as a key feature for biological activity. Methyl 1-acetyl-1H-indazole-5-carboxylate is a readily available or preparable building block that embodies this strategic advantage.
Synthesis of Key Intermediates
Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate
The precursor to our target compound is Methyl 1H-indazole-5-carboxylate, which can be synthesized from 1H-indazole-5-carboxylic acid via Fischer esterification.
Reaction Scheme:
Caption: Synthesis of Methyl 1H-indazole-5-carboxylate.
Materials:
-
1H-indazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of 1H-indazole-5-carboxylic acid (e.g., 2.9 mmol) in methanol (5 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.2 mL).[3]
-
Heat the reaction mixture to 70°C and stir overnight.[3]
-
After cooling to room temperature, carefully neutralize the mixture by adding water (10 mL), followed by saturated aqueous sodium bicarbonate solution (5 mL).[3]
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.[3]
Protocol 2: Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
With the precursor in hand, the N-acetylation can be achieved using standard conditions.
Reaction Scheme:
Caption: N-acetylation to yield the title compound.
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Methyl 1H-indazole-5-carboxylate in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding it to a stirred mixture of ethyl acetate and 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford Methyl 1-acetyl-1H-indazole-5-carboxylate.
Application in a Hypothetical Drug Discovery Workflow
To illustrate the utility of Methyl 1-acetyl-1H-indazole-5-carboxylate, we present a hypothetical synthesis of a novel kinase inhibitor. In this workflow, the N-acetyl group is crucial for the successful execution of a Suzuki coupling reaction.
Workflow Overview:
Caption: Hypothetical drug discovery workflow.
Protocol 3: Synthesis of a 3-Aryl-1H-indazole-5-carboxamide Kinase Inhibitor Candidate
Step 1: Bromination
-
Dissolve Methyl 1-acetyl-1H-indazole-5-carboxylate in a suitable solvent such as DMF.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir until the reaction is complete (monitored by LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield Methyl 1-acetyl-3-bromo-1H-indazole-5-carboxylate.
Step 2: Suzuki Coupling
-
To a solution of Methyl 1-acetyl-3-bromo-1H-indazole-5-carboxylate and a desired arylboronic acid in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the mixture under a nitrogen atmosphere until the starting materials are consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain Methyl 1-acetyl-3-aryl-1H-indazole-5-carboxylate.
Step 3: Amide Formation
-
Dissolve Methyl 1-acetyl-3-aryl-1H-indazole-5-carboxylate in a suitable solvent (e.g., methanol).
-
Add a solution of the desired amine (e.g., ammonia in methanol or a specific primary/secondary amine) and stir at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting ester.
-
Remove the solvent under reduced pressure to yield the crude 1-acetyl-3-aryl-1H-indazole-5-carboxamide, which can be purified by recrystallization or chromatography.
Step 4: Deacetylation
-
Dissolve the 1-acetyl-3-aryl-1H-indazole-5-carboxamide in a solvent mixture such as methanol/water.
-
Add a base (e.g., K₂CO₃ or LiOH) and stir at room temperature until the acetyl group is cleaved.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify to yield the final 3-aryl-1H-indazole-5-carboxamide kinase inhibitor candidate.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Methyl 1H-indazole-5-carboxylate | C₉H₈N₂O₂ | 176.17 | Off-white solid |
| Methyl 1-acetyl-1H-indazole-5-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Solid |
| Hypothetical Final Kinase Inhibitor Candidate | Varies | Varies | Solid |
Conclusion
Methyl 1-acetyl-1H-indazole-5-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its strategic utility lies in the protective nature of the N-acetyl group, which allows for selective modifications at other positions of the indazole scaffold. The protocols and workflow presented herein provide a framework for researchers to leverage this building block in the synthesis of novel and complex molecules with therapeutic potential. The ability to readily introduce and remove the acetyl group makes it an indispensable tool in the multi-step synthesis of indazole-based drug candidates.
References
-
Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester. (n.d.). Available at: [Link]
- Google Patents. 1H-imidazole-5-carboxylic acid derivatives. (1988). EP0234656A2.
- Google Patents. Indazole-carboxamide compounds. (2006). US20060135764A1.
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. (2004). US20040248960A1.
-
J&K Scientific LLC. 1H-Indazole-5-carboxylic acid. (n.d.). Available at: [Link]
-
Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. (n.d.). Available at: [Link]
-
NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Available at: [Link]
- Google Patents. Method of synthesizing 1H-indazole compounds. (2011). US8022227B2.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Available at: [Link]
Sources
Methyl 1-acetyl-1H-indazole-5-carboxylate: A Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made the development of small molecule kinase inhibitors a cornerstone of modern drug discovery. Within the landscape of kinase inhibitor design, the indazole scaffold has emerged as a "privileged" structure. This bicyclic heterocycle is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), and can effectively compete with ATP for binding to the kinase active site. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, underscoring its therapeutic significance[1].
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of Methyl 1-acetyl-1H-indazole-5-carboxylate as a strategic building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its manipulation, and present a practical synthesis of a model kinase inhibitor intermediate.
The Strategic Advantage of Methyl 1-acetyl-1H-indazole-5-carboxylate
Methyl 1-acetyl-1H-indazole-5-carboxylate is a pre-functionalized indazole derivative that offers several advantages in a synthetic workflow:
-
N1-Acetate Protection: The acetyl group at the N1 position serves as a protecting group, preventing unwanted side reactions at this nitrogen during subsequent synthetic transformations. This group can be readily removed under basic or acidic conditions, allowing for late-stage functionalization of the N1 position, a common strategy in kinase inhibitor design to modulate selectivity and physicochemical properties.
-
C5-Carboxylate Handle: The methyl ester at the C5 position provides a versatile functional handle for introducing diversity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide linkage is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region.
Core Synthetic Transformations: From Building Block to Intermediate
The following sections provide detailed, step-by-step protocols for the key transformations of Methyl 1-acetyl-1H-indazole-5-carboxylate into a versatile carboxylic acid intermediate, which can then be used to generate a library of potential kinase inhibitors.
Part 1: Deacetylation of Methyl 1-acetyl-1H-indazole-5-carboxylate
The first step in utilizing this building block is often the removal of the N-acetyl protecting group to liberate the N1 position for potential modification or to proceed with reactions that are incompatible with the acetyl group. Basic hydrolysis is a common and effective method for this transformation.
Protocol 1: Basic Hydrolysis of the N-Acetyl Group
Objective: To synthesize Methyl 1H-indazole-5-carboxylate from Methyl 1-acetyl-1H-indazole-5-carboxylate.
Materials:
-
Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 1-acetyl-1H-indazole-5-carboxylate (1.0 eq) in methanol, add a solution of sodium hydroxide (1.1 to 2.0 eq) in water.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1H-indazole-5-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydroxide or potassium hydroxide are strong bases that effectively catalyze the hydrolysis of the amide bond of the acetyl group.
-
Solvent System: The methanol/water solvent system ensures the solubility of both the starting material and the inorganic base.
-
Monitoring: Regular monitoring of the reaction is crucial to prevent the formation of side products due to prolonged exposure to basic conditions, which could potentially hydrolyze the methyl ester.
Part 2: Hydrolysis of the Methyl Ester
With the N1 position deprotected, the next step is the hydrolysis of the methyl ester at the C5 position to the carboxylic acid. This is a critical transformation as the carboxylic acid is the immediate precursor for amide bond formation.
Protocol 2: Saponification of Methyl 1H-indazole-5-carboxylate
Objective: To synthesize 1H-Indazole-5-carboxylic acid from Methyl 1H-indazole-5-carboxylate. This protocol is adapted from the general procedure described in patent CN114276297A for a similar substrate.
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH paper or pH meter
Procedure:
-
Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford 1H-Indazole-5-carboxylic acid.
Causality Behind Experimental Choices:
-
Excess Base: An excess of a strong base like NaOH is used to drive the saponification reaction to completion.
-
Acidification: Acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid, which is typically less soluble in acidic aqueous media.
Part 3: Amide Coupling to Synthesize a Kinase Inhibitor Intermediate
The final step in this core workflow is the coupling of the 1H-indazole-5-carboxylic acid with an appropriate amine to form the corresponding amide. This amide is a key structural motif in many kinase inhibitors.
Protocol 3: EDC/HOAt Mediated Amide Coupling
Objective: To synthesize N-(4-chlorophenyl)-1H-indazole-5-carboxamide, a representative kinase inhibitor intermediate. This protocol is based on the general amide coupling procedure described by Frejat et al. (2022) for a similar indazole carboxylic acid[2].
Materials:
-
1H-Indazole-5-carboxylic acid
-
4-Chloroaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add EDC·HCl (1.2 eq) and HOAt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-chlorophenyl)-1H-indazole-5-carboxamide.
Causality Behind Experimental Choices:
-
Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOAt is an additive that minimizes side reactions and racemization (if chiral amines are used) by forming a more stable and reactive activated ester.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the regeneration of the starting carboxylic acid and lower the yield of the desired amide.
-
Work-up: The aqueous work-up with sodium bicarbonate is to remove any unreacted carboxylic acid and the acidic byproducts of the coupling reaction.
Visualizing the Synthetic Workflow
The following diagram illustrates the key synthetic transformations described above.
Caption: Inhibition of the VEGFR2 signaling pathway by an indazole-based inhibitor.
Conclusion and Future Outlook
Methyl 1-acetyl-1H-indazole-5-carboxylate is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed protecting group and functional handle for diversification streamline the synthetic process and allow for the rapid generation of compound libraries for SAR exploration. The protocols detailed in this application note provide a robust and reliable foundation for researchers to incorporate this building block into their drug discovery programs. The continued exploration of novel indazole-based scaffolds will undoubtedly lead to the development of the next generation of targeted therapeutics for a wide range of human diseases.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]
-
Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]
-
1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex. [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
Sources
Protocol and Application Guide: Base-Mediated Deacetylation of Methyl 1-acetyl-1H-indazole-5-carboxylate
An Application Note for the Chemical Synthesis of Methyl 1H-indazole-5-carboxylate
Abstract
This application note provides a detailed experimental procedure for the N-deacetylation of Methyl 1-acetyl-1H-indazole-5-carboxylate to yield Methyl 1H-indazole-5-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents, including those with anti-inflammatory and anticancer properties.[1][2] The N-acetyl group is a common protecting group in the synthesis of indazole derivatives.[3][4] Its efficient removal is a critical step in many synthetic routes, enabling further functionalization or revealing the final active pharmacophore. This protocol details a robust and reliable base-catalyzed hydrolysis method, complete with procedural rationale, reaction monitoring, product isolation, and characterization techniques tailored for researchers in organic synthesis and drug development.
Introduction and Mechanistic Rationale
The conversion of Methyl 1-acetyl-1H-indazole-5-carboxylate to Methyl 1H-indazole-5-carboxylate is a classic amide hydrolysis reaction. The N-acetyl group on the indazole ring is susceptible to cleavage under both acidic and basic conditions.[5]
Causality of Method Selection: While acid-catalyzed hydrolysis is a viable option, it can sometimes lead to side reactions or require harsh conditions.[5][6] Base-catalyzed hydrolysis, particularly under mild conditions, is often preferred for substrates containing other sensitive functional groups, such as the methyl ester in our target molecule. The primary risk in using a strong base is the saponification (hydrolysis) of the methyl ester to a carboxylate. To mitigate this, this protocol employs a carefully controlled amount of sodium hydroxide in a methanol/water solvent system at room temperature. Methanol ensures solubility of the organic substrate, while water facilitates the hydrolysis mechanism. This approach provides a balance, ensuring efficient N-deacetylation while minimizing the undesired ester cleavage.
The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the amide C-N bond and liberating the indazole nitrogen. The final products are the deacetylated indazole and sodium acetate.
Experimental Protocol
This section provides a comprehensive, step-by-step guide for the deacetylation reaction.
Materials and Reagents
Quantitative data for the reaction are summarized in the table below.
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 1-acetyl-1H-indazole-5-carboxylate | C₁₁H₁₀N₂O₃ | 218.21[7] | 1.00 g | 4.58 | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.22 g | 5.50 | Catalyst/Base |
| Methanol (MeOH) | CH₄O | 32.04 | 20 mL | - | Solvent |
| Deionized Water (H₂O) | H₂O | 18.02 | 5 mL | - | Solvent/Reagent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | ~30 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Required Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Retort stand and clamps
-
Glass funnel
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[8]
-
TLC chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
Reaction Workflow Diagram
Caption: Experimental workflow for the deacetylation of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1-acetyl-1H-indazole-5-carboxylate (1.00 g, 4.58 mmol). Add 20 mL of methanol and stir at room temperature until all the solid has dissolved.
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (0.22 g, 5.50 mmol, 1.2 equivalents) in 5 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirring methanolic solution of the starting material.
-
Reaction Monitoring by TLC: The reaction progress must be diligently monitored by Thin Layer Chromatography (TLC) to prevent over-running the reaction and potential ester hydrolysis.[9][10]
-
Eluent System: Prepare a TLC chamber with a mixture of Ethyl Acetate / Hexanes (e.g., 1:1 v/v). The optimal ratio may require slight adjustment.
-
Spotting: On a TLC plate, spot three lanes:
-
Analysis: Run the TLC plate and visualize under a 254 nm UV lamp. The starting material (N-acetylated) is less polar and will have a higher Rf value. The product, Methyl 1H-indazole-5-carboxylate, is more polar due to the free N-H group and will have a lower Rf value. The reaction is complete when the starting material spot in the 'RM' lane has completely disappeared. This typically takes 2-4 hours at room temperature.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Depolymerization and de-N-acetylation of chitin oligomers in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 1-acetyl-1H-indazole-5-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. study.com [study.com]
- 10. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Use of Methyl 1-acetyl-1H-indazole-5-carboxylate in fragment-based drug discovery
Application Note & Protocols
Leveraging Methyl 1-acetyl-1H-indazole-5-carboxylate for Efficient Hit Identification in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] This approach relies on screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders, which are then optimized into potent leads.[3][4] This application note provides a detailed guide on the strategic use of Methyl 1-acetyl-1H-indazole-5-carboxylate, a versatile fragment, within a typical FBDD workflow. We present its rationale for inclusion in fragment libraries, its key physicochemical properties, and detailed, field-proven protocols for its screening and validation using primary and orthogonal biophysical techniques.
Introduction: The Rationale for a Privileged Fragment
The core principle of FBDD is that smaller, less complex molecules can explore chemical space more effectively and form higher-quality interactions with a target protein.[4][5] These initial weak interactions (often in the high micromolar to millimolar range) are detected using sensitive biophysical methods.[6][7] The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors.[8][9][10][11][12][13]
Methyl 1-acetyl-1H-indazole-5-carboxylate is an exemplary fragment for several reasons:
-
Indazole Core: Provides a robust, planar scaffold capable of forming key hydrogen bonds and aromatic interactions within a protein binding site.
-
N1-Acetyl Group: This modification caps the N1-H of the indazole ring. This is a crucial design choice as it removes a hydrogen bond donor, which can improve membrane permeability and, in some cases, prevent unfavored tautomeric forms. It also serves as a stable, non-ionizable group that can explore pockets sensitive to steric bulk.
-
C5-Methyl Carboxylate: This ester group acts as a "vector," a chemically tractable handle for synthetic elaboration.[14] It provides a clear and reliable point for chemists to apply 'fragment growing' strategies to extend the molecule into adjacent pockets and rapidly build affinity.[15][16]
This guide will walk researchers through the practical steps of utilizing this poised fragment in a modern FBDD campaign.
Physicochemical Properties and Preparation
For a fragment to be successful, it must adhere to the "Rule of Three," which provides guidelines for optimal physicochemical properties to ensure good solubility and ligand efficiency.[17] Methyl 1-acetyl-1H-indazole-5-carboxylate aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Source |
| CAS Number | 239075-26-4 | N/A | [18] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | N/A | [18] |
| Molecular Weight | 218.21 g/mol | < 300 Da | [18] |
| cLogP | ~1.5 (estimated) | ≤ 3 | - |
| Hydrogen Bond Donors | 0 | ≤ 3 | - |
| Hydrogen Bond Acceptors | 4 (N, C=O x2, OCH₃) | ≤ 3 (Note: Exceeds by one, but is common for fragments with vector groups) | - |
| Rotatable Bonds | 2 | ≤ 3 | - |
Protocol 1: Preparation of Fragment Stock Solution
Causality: High-quality, soluble, and aggregate-free stock solutions are critical for avoiding false positives in biophysical assays. Dimethyl sulfoxide (DMSO) is the standard solvent, but its final concentration in the assay must be carefully controlled as it can affect protein stability and generate artifacts in sensitive assays like Surface Plasmon Resonance (SPR).[19]
-
Weighing: Accurately weigh out ~5 mg of Methyl 1-acetyl-1H-indazole-5-carboxylate (purity ≥95%) into a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of 100% DMSO (biotechnology grade) to achieve a final concentration of 100 mM. For 5 mg, this would be approximately 229 µL.
-
Mixing: Vortex the solution vigorously for 2 minutes. Visually inspect for any undissolved particulate matter. If necessary, sonicate for 5 minutes in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Quality Control: Before screening, perform a quality control check by diluting a sample into the final assay buffer to the highest screening concentration (e.g., 1 mM in buffer containing 1% DMSO) and visually inspecting for any precipitation after 1 hour.
The FBDD Experimental Workflow
A successful FBDD campaign follows a structured, multi-stage process to identify, validate, and characterize fragment hits before committing medicinal chemistry resources.
Phase 1: Primary Screening with Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface where a target protein is immobilized.[1] It can detect the binding of fragments in real-time, providing valuable kinetic (kₐ, kₔ) and affinity (Kₗ) data.[20]
Protocol 2: SPR Screening for Fragment Binding
-
Chip Selection & Protein Immobilization:
-
Rationale: Covalent amine coupling to a CM5 sensor chip is a robust and common method for immobilization. A reference channel is essential to subtract non-specific binding and bulk refractive index changes.[21][22]
-
Select a CM5 sensor chip.
-
Activate the surface of two flow cells (one for the target, one for reference) with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over one flow cell to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate both flow cells with 1 M ethanolamine. The second flow cell serves as the reference.
-
-
Fragment Solution Preparation:
-
Prepare a dilution series of Methyl 1-acetyl-1H-indazole-5-carboxylate in the running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Typical concentrations for fragment screening range from 50 µM to 1 mM.
-
Rationale: The final DMSO concentration must be identical in all fragment solutions and the running buffer to avoid solvent-induced artifacts.[19]
-
-
Binding Analysis:
-
Inject the prepared fragment solutions over both the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Rationale: A relatively short contact time is sufficient for fragments, which typically have fast on- and off-rates.
-
Perform a buffer-only (blank) injection periodically for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the blank injection signal.
-
Analyze the resulting sensorgrams. A concentration-dependent binding response indicates a potential interaction.
-
If steady-state is reached, plot the response at equilibrium against fragment concentration and fit to a steady-state affinity model to determine the dissociation constant (Kₗ).
-
Phase 2: Orthogonal Hit Validation with NMR Spectroscopy
Principle: NMR spectroscopy is a powerful tool for reliably identifying true binding events, as it is less prone to artifacts that can affect surface-based methods.[6][23] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are highly sensitive for detecting the weak binding characteristic of fragments.[23]
Protocol 3: STD-NMR for Binding Confirmation
-
Sample Preparation:
-
Prepare two NMR tubes with a solution of the target protein (~10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).
-
To one tube, add Methyl 1-acetyl-1H-indazole-5-carboxylate to a final concentration of 200 µM. The other tube serves as a control.
-
Rationale: The protein-to-ligand ratio should be low (e.g., 1:20) to ensure that only a small fraction of the ligand is bound at any given time, a prerequisite for the STD experiment.
-
-
NMR Experiment Setup:
-
Acquire spectra on a spectrometer equipped with a cryoprobe (≥ 600 MHz is recommended).
-
Set up an STD experiment with selective saturation of the protein. A typical saturation scheme involves a train of Gaussian pulses applied on-resonance with protein signals (e.g., at 0.5 ppm) and off-resonance as a reference (e.g., at 40 ppm).
-
Rationale: The on-resonance pulses selectively saturate the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity compared to the off-resonance experiment.[23]
-
-
Data Acquisition and Processing:
-
Acquire both on-resonance and off-resonance spectra.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
-
Interpretation:
-
Signals that appear in the STD difference spectrum belong exclusively to the fragment that binds to the protein.
-
The absence of signals confirms a non-binder and indicates that the primary screening hit was likely a false positive.
-
Phase 3: Structural Characterization by X-ray Crystallography
Principle: X-ray crystallography provides high-resolution, three-dimensional information on precisely how and where a fragment binds to its target.[5][17] This structural insight is invaluable for guiding subsequent medicinal chemistry efforts.[24][25]
Protocol 4: Crystal Soaking for Fragment-Protein Complex Structure
-
Crystal Preparation:
-
Soaking Solution Preparation:
-
Prepare a solution of Methyl 1-acetyl-1H-indazole-5-carboxylate at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals.
-
The final DMSO concentration should be tested for its effect on crystal integrity but is often in the 10-25% range.[5]
-
-
Crystal Soaking:
-
Carefully transfer a protein crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time must be determined empirically.
-
Rationale: Soaking allows the fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing.[27]
-
-
Vitrification and Data Collection:
-
Loop the soaked crystal and flash-cool it in liquid nitrogen (vitrification).
-
Collect X-ray diffraction data at a synchrotron source.[17]
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to identify the bound fragment. Specialized software can aid in detecting low-occupancy binders.[5] The map will reveal the specific amino acid residues involved in binding and the orientation of the fragment.
-
Phase 4: Hit-to-Lead Optimization
With a validated, structurally characterized hit, the next phase is to leverage this information to design more potent compounds. The structure of Methyl 1-acetyl-1H-indazole-5-carboxylate is ideally suited for the fragment growing strategy.
-
Fragment Growing: This involves extending the fragment hit to engage with adjacent sub-pockets, thereby increasing affinity.[15][16] The C5-methyl carboxylate on our example fragment is the primary vector for this strategy. The X-ray crystal structure will reveal the environment around this vector. If it points towards an unoccupied hydrophobic pocket, chemists can synthesize analogs where the methyl ester is replaced with, for example, a benzyl amide. If it points towards a region with a hydrogen bond donor/acceptor, an appropriate functional group can be added.
-
Fragment Linking: This strategy is used when two different fragments are found to bind in adjacent pockets.[15][24] A chemical linker is designed to join them into a single, high-affinity molecule.[16][28]
-
Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined or merged into a single, more optimized compound.
For Methyl 1-acetyl-1H-indazole-5-carboxylate, the most direct and highest-probability path to a lead compound is through structure-guided fragment growing from the C5 position.
Conclusion
Methyl 1-acetyl-1H-indazole-5-carboxylate represents an archetypal fragment: it is small, possesses a privileged core, and is "poised" for straightforward synthetic elaboration. This guide outlines a robust and validated workflow for its use in an FBDD campaign, from initial screening to hit validation and structural characterization. By employing sensitive biophysical techniques like SPR and NMR, and leveraging the power of X-ray crystallography, researchers can effectively use this and similar fragments to generate high-quality, structurally-enabled starting points for the development of novel therapeutics.
References
-
SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Biochemical Society Transactions, 38(5), 1235-1242. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
Mercer, S. E., & Ladbury, J. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 87-96. Retrieved from [Link] biochem/article/63/1/87/5368386
-
Mazzetti, A. P., et al. (2017). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 60(11), 4543-4554. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology, Chapter 10, Unit 10.11. Retrieved from [Link]
-
Bedwell, E. V., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design, 100(4), 469-486. Retrieved from [Link]
-
ResearchGate. (n.d.). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Request PDF. Retrieved from [Link]
-
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Retrieved from [Link]
-
Donaldson, T., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 651, 137-167. Retrieved from [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]
-
Approaches to Fragment-Based Drug Design. (2022). Utrecht University. Retrieved from [Link]
-
protocols.io. (2018). XChem crystallographic fragment screening. Retrieved from [Link]
-
Karawajczyk, A., et al. (2016). Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment-Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. Angewandte Chemie International Edition, 55(34), 9982-9986. Retrieved from [Link]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved from [Link]
-
Weiss, M. S. (2017). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design. Retrieved from [Link]
-
Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Retrieved from [Link]
-
Norman, R. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 162-166. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 64-68. Retrieved from [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
O'Connell, T. N., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment screening by SPR and advanced application to GPCRs. Retrieved from [Link]
-
Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 20835-20843. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Li, X., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5392-5399. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Jacquemard, C., & Kellenberger, E. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17616-17633. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 18. Methyl 1-acetyl-1H-indazole-5-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. XChem crystallographic fragment screening [protocols.io]
- 27. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 28. Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment‐Based Drug Design Facilitated by Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 1-acetyl-1H-indazole-5-carboxylate
Abstract
The indazole nucleus is a "privileged" scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anti-cancer and anti-inflammatory agents.[1][2] Methyl 1-acetyl-1H-indazole-5-carboxylate is a member of this versatile class of compounds, making it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of protein-protein interactions (PPIs). PPIs are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases.[3] This document provides detailed application notes and protocols for two robust, homogeneous (no-wash) HTS assays—AlphaScreen® and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—designed to identify and characterize small molecule inhibitors of a model protein-protein interaction. These protocols are tailored for researchers, scientists, and drug development professionals seeking to screen libraries containing compounds such as Methyl 1-acetyl-1H-indazole-5-carboxylate.
Introduction: Targeting Protein-Protein Interactions
Protein-protein interactions represent a vast and challenging class of drug targets.[4][5] The discovery of small molecules that can disrupt these interactions holds immense therapeutic potential.[6] The development of robust and scalable HTS assays is critical for interrogating large compound libraries to identify novel PPI inhibitors.[7][8] Proximity-based assays, such as AlphaScreen and TR-FRET, are particularly well-suited for this purpose as they offer high sensitivity, low background, and are amenable to automation in high-density microplate formats (384- and 1536-well).[9][10]
This guide will use a hypothetical interaction between "Protein X" and "Protein Y" as a model system to illustrate the application of these technologies in screening for inhibitors like Methyl 1-acetyl-1H-indazole-5-carboxylate.
Assay Principle 1: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® technology is a bead-based assay that measures the interaction of two molecules.[9][11] It relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[12] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent signal cascade within the Acceptor bead, resulting in light emission between 520-620 nm.[11][13] When a PPI occurs between two proteins conjugated to the Donor and Acceptor beads, a signal is generated. Small molecule inhibitors that disrupt this interaction will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen® signal.
AlphaScreen® Experimental Workflow
The general workflow for an AlphaScreen® PPI inhibition assay is straightforward and adaptable to automation.
Caption: AlphaScreen® PPI Inhibition Assay Workflow.
Detailed Protocol: AlphaScreen® PPI Inhibition Assay
Materials:
-
Assay Plate: 384-well low-volume white microplate (e.g., ProxiPlate™)
-
Donor Beads: Streptavidin-coated Donor beads
-
Acceptor Beads: Anti-FLAG Acceptor beads (example)
-
Proteins: Biotinylated Protein X, FLAG-tagged Protein Y
-
Compound: Methyl 1-acetyl-1H-indazole-5-carboxylate stock solution in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA
-
Instrumentation: Microplate reader with AlphaScreen® detection capability[9]
Protocol Steps (per well, 20 µL final volume):
-
Compound Plating:
-
Prepare serial dilutions of Methyl 1-acetyl-1H-indazole-5-carboxylate in DMSO.
-
Using an automated liquid handler, transfer 100 nL of compound solution or DMSO (for controls) to the assay plate.
-
-
Reagent Preparation:
-
Protein X-Donor Bead Mix: Dilute biotinylated Protein X and Streptavidin-Donor beads in Assay Buffer to the desired final concentration. Note: Optimal concentrations should be determined empirically via bead and protein cross-titration.
-
Protein Y-Acceptor Bead Mix: Dilute FLAG-tagged Protein Y and Anti-FLAG Acceptor beads in Assay Buffer. Note: Handle beads in subdued light to prevent photobleaching.[14]
-
-
Assay Assembly:
-
Add 10 µL of the Protein X-Donor Bead mix to all wells.
-
Add 10 µL of the Protein Y-Acceptor Bead mix to all wells. The addition of this mix initiates the binding reaction.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate for 60 minutes at room temperature (23°C), protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen®-compatible plate reader. Excitation is at 680 nm, and emission is detected between 520-620 nm.[11]
-
Data Analysis and Validation
The inhibitory activity is calculated as a percentage of the high (no inhibitor) and low (no Protein Y) controls. A key metric for HTS assay quality is the Z'-factor.[15]
Z'-Factor Calculation: Z' = 1 - ( (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| )
| Parameter | Description | Example Value |
| Max Signal Control | Wells with DMSO, Protein X-Donor, and Protein Y-Acceptor | 200,000 counts |
| Min Signal Control | Wells with DMSO, Protein X-Donor, but no Protein Y-Acceptor | 5,000 counts |
| SDmax | Standard Deviation of Max Signal | 15,000 |
| SDmin | Standard Deviation of Min Signal | 800 |
| Z'-Factor | Assay quality metric | > 0.5 (Excellent) |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[15]
Assay Principle 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[16][17] This technique uses a donor fluorophore, typically a lanthanide chelate (e.g., Europium), which has a long fluorescence lifetime.[18] When the donor and a suitable acceptor fluorophore are brought into close proximity by a molecular interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[10] The time-resolved detection minimizes interference from short-lived background fluorescence, enhancing the signal-to-noise ratio.[19] In a PPI inhibition assay, disruption of the interaction separates the donor and acceptor, leading to a loss of the FRET signal.
TR-FRET Experimental Workflow
The TR-FRET workflow is also a simple "mix-and-read" procedure, ideal for HTS.
Caption: TR-FRET PPI Inhibition Assay Workflow.
Detailed Protocol: TR-FRET PPI Inhibition Assay
Materials:
-
Assay Plate: 384-well low-volume black microplate
-
Donor Fluorophore: Anti-His-Europium (Eu) cryptate (for His-tagged Protein X)
-
Acceptor Fluorophore: Anti-HA-d2 (for HA-tagged Protein Y)
-
Proteins: His-tagged Protein X, HA-tagged Protein Y
-
Compound: Methyl 1-acetyl-1H-indazole-5-carboxylate stock solution in DMSO
-
Assay Buffer: 20 mM Tris pH 7.0, 50 mM NaCl, 0.01% NP-40[10]
-
Instrumentation: TR-FRET compatible microplate reader (e.g., EnVision® Multilabel Plate Reader)[10]
Protocol Steps (per well, 10 µL final volume):
-
Compound Plating:
-
Prepare serial dilutions of Methyl 1-acetyl-1H-indazole-5-carboxylate in DMSO.
-
Transfer 50 nL of compound solution or DMSO to the assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X master mix of His-Protein X, HA-Protein Y, Anti-His-Eu, and Anti-HA-d2 in Assay Buffer. The final concentrations of each component must be optimized through titration experiments.
-
-
Assay Assembly:
-
Dispense 5 µL of the 2X protein/antibody master mix into all wells.
-
-
Incubation:
-
Seal the plate.
-
Incubate for 2 hours at room temperature.
-
-
Data Acquisition:
Data Analysis and Validation
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities to normalize for well-to-well variations.
Ratio Calculation: Ratio = (Emission665nm / Emission615nm) * 10,000
The percent inhibition is then calculated based on this ratio. Assay quality is again assessed using the Z'-factor.
| Parameter | Description | Example Value |
| Max Signal Control | Wells with DMSO and all interacting partners | Ratio = 25,000 |
| Min Signal Control | Wells with DMSO, but without HA-Protein Y | Ratio = 2,000 |
| SDmax | Standard Deviation of Max Signal | 1,800 |
| SDmin | Standard Deviation of Min Signal | 250 |
| Z'-Factor | Assay quality metric | > 0.7 (Excellent) |
A robust TR-FRET assay will typically yield a Z'-factor greater than 0.7.[10]
Concluding Remarks
The protocols described provide a robust framework for conducting high-throughput screening campaigns to identify inhibitors of protein-protein interactions from chemical libraries containing diverse scaffolds like Methyl 1-acetyl-1H-indazole-5-carboxylate. Both AlphaScreen® and TR-FRET offer sensitive, homogeneous formats that are essential for modern drug discovery.[3][4] Successful implementation requires careful optimization of reagent concentrations and adherence to best practices for assay validation to ensure the generation of high-quality, actionable data.[7][20] These application notes serve as a comprehensive guide for researchers aiming to leverage these powerful technologies in their discovery efforts.
References
-
AlphaScreen | BMG LABTECH. (n.d.). Retrieved from [Link]
-
Colas, P. (2008). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies, 5(3), 190-199. doi: 10.2174/157016308785739875. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 11(3), 157-166. doi: 10.1089/adt.2012.483. Retrieved from [Link]
-
TR-FRET Assay Principle - Poly-Dtech. (n.d.). Retrieved from [Link]
-
Rauch, J. N., Gestwicki, J. E., & Gestwicki, J. E. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3890-3899. doi: 10.1074/jbc.RA117.001575. Retrieved from [Link]
-
Guidance for Assay Development & HTS. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Retrieved from [Link]
-
Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.). Retrieved from [Link]
- Doyle, S. P., Mo, X., Qian, K., Cicka, D. N., Niu, Q., & Fu, H. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. In S. Roy & H. Fu (Eds.), Protein–Protein Interaction Regulators (pp. 49-86). The Royal Society of Chemistry.
-
Scott, D. E., & Reznik, A. P. (2018). High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions. ACS Chemical Biology, 13(7), 1747-1752. doi: 10.1021/acschembio.8b00366. Retrieved from [Link]
-
AlphaScreen assays. (n.d.). ResearchGate. Retrieved from [Link]
- High Throughput Screening Methods for PPI Inhibitor Discovery. (2020).
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. (n.d.). Retrieved from [Link]
-
ExperimentAlphaScreen Documentation - Emerald Cloud Lab. (2024). Retrieved from [Link]
- Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
-
Geddes, C. D. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. doi: 10.2174/1389201017666160809164527. Retrieved from [Link]
-
Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
1H-Indazole-5-carboxylic acid. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Shaikh, R. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28163-28186. doi: 10.1039/d2ra04753a. Retrieved from [Link]
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. (2005). In Molecular Imaging and Contrast Agent Database (MICAD).
-
1-acetyl-1H-indazole-5-carboxylicacid. (n.d.). ChemBK. Retrieved from [Link]
-
Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. doi: 10.3390/molecules26164938. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening assays to discover small-molecule inhibitors of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. htsc.wustl.edu [htsc.wustl.edu]
- 8. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 9. revvity.com [revvity.com]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. poly-dtech.com [poly-dtech.com]
- 17. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 19. columbiabiosciences.com [columbiabiosciences.com]
- 20. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of Methyl 1-acetyl-1H-indazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Indazole Scaffold as a Privileged Core in Drug Discovery
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide range of biological targets, leading to therapeutic agents for oncology, inflammation, and cardiovascular diseases.[4][5]
Structure-Activity Relationship (SAR) studies are the empirical foundation of drug development, systematically modifying a lead compound to understand how specific structural changes affect its biological activity. A well-designed synthetic strategy that allows for the creation of a diverse yet logically related library of analogs is paramount. Methyl 1-acetyl-1H-indazole-5-carboxylate serves as an exceptional starting material for such studies.[6] Its structure presents three primary points for chemical modification:
-
N1-Position: The acetyl group can be removed to allow the introduction of various alkyl and aryl substituents, which can profoundly influence receptor binding, selectivity, and pharmacokinetic properties.[7]
-
C5-Position: The methyl ester is a versatile handle that can be converted into a carboxylic acid and subsequently coupled with a vast array of amines to form amides, probing new hydrogen bond interactions and modulating physicochemical properties.[8]
-
Indazole Core: While less common for initial SAR, the aromatic ring can be functionalized in more advanced optimization stages.
This guide provides a detailed, experience-driven framework for the systematic derivatization of Methyl 1-acetyl-1H-indazole-5-carboxylate, complete with validated protocols and the scientific rationale behind key experimental choices.
Overall Derivatization Strategy
The derivatization plan is a two-pronged approach originating from the common starting material. The first pathway focuses on modifying the N1-position after a critical deacetylation step. The second pathway targets the C5-ester for conversion into a library of amides. These two pathways can also be combined to create a matrix of compounds with diversity at both positions.
Pathway I: Modification at the N1-Position
Diversification at the N1-position is often a primary goal in indazole SAR campaigns. The substituent here can occupy key pockets in a binding site and dictate the overall conformation of the molecule. The first and most critical step is the removal of the protecting acetyl group.
Protocol 1: Chemoselective N-Deacetylation
Rationale: The acetyl group serves as a protecting group, but its removal is necessary for further functionalization at the N1 position. A mild, chemoselective method is required to avoid the hydrolysis of the C5-methyl ester. While many deacetylation methods exist, using a mild base like potassium carbonate in a protic solvent provides an effective and selective approach that preserves the ester moiety. More aggressive methods, such as using strong acids or bases with prolonged heating, risk cleaving both functional groups.
Materials:
-
Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add Methyl 1-acetyl-1H-indazole-5-carboxylate (1.0 eq).
-
Solvent Addition: Add methanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup (Quench & Extract):
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the resulting residue, add deionized water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers.
-
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, Methyl 1H-indazole-5-carboxylate, is often clean enough to proceed to the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Regioselective N1-Alkylation
Rationale: Alkylation of the indazole core can produce a mixture of N1 and N2 isomers, which can be difficult to separate and may have vastly different biological activities. Achieving high regioselectivity is therefore crucial. The choice of base and solvent system is the primary determinant of the N1/N2 ratio.[9] Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) deprotonates the indazole nitrogen. The resulting indazolide anion, under these thermodynamically controlled conditions, preferentially reacts with alkyl halides at the more stable N1 position.[9][10]
Materials:
-
Methyl 1H-indazole-5-carboxylate (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane, etc., 1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄, Silica Gel
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 1H-indazole-5-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Workup (Quench): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired N1-alkylated indazole.
| N1-Substituent (R-X) | Rationale for SAR | Typical N1/N2 Ratio (NaH/THF) |
| Iodomethane | Introduces a small, neutral methyl group. Baseline for steric effects. | >95:5 |
| Benzyl Bromide | Explores potential for π-stacking interactions. | >95:5 |
| 4-Fluorobenzyl Bromide | Introduces a common bioisostere for hydrogen; probes electronic effects. | >95:5 |
| 2-(Bromomethyl)pyridine | Adds a basic nitrogen for potential salt-bridge formation or improved solubility. | ~90:10 (may vary) |
Pathway II: Modification at the C5-Position
The C5-ester provides a reliable anchor point for introducing a wide variety of functional groups through amide bond formation. This strategy is highly effective for modulating polarity, solubility, and establishing new hydrogen bond donor/acceptor patterns with a biological target.
Protocol 3: Saponification (Ester Hydrolysis)
Rationale: The conversion of the methyl ester to a carboxylic acid is the necessary activation step for subsequent amide coupling. Saponification using a strong base like sodium hydroxide (NaOH) in a water/alcohol co-solvent system is a standard and robust method.[11] The reaction is typically driven to completion by heating. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.[12][13]
Materials:
-
Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M aqueous)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M aqueous)
-
Deionized Water, EtOAc, Brine, Anhydrous Na₂SO₄
Step-by-Step Protocol:
-
Reaction Setup: Dissolve Methyl 1-acetyl-1H-indazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add aqueous NaOH solution (2.0-3.0 eq).
-
Reaction: Heat the mixture to 50-60 °C and stir until the hydrolysis is complete as monitored by TLC or LC-MS (disappearance of starting material).
-
Workup (Acidification): Cool the reaction mixture to room temperature. Remove the organic solvent (THF) under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 1-Acetyl-1H-indazole-5-carboxylic acid. If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate.
Protocol 4: Amide Coupling
Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be activated.[14] A plethora of coupling reagents are available, but HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective, known for fast reaction times, high yields, and suppression of racemization in chiral substrates.[15] The reaction requires a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction.[16][17]
Materials:
-
1-Acetyl-1H-indazole-5-carboxylic acid (from Protocol 3)
-
A diverse library of primary and secondary amines
-
Anhydrous Dimethylformamide (DMF)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
EtOAc, Water, Brine, Anhydrous Na₂SO₄, Silica Gel
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Coupling Agent: Add HATU (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography.
| Amine Partner | Rationale for SAR |
| Morpholine | Introduces a polar, non-basic heterocycle to improve aqueous solubility. |
| Benzylamine | Adds a hydrophobic, aromatic group for exploring steric and electronic interactions. |
| (S)-(-)-1-Aminoindan | Incorporates a rigid, chiral scaffold to probe stereospecific interactions. |
| Piperidine | Introduces a basic aliphatic ring, which can be protonated at physiological pH. |
Characterization and SAR Analysis
All synthesized derivatives must be rigorously characterized to confirm their structure and purity (>95% by LC-MS is standard for screening).
-
¹H and ¹³C NMR: Confirms the chemical structure and regiochemistry (e.g., N1 vs. N2 alkylation).
-
LC-MS: Confirms molecular weight and assesses purity.
-
HRMS: Provides an exact mass for elemental composition confirmation.
Once a library of compounds is synthesized and characterized, it can be screened in relevant biological assays. The resulting data is used to build an SAR model.
References
- Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- PubMed. (n.d.).
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
- ResearchGate. (n.d.). Scheme 20.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Syntheses. (n.d.). Indazole Procedure.
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.).
- BenchChem. (n.d.).
- Enamine. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- ECHEMI. (n.d.).
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- BenchChem. (n.d.). Protocol for the synthesis of indazoles using 1-Acetyl-2-phenyldiazene.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- ResearchGate. (n.d.). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
- Organic Synthesis. (n.d.). Hydrolysis of Amide.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- NIH. (n.d.). Methyl 1-(4-fluorobenzyl)
- PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
- ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. hepatochem.com [hepatochem.com]
- 16. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 17. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Precise Quantification of Methyl 1-acetyl-1H-indazole-5-carboxylate
An Application Note and Protocol Guide
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 1-acetyl-1H-indazole-5-carboxylate (MW: 218.21 g/mol ) is a derivative of the indazole scaffold, a privileged structure in pharmaceutical sciences due to its wide range of biological activities. Indazole-containing molecules have been successfully developed into drugs for oncology and other therapeutic areas. As an N-acetylated ester, this compound serves as a versatile intermediate, where precise characterization and quantification are paramount for ensuring the integrity of downstream synthetic steps and the quality of final active pharmaceutical ingredients (APIs).
The ability to accurately measure the concentration and confirm the identity of this intermediate is critical for process chemistry, quality control (QC) testing, and stability studies. This guide provides the foundational analytical methods to achieve this, grounded in established principles of chromatography and spectroscopy.
Part 1: Primary Quantification by Reverse-Phase HPLC-UV
For routine quantification in process development and quality control, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. Its robustness, accessibility, and precision make it a workhorse technique. The methodology is predicated on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Given the aromatic nature and moderate polarity of Methyl 1-acetyl-1H-indazole-5-carboxylate, a C18 stationary phase provides an excellent balance of retention and resolution.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which promotes retention of the indazole ring system through van der Waals interactions.
-
Mobile Phase: A gradient elution using water and acetonitrile allows for the efficient elution of the target analyte while separating it from potential impurities of varying polarities. The inclusion of a small percentage of formic acid (0.1%) serves two key purposes: it protonates residual silanols on the silica backbone, minimizing peak tailing, and ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.
-
UV Detection: The fused aromatic ring system of the indazole core contains a strong chromophore, making UV detection highly sensitive and specific. A preliminary UV scan would confirm the wavelength of maximum absorbance (λ-max) for optimal signal-to-noise.
Experimental Protocol: HPLC-UV Quantification
-
Standard & Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of Methyl 1-acetyl-1H-indazole-5-carboxylate reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection λ | Monitor at λ-max (approx. 254 nm, verify experimentally) |
-
System Suitability Test (SST):
-
Inject the 50 µg/mL standard six times.
-
The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
The theoretical plate count should be > 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Framework:
This proposed method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Key parameters to assess include:
-
Specificity: Ensure no interference from placebo or known impurities at the analyte's retention time.
-
Linearity: Assessed across the defined calibration range.
-
Accuracy: Determined by spike-recovery studies at multiple concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: Small, deliberate changes to method parameters (e.g., pH, flow rate) are made to assess the method's reliability.
HPLC Workflow Diagram```dot
Caption: LC-MS/MS workflow using MRM.
Part 3: Structural Confirmation by NMR Spectroscopy
While chromatographic methods are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. It offers unambiguous evidence of the compound's identity by probing the chemical environment of each ¹H and ¹³C nucleus.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following predictions are based on the known structure and published data for similar indazole derivatives. [4][5]Spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Indazole Ring | |||
| H3 | ~8.3-8.5 | s | ~135-137 |
| H4 | ~8.0-8.2 | d | ~122-124 |
| H6 | ~7.8-8.0 | dd | ~125-127 |
| H7 | ~7.5-7.7 | d | ~110-112 |
| C3a | - | - | ~123-125 |
| C5 | - | - | ~128-130 |
| C7a | - | - | ~140-142 |
| Substituents | |||
| Acetyl CH₃ | ~2.7-2.9 | s | ~22-24 |
| Acetyl C=O | - | - | ~168-170 |
| Ester OCH₃ | ~3.9-4.1 | s | ~52-54 |
| Ester C=O | - | - | ~165-167 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm all assignments.
-
Analysis: Compare the acquired spectra with the predicted shifts and known data for indazole structures to confirm the identity and purity of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate. The RP-HPLC-UV method serves as a reliable tool for routine quantification, while the LC-MS/MS protocol offers enhanced sensitivity and selectivity for more demanding applications. Finally, NMR spectroscopy provides the gold standard for structural verification. By understanding the principles behind these methods, researchers can confidently apply and adapt them to support the rigorous demands of pharmaceutical research and development.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Intertek. LC-MS Method Development. Intertek. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Alvarez-Segura, T., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Todorova, N., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]
-
Carlier, J., et al. (2022). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Molecules. [Link]
-
Manier, S., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Profiling of Methyl 1-acetyl-1H-indazole-5-carboxylate using a Tetrazolium-Based (MTT) Assay
Abstract The indazole nucleus is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and protein kinase inhibitory effects.[1][3] This application note provides a comprehensive, field-proven protocol for conducting an initial in vitro assessment of a novel indazole derivative, Methyl 1-acetyl-1H-indazole-5-carboxylate. We detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and reliable colorimetric method for evaluating a compound's effect on cancer cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. This protocol is designed for researchers in drug discovery and oncology to obtain reproducible dose-response data and determine the half-maximal inhibitory concentration (IC₅₀) value, a critical first step in characterizing the compound's potential as a therapeutic agent.
Introduction and Scientific Principle
Indazole and its derivatives are synthetic compounds of significant interest, with a structure comprising a fused benzene and pyrazole ring.[4] While rare in nature, this scaffold is a cornerstone in the development of pharmaceuticals, including kinase inhibitors used in oncology.[1][3] The versatility of the indazole ring allows for substitutions that can modulate its interaction with various enzymes and receptors, making compounds like Methyl 1-acetyl-1H-indazole-5-carboxylate intriguing candidates for biological screening.
This protocol employs the MTT assay, a standard for assessing cell viability. The scientific basis of this assay rests on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. The quantity of these crystals, which are subsequently solubilized for measurement, is directly proportional to the number of viable cells in the well.[5] By exposing a cancer cell line to serial dilutions of Methyl 1-acetyl-1H-indazole-5-carboxylate, we can quantify its cytotoxic or cytostatic effects by measuring the reduction in metabolic activity compared to untreated controls.
Hypothesized Mechanism of Action
Given that many indazole derivatives function as ATP-competitive kinase inhibitors, a plausible, yet unconfirmed, mechanism for Methyl 1-acetyl-1H-indazole-5-carboxylate is the inhibition of a signaling pathway critical for cancer cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.[1][3] Inhibition of such a pathway would disrupt downstream signaling, leading to cell cycle arrest and/or apoptosis, which would be detected as a decrease in viability in the MTT assay.
Caption: Hypothesized inhibition of a growth factor signaling pathway.
Experimental Design and Workflow
A successful cytotoxicity screen requires careful planning, including the use of appropriate controls to ensure the validity of the results. The overall workflow is a multi-day process involving cell culture, compound treatment, and colorimetric endpoint measurement.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Methyl 1-acetyl-1H-indazole-5-carboxylate
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed exploration of the functionalization of a key indazole intermediate, Methyl 1-acetyl-1H-indazole-5-carboxylate. We delve into the strategic considerations and practical protocols for introducing chemical diversity at various positions of the indazole ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs. We will cover key transformations including halogenation, nitration, and cross-coupling reactions, providing step-by-step protocols and explaining the underlying chemical principles that govern regioselectivity and reactivity.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[4][5] This structural motif is prevalent in a wide array of biologically active compounds, including anti-cancer agents like Niraparib and Pazopanib, and the anti-inflammatory drug Benzydamine.[3][6] The ability to selectively functionalize the indazole ring is therefore of paramount importance in the discovery and development of new chemical entities.
Our focus, Methyl 1-acetyl-1H-indazole-5-carboxylate, is a particularly useful starting material. The N-acetyl group serves as a removable protecting group that influences the regioselectivity of subsequent reactions, while the methyl ester at the 5-position offers a handle for further derivatization, for instance, through amide bond formation.
Strategic Considerations for Functionalization
The reactivity of the indazole ring is nuanced. The electron-donating character of the pyrazole nitrogen atoms activates the ring towards electrophilic substitution, while also presenting sites for N-alkylation and N-arylation.[6] The benzene portion of the molecule can also be functionalized, though typically under different conditions. The N-acetyl group on our substrate deactivates the pyrazole ring towards electrophilic attack and directs substitution to the benzene ring.
Electrophilic Aromatic Substitution: Halogenation and Nitration
Halogenation: Introducing a Versatile Handle
Halogenation of the indazole ring provides a crucial entry point for further modifications, most notably through metal-catalyzed cross-coupling reactions.[1] The position of halogenation is highly dependent on the reaction conditions and the nature of the N1-substituent.
Rationale for Protocol Selection: For N-acetylated indazoles, electrophilic bromination is expected to occur on the benzene ring. We will utilize N-bromosuccinimide (NBS) as a mild and selective brominating agent. The regioselectivity will be influenced by the directing effects of the pyrazole ring and the ester group.
Protocol 3.1: Regioselective Bromination
Objective: To introduce a bromine atom onto the benzene ring of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Materials:
-
Methyl 1-acetyl-1H-indazole-5-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve Methyl 1-acetyl-1H-indazole-5-carboxylate (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated indazole.
Expected Outcome: This procedure is expected to yield a mixture of C4 and C6-brominated products, with the major isomer depending on the precise electronic and steric environment. Further optimization of solvent and temperature may be required to enhance regioselectivity.
Nitration: Modulating Electronic Properties
Nitration introduces a nitro group, a strong electron-withdrawing group that can significantly alter the biological activity of the molecule and serve as a precursor for an amino group.
Rationale for Protocol Selection: Classical nitrating conditions (e.g., mixed nitric and sulfuric acid) can be harsh.[7] A milder approach using iron(III) nitrate has been shown to be effective for the nitration of indazoles, proceeding through a radical pathway.[8]
Protocol 3.2: C-H Nitration
Objective: To introduce a nitro group onto the indazole ring.
Materials:
-
Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Iron(III) nitrate nonahydrate
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of Methyl 1-acetyl-1H-indazole-5-carboxylate (1.0 eq) in DCM, add trifluoroacetic anhydride (2.0 eq) at room temperature.
-
Add iron(III) nitrate nonahydrate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the nitrated product.
Expected Outcome: Nitration is anticipated to occur primarily at the C4 and C6 positions of the benzene ring. The N-acetyl group deactivates the pyrazole part of the molecule towards electrophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For our purposes, a halogenated indazole intermediate is a key prerequisite.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and a boronic acid derivative.[9][10][11][12]
Rationale for Protocol Selection: This protocol is designed for the coupling of our previously synthesized bromo-indazole with a commercially available arylboronic acid. The choice of a palladium catalyst and ligand is crucial for efficient reaction.[13]
Protocol 4.1: Suzuki-Miyaura Arylation
Objective: To couple an aryl group to the brominated indazole.
Materials:
-
Brominated Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 eq)
-
Triphenylphosphine (PPh3, 0.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the brominated indazole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: This protocol should provide the desired C-arylated indazole in good yield. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid.
Data Summary
| Reaction | Position(s) Functionalized | Key Reagents | Typical Yield (%) |
| Bromination | C4/C6 | NBS, DMF | 60-85% |
| Nitration | C4/C6 | Fe(NO3)3·9H2O, TFAA | 50-75% |
| Suzuki Coupling | Site of Halogenation | Arylboronic acid, Pd(OAc)2 | 70-95% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in halogenation | Incomplete reaction or decomposition | Ensure anhydrous conditions; optimize reaction time and temperature. |
| Poor regioselectivity | Steric and electronic factors | Screen different solvents and halogenating agents. |
| Failure of cross-coupling | Catalyst deactivation; poor substrate reactivity | Use a different palladium catalyst/ligand combination; ensure reagents are pure and dry. |
Conclusion
The functionalization of Methyl 1-acetyl-1H-indazole-5-carboxylate offers a rich field for chemical exploration. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of indazole derivatives. By understanding the underlying principles of reactivity and regioselectivity, scientists can strategically design and execute synthetic routes to novel compounds with potential therapeutic applications.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
C-H functionalization of 2H-indazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. (2014). ACS Publications. Retrieved from [Link]
-
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Direct Arylations of 2H-Indazoles On Water. (2010). ACS Publications. Retrieved from [Link]
-
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (2023). Semantic Scholar. Retrieved from [Link]
-
Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). MDPI. Retrieved from [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved from [Link]
-
A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Iron promoted C3‐H nitration of indazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Rh(II)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). National Center for Biotechnology Information. Retrieved from [Link]
-
A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Nitration of Indazoles in the 3 Position. (1971). ACS Publications. Retrieved from [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
C3 Halogenation of 2H‐indazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct C‐3 nitration of 2H‐indazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. (2024). ChemRxiv. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). ACS Publications. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved from [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2005). ACS Publications. Retrieved from [Link]
-
1-acetyl-1H-indazole-5-carboxylicacid. (n.d.). ChemBK. Retrieved from [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Acetylation of Methyl 1H-indazole-5-carboxylate
Welcome to the technical support center for the acetylation of Methyl 1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. We will delve into the mechanistic underpinnings of side product formation and provide actionable, field-proven strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the acetylation of Methyl 1H-indazole-5-carboxylate?
The acetylation of Methyl 1H-indazole-5-carboxylate can lead to two primary regioisomeric products: Methyl 1-acetyl-1H-indazole-5-carboxylate (the N-1 isomer) and Methyl 2-acetyl-2H-indazole-5-carboxylate (the N-2 isomer). The formation of these isomers is a result of the annular tautomerism of the indazole ring, which exists in both 1H and 2H forms.[1][2][3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2][3]
Q2: Which regioisomer, N-1 or N-2, is typically favored during acetylation?
Under many conditions, N-acylation of indazoles tends to favor the N-1 substituted product.[4][5] This preference is often attributed to the greater thermodynamic stability of the N-1 regioisomer.[4][5] In some cases, the N-2 isomer may form initially but can isomerize to the more stable N-1 product.[4][5] However, the regioselectivity can be significantly influenced by reaction conditions such as the choice of base, solvent, and the nature of the acetylating agent.[4]
Q3: Can di-acetylation occur?
While less common than mono-acetylation, di-acetylation is a potential side reaction, especially under forcing conditions (e.g., high temperature, large excess of acetylating agent). This would involve the acetylation of both nitrogen atoms of the indazole ring, leading to a di-acetylated product. The likelihood of this side reaction increases if the initial mono-acetylated product remains in the reactive environment for an extended period.
Q4: How can I distinguish between the N-1 and N-2 acetylated isomers?
Definitive characterization of the N-1 and N-2 isomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the acetyl group. Specifically, the H-7 proton is often significantly shifted downfield in N-1 isomers compared to N-2 isomers.[1]
-
2D NMR: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide unambiguous structural evidence. An HMBC correlation between the carbonyl carbon of the acetyl group and the H-7 proton can help confirm the N-1 isomer.[2]
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific experimental issues related to the formation of unwanted side products during the acetylation of Methyl 1H-indazole-5-carboxylate.
Issue 1: Presence of Two Major Isomeric Products in the Final Mixture
Probable Cause: Lack of regioselectivity in the N-acetylation reaction, leading to the formation of both N-1 and N-2 acetylated isomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.
Solutions:
-
Optimize Reaction Conditions: The choice of base and solvent system is critical for controlling regioselectivity.
-
Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often favors the formation of the N-1 isomer.[4][5][6] The sodium cation is thought to coordinate with the N-2 nitrogen and the ester carbonyl, directing the acetylation to the N-1 position.[3]
-
Solvent: The polarity of the solvent can influence the ion pair formation between the indazole anion and the counter-ion of the base, thereby affecting the regioselectivity.[5] Experiment with different aprotic solvents like DMF, THF, or acetonitrile.
-
-
Isomerization: In some instances, the initially formed N-2 acyl indazole can be isomerized to the more thermodynamically stable N-1 isomer.[4][5] This can sometimes be achieved by prolonged reaction times or gentle heating, though this may also promote other side reactions.
Protocol for Enhanced N-1 Selectivity:
-
To a solution of Methyl 1H-indazole-5-carboxylate in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Issue 2: Unreacted Starting Material Detected
Probable Cause: Incomplete reaction due to insufficient activation of the starting material, inadequate amount of acetylating agent, or low reaction temperature.
Solutions:
-
Ensure Complete Deprotonation: If using a base, ensure that the Methyl 1H-indazole-5-carboxylate is fully deprotonated before adding the acetylating agent. This can be visually confirmed by the cessation of hydrogen gas evolution when using NaH.
-
Increase Equivalents of Acetylating Agent: A slight excess of the acetylating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of di-acetylation.
-
Adjust Reaction Temperature: While the initial addition of reagents may be done at a lower temperature to control the reaction rate, allowing the reaction to warm to room temperature or gentle heating may be necessary for completion. Monitor the reaction progress closely to avoid decomposition or side product formation at elevated temperatures.
Issue 3: Formation of a Di-acetylated Byproduct
Probable Cause: Use of a large excess of the acetylating agent, prolonged reaction times, or high reaction temperatures.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent. Use a minimal excess (e.g., 1.1-1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed and the desired mono-acetylated product is the major component, quench the reaction to prevent further acetylation.
-
Temperature Control: Maintain a controlled temperature throughout the reaction. Avoid excessive heating, which can promote over-acetylation.
Issue 4: Presence of Hydrolysis Product (1H-Indazole-5-carboxylic acid)
Probable Cause: The ester group of the Methyl 1H-indazole-5-carboxylate or the acetylated product is susceptible to hydrolysis, particularly during the work-up procedure if aqueous basic solutions are used.
Solutions:
-
Neutral or Mildly Acidic Work-up: During the work-up, use neutral or slightly acidic aqueous solutions to wash the organic layer. Avoid strong bases like sodium hydroxide. A saturated solution of sodium bicarbonate can be used for neutralization, but prolonged contact should be avoided.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the starting material and product by any residual water.
Purification of Isomers
Should a mixture of N-1 and N-2 isomers be obtained, their separation can often be achieved by column chromatography on silica gel.[7] The polarity difference between the two isomers is typically sufficient for separation. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective. Recrystallization from a suitable solvent system can also be a viable method for purifying the major isomer.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the acetylation of Methyl 1H-indazole-5-carboxylate.
Caption: Reaction pathways in the acetylation of Methyl 1H-indazole-5-carboxylate.
Caption: Troubleshooting workflow for the acetylation of Methyl 1H-indazole-5-carboxylate.
Summary of Key Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome | Potential Side Product if Deviated |
| Base | Sodium Hydride (NaH) | High N-1 regioselectivity | Mixture of N-1 and N-2 isomers |
| Solvent | Anhydrous THF | Favors N-1 isomer formation | Altered N-1/N-2 ratio |
| Acetylating Agent | Acetic Anhydride (1.1-1.2 eq.) | High yield of mono-acetylated product | Di-acetylated product, unreacted starting material |
| Temperature | 0 °C to Room Temperature | Controlled reaction, minimizes side products | Increased side product formation, decomposition |
| Work-up | Neutral or mildly acidic aqueous wash | Isolation of pure ester product | Hydrolysis to carboxylic acid |
By carefully controlling these parameters and understanding the potential for side product formation, researchers can successfully synthesize Methyl 1-acetyl-1H-indazole-5-carboxylate with high yield and purity.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021-08-02).
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem.
- (PDF)
- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024-02-12).
- Troubleshooting regioselectivity in indazole synthesis - Benchchem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- indazole - Organic Syntheses Procedure.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
-
Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][4][9]triazole-3-carboxylate - PubMed.
- (PDF)
- Methyl 1-acetyl-1H-indazole-5-carboxyl
- Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (2021-02-16).
- Investigation into the synthesis of Indazole - arches - Union College.
- Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photoc
- Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed. (2019-01-18).
- Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - Semantic Scholar. (2016-02-19).
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Methyl 1H-imidazole-1-carboxyl
- Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchG
- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cycliz
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
- Methyl 1H-indazole-5-carboxyl
- 1H-Indazole-5-carboxylic acid methyl ester - Chem-Impex.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
-
Acetylation of methyl 5-amino-1H-[1][4][9]triazole-3-carboxylate - ResearchGate. (2025-08-06).
- PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA - DiVA portal.
- N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells - PubMed.
- Methyl 1H-indazole-5-carboxylate | 473416-12-5 - ChemicalBook. (2025-07-24).
- Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC. (2025-01-15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. thieme-connect.de [thieme-connect.de]
Optimizing reaction conditions for Methyl 1-acetyl-1H-indazole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this important synthetic transformation. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare Methyl 1-acetyl-1H-indazole-5-carboxylate?
The most prevalent and robust method involves a two-step process starting from Methyl 1H-indazole-5-carboxylate. The first step is the N-acetylation of the indazole ring. This is a critical step where regioselectivity can be a challenge. The second step, if necessary, would be purification to isolate the desired N1-acetylated isomer from any N2-isomer and other impurities.
The choice of acetylating agent and reaction conditions is paramount. Typically, acetic anhydride or acetyl chloride is used in the presence of a base. The reaction is often performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Q2: How can I ensure the acetylation occurs selectively at the N1 position of the indazole ring?
Achieving high N1 selectivity is a common challenge in indazole chemistry.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Therefore, reaction conditions that allow for thermodynamic equilibration will favor the N1-acetylated product.[3]
Here are key strategies to enhance N1 selectivity:
-
Reaction Temperature: Running the reaction at a slightly elevated temperature can facilitate the isomerization of any kinetically formed N2-acetylated product to the more stable N1 isomer.[3] However, excessively high temperatures should be avoided to prevent side reactions.
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is often used to scavenge the acid byproduct (e.g., HCl if using acetyl chloride). The choice of base can influence the N1/N2 ratio.
-
Solvent: The solvent can play a role in the regioselectivity. Polar aprotic solvents like DMF can sometimes favor N1 substitution.[2][3]
-
Electrochemical Methods: An electrochemical approach for N1-acylation of indazoles has been reported, which involves the reduction of indazoles to indazole anions followed by reaction with an acid anhydride, leading to selective N1-acylation.
Q3: How can I distinguish between the N1- and N2-acetylated isomers?
Differentiating between the N1 and N2 isomers is crucial and can be reliably achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the acetyl group. Specifically, the H7 proton is often significantly shifted downfield in N1 isomers compared to N2 isomers due to the anisotropic effect of the pyrazole ring.[4]
-
2D NMR: For unambiguous assignment, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.[3][4] An HMBC experiment can show the correlation between the carbonyl carbon of the acetyl group and the protons on the indazole ring, helping to pinpoint its location.
Q4: What are the most effective methods for purifying Methyl 1-acetyl-1H-indazole-5-carboxylate?
The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For laboratory-scale synthesis, silica gel column chromatography is the most common method. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is effective in separating the N1 and N2 isomers, as well as unreacted starting material.
-
Recrystallization: If a solid product is obtained and is of reasonable purity, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity material.
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Problem: Low or No Product Yield
Possible Cause 1: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of the starting Methyl 1H-indazole-5-carboxylate remains, the reaction is incomplete.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Temperature: Gently heat the reaction mixture. Be cautious, as excessive heat can lead to side products.
-
Check Reagent Purity: Ensure the acetylating agent (acetic anhydride or acetyl chloride) has not hydrolyzed. Use a fresh bottle if in doubt.
-
Stoichiometry: Ensure at least a stoichiometric amount of the acetylating agent and base are used. A slight excess (1.1-1.5 equivalents) of the acetylating agent is common.
-
Possible Cause 2: Product Degradation during Work-up
-
Diagnosis: The presence of unexpected spots on the TLC plate after work-up that were not present in the crude reaction mixture. This could indicate hydrolysis of the ester or acetyl group.
-
Solution:
-
Avoid Harsh Acidic or Basic Conditions: During the aqueous work-up, use mild conditions. A saturated sodium bicarbonate solution is typically sufficient to neutralize any excess acid. Avoid strong acids or bases.
-
Minimize Exposure to Water: If the product is susceptible to hydrolysis, minimize its contact time with aqueous solutions and ensure all organic extracts are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
-
Problem: Formation of a Mixture of N1 and N2 Isomers
Possible Cause: Lack of Regiocontrol in the Acetylation Step
-
Diagnosis: ¹H NMR spectrum of the crude product shows two distinct sets of signals for the indazole ring protons, indicating the presence of both isomers.
-
Solution:
-
Optimize Reaction Conditions: As discussed in FAQ 2, systematically vary the base, solvent, and temperature to favor the formation of the thermodynamic N1 product. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions.
-
Equilibration: After the initial acetylation, you can try to heat the reaction mixture for an extended period to encourage the isomerization of the N2-product to the more stable N1-product.[3]
-
Purification: If a mixture is unavoidable, careful column chromatography is the most reliable method for separating the isomers.
-
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Expected Outcome |
| Temperature | Low (e.g., 0 °C to RT) | Elevated (e.g., RT to reflux) | B favors N1 isomer |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker, non-nucleophilic (e.g., Et₃N) | Base choice can be system-dependent |
| Solvent | Aprotic, less polar (e.g., THF) | Aprotic, polar (e.g., DMF) | B may favor N1 isomer |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 1-acetyl-1H-indazole-5-carboxylate as a solid.
Protocol 2: TLC Monitoring of the Reaction
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and visualize the spots under a UV lamp.
-
The product should have a different Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.
Visualizations
Caption: General workflow for the synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Organic Syntheses Procedure. indazole. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
ResearchGate. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Groningen research portal. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available at: [Link]
-
National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
Reddit. Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry. Available at: [Link]
-
LookChem. Methyl 1-acetyl-1H-indazole-5-carboxylate. Available at: [Link]
-
National Institutes of Health. Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
National Institutes of Health. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available at: [Link]
-
J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available at: [Link]
Sources
How to improve the stability of Methyl 1-acetyl-1H-indazole-5-carboxylate
Technical Support Center: Methyl 1-acetyl-1H-indazole-5-carboxylate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and improving the stability of Methyl 1-acetyl-1H-indazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. The stability of this molecule is paramount for reproducible results, whether it's in a screening assay or a synthetic pathway. This center addresses the common challenges you may face and provides robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 1-acetyl-1H-indazole-5-carboxylate and why is its stability a concern?
Methyl 1-acetyl-1H-indazole-5-carboxylate is a heterocyclic compound often used as a building block or intermediate in medicinal chemistry and pharmaceutical development.[1][2][3] Its molecular structure contains two key functional groups susceptible to degradation: a methyl ester and an N-acetyl group on the indazole ring. Instability can lead to the formation of impurities, loss of desired biological activity, and inaccurate experimental data, compromising the integrity of your research.
Q2: What are the primary chemical pathways that lead to the degradation of this molecule?
The two principal degradation pathways are hydrolysis reactions targeting the ester and acetyl groups:
-
Ester Hydrolysis: The methyl ester group can be cleaved by water, especially under acidic or basic conditions, to form 1-acetyl-1H-indazole-5-carboxylic acid and methanol.[4][5] Basic conditions, in particular, promote a rapid and irreversible hydrolysis (saponification).[5]
-
N-Deacetylation: The N-acetyl group, which is essentially an amide, can also be hydrolyzed. This reaction typically requires more forceful conditions, such as strong acids or bases and/or elevated temperatures, to yield Methyl 1H-indazole-5-carboxylate and acetic acid.[6][7]
Q3: What are the common signs of degradation in my sample?
You may observe several indicators of sample degradation:
-
Visual Changes: The pure compound is typically a light yellow to brown solid.[8] A significant darkening of color upon storage or in solution can indicate degradation.
-
Analytical Changes: When analyzed by techniques like HPLC, new peaks will appear in the chromatogram, corresponding to the hydrolysis products. A decrease in the area of the parent peak is a quantitative sign of degradation.
-
Inconsistent Experimental Results: If you observe a loss of efficacy or variability in your biological assays, it may be due to the degradation of the active compound.
Q4: What are the ideal long-term storage conditions for the solid compound?
To ensure the long-term stability of Methyl 1-acetyl-1H-indazole-5-carboxylate in its solid form, the following conditions are critical.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[8] | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Moisture | Store in a desiccator with a suitable desiccant | Prevents the uptake of ambient moisture, which can initiate hydrolysis. |
| Light | Store in an amber vial or protect from light | Protects the compound from potential photolytic degradation. |
Troubleshooting Guide: Stability in Experimental Settings
This section provides solutions to specific issues you may encounter during your work.
Issue 1: My compound is rapidly degrading in an aqueous solution.
-
Symptom: HPLC analysis of your aqueous stock solution or assay buffer shows significant formation of the carboxylic acid byproduct (from ester hydrolysis) within hours.
-
Root Cause Analysis: The primary culprit is pH-mediated hydrolysis of the methyl ester. The indazole ring system's basicity can also be influenced by pH, potentially affecting stability.[9][10] Ester hydrolysis is significantly accelerated at pH levels outside the neutral range.[11]
-
Solution Protocol:
-
pH Control: Maintain the pH of your aqueous solutions strictly between 6.0 and 7.5 .
-
Buffer Selection: Use a non-nucleophilic buffer system, such as a phosphate buffer (PBS) or HEPES. Avoid buffers with primary or secondary amine groups (like Tris) if there is any potential for amide exchange reactions, especially at elevated temperatures.
-
Temperature Management: Prepare solutions fresh and keep them on ice (~4°C) whenever possible. Avoid leaving solutions at room temperature for extended periods.
-
Aqueous-Organic Mixtures: If your experimental protocol allows, preparing stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF and then diluting them into the aqueous buffer immediately before use can significantly enhance stability.
-
Issue 2: I'm observing degradation after a synthetic step involving heat.
-
Symptom: After heating the compound in a reaction mixture, TLC or LC-MS analysis shows the presence of the deacetylated product, Methyl 1H-indazole-5-carboxylate.
-
Root Cause Analysis: While more stable than the ester, the N-acetyl group is susceptible to cleavage under thermal stress, a process that can be catalyzed by residual acid or base in your reaction mixture.[7]
-
Solution Protocol:
-
Minimize Heat Exposure: Use the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Argon or Nitrogen). This prevents oxidation, which can create acidic byproducts that catalyze hydrolysis.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic or basic impurities. If necessary, purify solvents or use freshly opened bottles of anhydrous solvents.
-
Quenching and Workup: After the reaction is complete, neutralize the mixture promptly and carefully during the workup to avoid prolonged exposure to harsh pH conditions.
-
Visualizing Degradation Pathways
The following diagram illustrates the two main points of instability on the molecule.
Caption: Primary degradation pathways of the target molecule.
Experimental Protocols for Stability Management
Protocol 1: Preparation and Handling of Stock Solutions
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Solvent Selection: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing concentrated stock solutions.
-
Weighing: Weigh the solid compound in a low-humidity environment if possible.
-
Dissolution: Dissolve the compound in the chosen anhydrous solvent to a high concentration (e.g., 10-50 mM). Ensure the solvent is completely free of water.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes or amber glass vials.
-
Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.
-
Usage: When needed, remove a single aliquot, allow it to come to room temperature completely before opening to prevent condensation, and use it for your experiment. Discard any unused portion of the thawed aliquot; do not subject it to multiple freeze-thaw cycles.
Protocol 2: Workflow for Stability Assessment by HPLC
This self-validating workflow allows you to check the purity of your compound before and during experiments.
Caption: Workflow for routine stability checks using HPLC.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Elution: The parent compound will be more hydrophobic than its hydrolyzed byproducts. Expect the carboxylic acid and deacetylated products to have shorter retention times.
By implementing these guidelines and protocols, you can significantly improve the stability and reliability of Methyl 1-acetyl-1H-indazole-5-carboxylate in your research, ensuring the accuracy and reproducibility of your results.
References
- US4185027A - Hydrolysis of methyl esters - Google P
-
Full article: Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation - Taylor & Francis Online. (2009-09-04). [Link]
-
hydrolysis of esters - Chemguide. [Link]
-
WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - WIPO Patentscope. [Link]
-
Methyl Esters - Organic Chemistry Portal. [Link]
-
SCHEME 2 Synthesis and deacetylation of N-acetyl-2... - ResearchGate. [Link]
-
Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed. [Link]
-
Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC - NIH. [Link]
-
Chemoselective N-Deacetylation under Mild Conditions | Request PDF - ResearchGate. [Link]
-
Chemoselective N-deacetylation under mild conditions - RSC Publishing. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
-
The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper | Request PDF - ResearchGate. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - MDPI. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
- CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google P
-
Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors - PubMed. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Removal of unreacted starting material from Methyl 1-acetyl-1H-indazole-5-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-acetyl-1H-indazole-5-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the removal of unreacted starting material from their crude product. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most probable unreacted starting material I need to remove?
The synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate typically involves the N-acetylation of Methyl 1H-indazole-5-carboxylate.[1][2] Therefore, the most common unreacted starting material is Methyl 1H-indazole-5-carboxylate .
The key structural difference is the N-H group in the starting material versus the N-acetyl group in the product. This difference is fundamental to the purification strategies outlined below. The starting material's N-H proton is weakly acidic and can participate in hydrogen bonding, making it significantly more polar than the N-acetylated product.
| Compound | Structure | Key Feature | Polarity |
| Starting Material: Methyl 1H-indazole-5-carboxylate | ![]() | Free N-H group | High |
| Product: Methyl 1-acetyl-1H-indazole-5-carboxylate | ![]() | N-acetyl group | Low |
Note: Structures are illustrative representations.
Q2: How can I quickly assess my crude product for the presence of unreacted starting material?
Several analytical techniques can be used to identify and quantify the impurity.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method for qualitative assessment. Due to the polarity difference, the starting material will have a lower retention factor (Rƒ) than the product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v), is a good starting point.[3]
-
Visualization: UV light (254 nm).
-
Expected Result: The product spot will travel further up the plate (higher Rƒ) than the starting material spot. A "smear" or two distinct spots indicates the presence of the impurity.
-
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.[4] A reversed-phase column (like a C18) is typically used, where the more polar starting material will elute earlier than the less polar product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation and can reveal the presence of the starting material.
-
Product Signal: Look for a new singlet around δ 2.7 ppm corresponding to the three protons of the acetyl group (-COCH₃).
-
Starting Material Signal: Look for the disappearance of the broad singlet corresponding to the N-H proton, which is typically found far downfield (δ > 10 ppm). The presence of this N-H peak indicates residual starting material.
-
Purification Troubleshooting Guides
Based on the initial analysis of your crude material, you can select the most appropriate purification strategy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Guide: Recrystallization of Methyl 1-acetyl-1H-indazole-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 1-acetyl-1H-indazole-5-carboxylate via recrystallization. As a key intermediate in medicinal chemistry, its purity is paramount for reliable downstream applications.[1] This document moves beyond simple protocols to explain the scientific rationale behind procedural choices, empowering users to troubleshoot and optimize their purification processes effectively.
Foundational Principles: Tailoring Recrystallization to Your Compound
Recrystallization is a powerful purification technique based on differential solubility.[2] The core principle is to dissolve the impure compound in a hot solvent and allow it to reform as crystals upon cooling, leaving impurities behind in the "mother liquor".[2][3] The success of this technique is critically dependent on the choice of solvent, which must exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4]
Physicochemical Profile: Methyl 1-acetyl-1H-indazole-5-carboxylate
While specific solubility data is not extensively published, we can infer key properties from its structure:
-
Indazole Core: Aromatic and heterocyclic, contributing to planarity which can favor crystal lattice formation.[5]
-
Methyl Ester Group (-COOCH₃): Adds polarity and provides a hydrogen bond acceptor site. Solvents like ethyl acetate, which also contain an ester group, can be effective solubilizers based on the "like dissolves like" principle.[6]
-
N-acetyl Group (-N-COCH₃): Significantly increases polarity compared to its parent indazole structure and introduces another hydrogen bond acceptor.
This combination of functional groups suggests the compound is a polar organic solid. Therefore, moderately polar solvents are excellent starting points for screening.
Solvent Selection and Screening Protocol
The ideal solvent is the cornerstone of a successful recrystallization. An improper choice can lead to poor recovery, oiling out, or failure to purify. The following table summarizes potential solvents for screening.
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations & Safety Notes |
| Ethanol (EtOH) | 78 | 4.3 | Excellent general-purpose solvent for moderately polar compounds. Often used in mixed systems with water. Flammable. |
| Methanol (MeOH) | 65 | 5.1 | Higher polarity than ethanol; may have higher solubility at room temperature, potentially reducing yield. Toxic. |
| Isopropanol (IPA) | 82 | 3.9 | Good alternative to ethanol, slightly less polar. Often effective in mixed systems with water.[7] Flammable. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A good choice due to the ester functionality. Less polar than alcohols. Flammable, irritant. |
| Acetone | 56 | 5.1 | Strong solvent, may be too effective, leading to high solubility even when cold. Very volatile and flammable. |
| Toluene | 111 | 2.4 | A non-polar option. Unlikely to work as a single solvent but could be an effective anti-solvent in a mixed system. Flammable, toxic. |
| Water (H₂O) | 100 | 10.2 | The compound is likely insoluble in cold water but may have sufficient solubility in hot water, making it a green and effective choice, especially in combination with an alcohol.[6][8] |
Experimental Protocol: Small-Scale Solvent Screening
This protocol helps you efficiently identify the optimal solvent or solvent pair before committing your entire batch of crude material.
-
Preparation: Place approximately 20-30 mg of your crude Methyl 1-acetyl-1H-indazole-5-carboxylate into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol) dropwise (approx. 0.25 mL) and agitate.[9] A suitable solvent should not dissolve the compound at room temperature.[10] If it dissolves completely, that solvent is inadequate for single-solvent recrystallization but may be the "soluble solvent" in a two-solvent system.
-
Hot Solubility Test: Gently heat the test tubes that did not show solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves at or near the solvent's boiling point.[10]
-
Causality: An ideal solvent will dissolve the compound in a minimal amount of hot solvent (e.g., 1-3 mL per gram of compound). If it requires a very large volume, recovery will be poor.
-
-
Cooling & Crystallization Test: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Standard Recrystallization Workflows
Based on your screening, select the appropriate protocol below.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the compound is completely dissolved.[11]
-
Trustworthiness: Adding too much solvent is the most common cause of low yield.[12] Work cautiously to create a saturated solution.
-
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Expertise: Slow cooling is crucial. Rapid cooling traps impurities and leads to the formation of smaller, less pure crystals.[11]
-
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[2]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes. Then, transfer the solid to a watch glass or drying dish to dry completely.
Protocol 2: Two-Solvent (Mixed) Recrystallization
This method is ideal when no single solvent is suitable. It uses one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). For this compound, an Ethanol/Water or Ethyl Acetate/Hexane system is a logical starting point.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[11]
-
Crystallization, Isolation, & Drying: Follow steps 4-6 from the Single-Solvent protocol above. Wash the collected crystals with a cold mixture of the two solvents.
Recrystallization General Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Q1: My compound "oiled out" into liquid droplets instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or the use of a solvent with a very high boiling point.[12]
-
Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[12]
-
Strategy 1 (Slower Cooling): Allow the flask to cool much more slowly. You can insulate the flask to ensure the solution temperature drops below the compound's melting point before crystallization begins.
-
Strategy 2 (Change Solvents): If the problem persists, the chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point and repeat the procedure.
-
Strategy 3 (Mixed Solvents): If using a mixed-solvent system, add more of the "soluble" solvent to prevent premature precipitation.[13]
-
Q2: The solution has cooled, but no crystals have formed. What went wrong?
-
Answer: This is a very common issue that can be caused by two primary factors: the solution is too dilute (undersaturated) or it is supersaturated.
-
Solution for Undersaturation: You likely used too much solvent.[12][13] Gently heat the solution to boil off a portion of the solvent to re-establish saturation. Allow it to cool again.
-
Solution for Supersaturation: The solution needs a nucleation site to begin crystallization.[13]
-
Scratch Method: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic glass fragments provide a surface for crystal growth.[9]
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[9]
-
-
Q3: My final yield of pure crystals is very low. How can I improve it?
-
Answer: A low yield can result from several procedural errors.
-
Cause 1 (Excess Solvent): As mentioned in Q2, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[12] Always use the minimum amount of hot solvent required for dissolution.
-
Cause 2 (Premature Crystallization): If you performed a hot filtration, the compound may have crystallized in the filter funnel. Ensure your funnel and receiving flask are pre-heated.
-
Cause 3 (Incomplete Cooling): Ensure you have allowed sufficient time for cooling, including a final period in an ice bath (15-30 minutes), to maximize precipitation from the solution.
-
Recovery Step: You can attempt to recover some of the lost product by concentrating the mother liquor (boiling off the solvent) to see if a second crop of crystals will form. Note that this second crop may be less pure.
-
Q4: After recrystallization, my product is still colored. How do I remove colored impurities?
-
Answer: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.
-
Procedure: After dissolving your crude compound in the hot solvent but before any filtration or cooling steps, remove the flask from the heat source. Add a very small amount (a spatula tip) of activated charcoal to the solution. Swirl and reheat to boiling for 2-5 minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you do not, the impurities will be re-released into your solution.[12]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Missouri-St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
- Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
ChemSino. (2025). Methyl 1-acetyl-1H-indazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2013). CN103232443A - Indazole derivative crystal and its preparation method and use.
-
Ghaffari, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Home Page [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Preventing hydrolysis of the ester in Methyl 1-acetyl-1H-indazole-5-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of Methyl 1-acetyl-1H-indazole-5-carboxylate. Our goal is to provide practical, field-proven insights to help you prevent unwanted hydrolysis and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrolysis for Methyl 1-acetyl-1H-indazole-5-carboxylate?
A1: Methyl 1-acetyl-1H-indazole-5-carboxylate has two functional groups susceptible to hydrolysis: the methyl ester at the C-5 position and the N-acetyl group at the N-1 position. Hydrolysis is the cleavage of these groups by reaction with water, a reaction that is significantly accelerated by the presence of acids or bases.[1]
-
Ester Hydrolysis: The methyl ester can be cleaved to yield 1-acetyl-1H-indazole-5-carboxylic acid and methanol. This reaction is catalyzed by both acids (a reversible process) and bases (an irreversible process called saponification).[2][3] For preparative purposes, base-catalyzed hydrolysis is often preferred because it goes to completion.[3]
-
N-Deacetylation: The N-acetyl group, which serves as a protecting group on the indazole ring, can also be hydrolyzed.[4][5] This cleavage results in the formation of Methyl 1H-indazole-5-carboxylate and acetic acid. This reaction can occur under both acidic and basic conditions.[6][7]
The presence of moisture, combined with acidic or basic contaminants in solvents, on glassware, or in the reaction mixture, are the most common triggers for degradation.
Q2: My analytical data (NMR/LC-MS) suggests my sample is degrading. What are the likely hydrolysis products?
A2: If you observe degradation, you are likely seeing one or both of the hydrolysis products. The specific product that predominates will depend on the reaction conditions.
-
Product 1: Methyl 1H-indazole-5-carboxylate (Deacetylation): This occurs if the N-acetyl group is cleaved. Its formation is often favored under certain basic or strongly acidic conditions.
-
Product 2: 1-acetyl-1H-indazole-5-carboxylic acid (Ester Hydrolysis): This is the result of the methyl ester hydrolysis. This is a common outcome in the presence of aqueous base or acid.[3]
-
Product 3: 1H-indazole-5-carboxylic acid (Double Hydrolysis): Under harsh conditions (e.g., prolonged heating with strong acid or base), both the N-acetyl group and the methyl ester can be hydrolyzed.
The diagram below illustrates the potential hydrolysis pathways.
Caption: Potential hydrolysis pathways for Methyl 1-acetyl-1H-indazole-5-carboxylate.
Q3: What are the optimal pH and solvent conditions to maintain the stability of the compound during experiments?
A3: The key to preventing hydrolysis is to maintain strictly neutral and anhydrous conditions.
-
pH: The compound is most stable at a neutral pH (around 7). Significant decomposition can occur at pH values below 4 and above 9.[8] During aqueous work-ups, it is critical to avoid strong acids or bases. If an acid or base wash is necessary, it should be performed quickly, at low temperatures, and immediately followed by neutralization.
-
Solvents: Always use high-purity, anhydrous (dry) solvents. Polar protic solvents like methanol or ethanol can participate in transesterification or hydrolysis, especially if acidic or basic impurities are present. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc) are generally safer choices. Ensure that even these solvents are free from acidic or basic stabilizers.
Q4: How should I properly store this compound to ensure long-term stability?
A4: Proper storage is critical for preventing slow degradation over time. The principal enemies of stability are moisture and heat. We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of any potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to light and moisture. |
| State | Solid | The compound is more stable as a crystalline solid than in solution. |
| Location | Desiccator | Provides an additional layer of protection against ambient moisture. |
Table 1: Recommended Storage Conditions for Methyl 1-acetyl-1H-indazole-5-carboxylate.
Troubleshooting Guide
Issue: Hydrolysis is observed after an aqueous reaction work-up.
-
Plausible Cause: Exposure to non-neutral pH during extraction steps. For example, washing with a saturated sodium bicarbonate solution (pH ~8.5) or a dilute HCl solution can initiate hydrolysis.
-
Solution: Non-Hydrolytic Work-up Protocol.
-
Quench the reaction with a neutral buffer (e.g., saturated ammonium chloride if compatible) or cold, deionized water.
-
Extract the product into a non-polar organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer with a neutral brine solution (saturated NaCl) instead of acidic or basic solutions. This helps to remove water without altering the pH.
-
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent in vacuo at a low temperature (<40°C).
-
Issue: The compound appears to be degrading in solution before use in a reaction.
-
Plausible Cause: Use of non-anhydrous or unstabilized solvents. Residual water or acidic/basic impurities in the solvent are likely culprits.
-
Solution: Solvent Quality Control.
-
Use freshly opened bottles of anhydrous solvents or solvents purified through a solvent purification system.
-
Avoid using solvents that have been stored for long periods after opening, as they can absorb atmospheric moisture.
-
For highly sensitive reactions, consider using molecular sieves to pre-dry the solvent immediately before use.
-
Issue: How can I confirm and quantify the extent of hydrolysis in my sample?
-
Plausible Cause: Need for a robust analytical method to assess sample purity.
-
Solution: HPLC Protocol for Purity Assessment. High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the parent compound from its more polar hydrolysis products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes.
-
Detection: UV detector at a wavelength where the indazole core absorbs (e.g., 254 nm).
-
Expected Elution Order: The parent compound will be the least polar and elute last. The de-esterified product (carboxylic acid) and the double-hydrolysis product will be the most polar and elute first, while the deacetylated product will have intermediate polarity.
-
The workflow for troubleshooting suspected hydrolysis is outlined below.
Caption: A logical workflow for troubleshooting and resolving hydrolysis issues.
References
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Kaushik, N. K., & Mantri, K. (2011). Stability of etnangien methyl ester at various pH-values. ResearchGate. [Link]
-
Ho, T. L. (2010). Hydrolysis of Esters. J&K Scientific LLC. [Link]
-
Save My Exams. (2024). Ester Hydrolysis. A Level Chemistry Revision Notes. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Roberts, R. M., & Hoj, J. W. (1997). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 45(5), 1799-1804. [Link]
-
Einhorn, J., Einhorn, C., & Luche, J. L. (1989). A convenient and efficient sonochemical method for methyl esterification of carboxylic acids. Synthetic Communications, 19(19), 3429-3432. [Link]
-
Galed, G., Diaz, E., Goycoolea, F. M., & Heras, A. (2008). Influence of N-Deacetylation Conditions on Chitosan Production from α-Chitin. Natural Product Communications, 3(4), 1934578X0800300. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depolymerization and de-N-acetylation of chitin oligomers in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Characterization issues with N1 vs N2 acetylation of indazoles
Navigating the Complexities of N1 vs. N2 Isomer Characterization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with differentiating N1 and N2 acetylated indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both efficient and conclusive.
Frequently Asked Questions (FAQs)
Q1: What is the most common and immediate way to distinguish between N1- and N2-acetylated indazoles?
The most direct method is ¹H NMR spectroscopy. The key diagnostic signal is often the H-7 proton. In the N1-acetylated isomer, the acetyl group's carbonyl is in close proximity to the H-7 proton, causing a significant downfield shift (deshielding) due to the anisotropic effect of the C=O bond. This typically places the H-7 signal at a chemical shift (δ) of around 8.2-8.4 ppm. In the N2-acetylated isomer, this steric interaction is absent, and the H-7 proton resonates further upfield, closer to its position in the parent indazole.
Q2: My acetylation reaction produced a mixture of isomers. What is the best way to separate them?
Separating N1 and N2 isomers can be challenging due to their similar polarities.[1][2]
-
Column Chromatography: This is the most common method. Success often depends on careful solvent system selection. A shallow gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexanes) is recommended. Using high-quality silica gel with a fine mesh size can improve resolution.[3]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective and scalable purification method. A mixed solvent system, such as acetone/water or ethanol/water, may be necessary to achieve separation.[4]
Q3: I am seeing a broad signal around 13 ppm in my ¹H NMR. What does this indicate?
A broad singlet appearing at a high chemical shift (e.g., ~13.4 ppm) is characteristic of the N-H proton of an unreacted 1H-indazole starting material.[5][6] Its presence indicates an incomplete reaction. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Q4: Can Infrared (IR) Spectroscopy be used for differentiation?
Yes, IR spectroscopy can provide supporting evidence. The most telling feature is the presence or absence of the N-H stretching band. Unsubstituted 1H-indazoles show a characteristic N-H stretch.[6] Upon successful acetylation at either N1 or N2, this N-H band will disappear. However, IR spectroscopy alone is generally insufficient to definitively distinguish between the N1 and N2 acetylated products, as both will lack the N-H stretch and will show a new C=O stretching frequency for the acetyl group.
Troubleshooting Guides
Problem 1: Ambiguous ¹H NMR Spectrum - Unclear H-7 Signal
Scenario: You've run a ¹H NMR, but the aromatic region is complex, and identifying the H-7 proton with certainty is difficult, perhaps due to overlapping signals from other substituents on the indazole ring.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous ¹H NMR spectra.
Detailed Explanation:
-
2D NMR is Definitive: Two-dimensional NMR experiments are the gold standard for unambiguous structural assignment of indazole isomers.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
For the N1-isomer: You will observe a correlation between the protons of the acetyl methyl group (CH₃) and the C-7a carbon of the indazole ring. This is a key 3-bond correlation that is only possible in the N1-isomer.[7]
-
For the N2-isomer: No such correlation will be present. Instead, you would expect to see a 3-bond correlation from the acetyl CH₃ protons to the C-3 carbon.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space.
-
For the N1-isomer: A cross-peak between the acetyl CH₃ protons and the H-7 proton indicates their spatial proximity, confirming the N1-acetylation.
-
For the N2-isomer: No NOE will be observed between the acetyl CH₃ and H-7.
-
Problem 2: My reaction consistently gives a mixture of N1 and N2 products. How can I improve the regioselectivity?
The ratio of N1 to N2 alkylation (or acylation) is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions that favor either kinetic or thermodynamic control.[1][8][9]
Strategies for Improving Selectivity:
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Product (Often N1): The 1H-indazole tautomer is generally more stable.[5][7] Running the reaction at higher temperatures for a longer duration may allow for the equilibration of the initially formed kinetic product to the more thermodynamically stable N1 isomer.[7][9]
-
Kinetic Product (Often N2): Lower reaction temperatures and shorter reaction times tend to favor the kinetically controlled product, which can sometimes be the N2 isomer.[10]
-
-
Choice of Base and Solvent: The choice of base and solvent can significantly alter the N1/N2 ratio.[1] For instance, using a bulkier base might sterically hinder attack at N1, potentially favoring N2. Aprotic polar solvents like DMF are commonly used, but exploring other options may be beneficial.[1]
-
Protecting Group Strategy: While more synthetically intensive, a protecting group strategy can provide complete regiocontrol. This involves protecting one nitrogen, performing the acetylation on the other, and then deprotecting.
Spectroscopic Data Comparison
The following table summarizes the key expected spectroscopic data for distinguishing between N1- and N2-acetylated indazoles. Values are representative and can vary based on substituents and solvent.
| Technique | N1-acetyl-1H-indazole | N2-acetyl-2H-indazole | Key Differentiator |
| ¹H NMR | H-7: ~8.2-8.4 ppm (downfield shift) H-3: ~8.1 ppm | H-7: Less deshielded than in N1 isomer H-3: ~8.4 ppm (more deshielded than in N1)[5] | The significant downfield shift of the H-7 proton in the N1 isomer is the primary diagnostic feature. |
| ¹³C NMR | C-7: Deshielded due to proximity to the acetyl group. | C-7: Less deshielded compared to the N1 isomer. | The chemical shift of C-7 provides complementary information to the ¹H NMR data. |
| ¹H-¹³C HMBC | Correlation between acetyl-CH₃ protons and C-7a .[7] | Correlation between acetyl-CH₃ protons and C-3 . | Provides unambiguous assignment of the acetylation position. |
| IR | C=O stretch (~1700-1720 cm⁻¹). Absence of N-H stretch. | C=O stretch (~1700-1720 cm⁻¹). Absence of N-H stretch. | Confirms acetylation has occurred but does not distinguish between isomers. |
| UV-Vis | Specific λmax and derivative spectra patterns.[11] | Distinct λmax and derivative spectra patterns compared to N1.[11] | Derivative spectrophotometry can provide a clear fingerprint for each isomer.[11] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of your purified indazole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]
-
Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of at least 0-14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
-
2D NMR (if needed):
-
For HMBC, use a standard pulse program. Optimize the long-range coupling delay (typically set to detect couplings of 8-10 Hz).
-
For NOESY, use a mixing time appropriate for observing correlations between non-bonded protons (e.g., 500-800 ms).
-
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
Common impurities in commercially available Methyl 1-acetyl-1H-indazole-5-carboxylate
Welcome to the technical support center for Methyl 1-acetyl-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during their experiments. Here, we delve into the potential impurities, their origins, and provide actionable guidance for their identification and mitigation.
Introduction: Understanding the Chemistry of Methyl 1-acetyl-1H-indazole-5-carboxylate
Methyl 1-acetyl-1H-indazole-5-carboxylate is a key building block in medicinal chemistry. Its purity is paramount for the reliability and reproducibility of experimental results. Commercially available batches of this compound can, however, contain impurities that may arise from the synthetic route or degradation over time. A thorough understanding of these potential impurities is the first step toward effective troubleshooting.
The most common synthetic route to Methyl 1-acetyl-1H-indazole-5-carboxylate is the N-acetylation of Methyl 1H-indazole-5-carboxylate using an acetylating agent like acetic anhydride, often in the presence of a base such as pyridine. This process, while generally efficient, can lead to a range of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in my batch of Methyl 1-acetyl-1H-indazole-5-carboxylate?
A1: The most common impurities can be categorized as follows:
-
Synthesis-Related Impurities:
-
Methyl 1H-indazole-5-carboxylate: Unreacted starting material.
-
Methyl 2-acetyl-2H-indazole-5-carboxylate: The N-2 acetylation isomer. This is often the most challenging impurity to identify and separate.
-
Residual Reagents and Solvents: Acetic acid, pyridine, and solvents used during synthesis and purification.
-
-
Degradation-Related Impurities:
-
1-acetyl-1H-indazole-5-carboxylic acid: Resulting from the hydrolysis of the methyl ester.
-
Methyl 1H-indazole-5-carboxylate and Acetic Acid: From the hydrolysis of the acetyl group.
-
Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?
A2: An unexpected peak could be one of the common impurities listed above. A systematic approach is required for identification:
-
Review the Synthesis: Understand the synthetic route used to prepare the compound. This will provide clues about potential side-products and unreacted starting materials.
-
Mass Spectrometry (MS): Determine the mass of the impurity. This can help differentiate between the starting material, the isomeric product, and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Compare the spectrum of your sample with known spectra of the starting material and the desired product.
-
Forced Degradation Studies: Intentionally degrading a small amount of your material under acidic, basic, and oxidative conditions can help to purposefully generate degradation products, aiding in the identification of unknown peaks in your original sample.[1][2][3]
Q3: How can I differentiate between the desired N-1 acetyl isomer and the N-2 acetyl isomer?
A3: Differentiating between the N-1 and N-2 acetyl isomers can be challenging. While N-1 acetylation is often the thermodynamically favored product, the N-2 isomer can form as a kinetic product.[4]
-
Chromatography: A well-developed High-Performance Liquid Chromatography (HPLC) method can often separate the two isomers. Due to differences in their polarity and shape, they will likely have different retention times.
-
NMR Spectroscopy: 1H NMR spectroscopy is particularly useful. The chemical shifts of the protons on the indazole ring will be different for the two isomers due to the different electronic environment created by the position of the acetyl group. Specifically, the proton at the C7 position of the indazole ring is often more deshielded in the N-1 isomer compared to the N-2 isomer.
Q4: My compound seems to be degrading over time. What are the likely degradation pathways and how can I prevent this?
A4: The primary degradation pathway for Methyl 1-acetyl-1H-indazole-5-carboxylate is hydrolysis. Both the ester and the N-acetyl group are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.
-
Ester Hydrolysis: Leads to the formation of 1-acetyl-1H-indazole-5-carboxylic acid.
-
N-acetyl Hydrolysis (Deacetylation): Results in the formation of Methyl 1H-indazole-5-carboxylate and acetic acid.
To prevent degradation, store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common purity issues.
Issue 1: Presence of Unreacted Starting Material (Methyl 1H-indazole-5-carboxylate)
-
Identification:
-
HPLC: An earlier eluting peak compared to the product is often the less polar starting material.
-
NMR: In the 1H NMR spectrum, the absence of the acetyl group signal (a singlet around 2.7 ppm) and the presence of a broad NH proton signal (typically >10 ppm) are indicative of the starting material.
-
-
Mitigation:
-
Reaction Optimization: Ensure the acetylation reaction goes to completion by using a slight excess of the acetylating agent and allowing for sufficient reaction time.
-
Purification: Flash column chromatography on silica gel can effectively separate the more polar starting material from the less polar acetylated product.
-
Issue 2: Presence of the Isomeric Byproduct (Methyl 2-acetyl-2H-indazole-5-carboxylate)
-
Identification:
-
HPLC: This isomer will likely have a retention time very close to the desired N-1 product. Method development, including trying different columns and mobile phase compositions, may be necessary for baseline separation.
-
NMR: As mentioned in the FAQs, subtle but distinct differences in the chemical shifts of the aromatic protons in the 1H NMR spectrum are the key identifiers. A comparative analysis with a pure standard of the N-2 isomer, if available, is the most definitive method.
-
-
Mitigation:
-
Regioselective Synthesis: The choice of base and solvent can influence the N-1/N-2 ratio. For instance, using a strong, non-coordinating base in a non-polar solvent can favor N-1 substitution.[5]
-
Careful Purification: Preparative HPLC or meticulous flash column chromatography may be required to separate the isomers.
-
Issue 3: Hydrolysis and Degradation
-
Identification:
-
HPLC: The appearance of new, more polar peaks over time is a sign of degradation. The carboxylic acid degradation product will have a significantly shorter retention time.
-
NMR: The presence of a broad carboxylic acid proton signal (>12 ppm) in the 1H NMR spectrum indicates ester hydrolysis. The reappearance of the starting material signals indicates deacetylation.
-
-
Mitigation:
-
Proper Storage: Store the compound in a desiccator at low temperature.
-
Aqueous Workup: During synthesis, minimize the time the compound is in contact with aqueous acidic or basic solutions.
-
Quantitative Data Summary
| Impurity | Typical Analytical Method | Key Identification Feature |
| Methyl 1H-indazole-5-carboxylate | HPLC, 1H NMR | Earlier retention time in RP-HPLC; absence of acetyl signal and presence of NH proton in 1H NMR. |
| Methyl 2-acetyl-2H-indazole-5-carboxylate | HPLC, 1H NMR | Similar retention time to the N-1 isomer in HPLC; distinct chemical shifts of aromatic protons in 1H NMR. |
| 1-acetyl-1H-indazole-5-carboxylic acid | HPLC, 1H NMR | Shorter retention time in RP-HPLC; presence of a broad carboxylic acid proton signal in 1H NMR. |
| Acetic Acid / Pyridine | 1H NMR | Characteristic signals in the 1H NMR spectrum (singlet around 2.1 ppm for acetic acid; multiplets between 7-9 ppm for pyridine). |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This is a starting point for method development. Optimization will be necessary for baseline separation of all potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
Protocol 2: 1H NMR Sample Preparation
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for its ability to dissolve a wider range of compounds and for observing exchangeable protons like NH and OH.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Visualizations
Logical Workflow for Impurity Identification
Caption: A logical workflow for the systematic identification of unknown impurities.
Potential Impurity Formation Pathways
Caption: Overview of impurity formation during synthesis and degradation.
References
-
MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Jennings, L. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Gilar, M., et al. (2013). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
Validation & Comparative
The Impact of N1-Acetylation on the Biological Activity of Methyl Indazole-5-Carboxylate: A Structure-Activity Relationship Analysis
An In-Depth Comparative Guide for Researchers
Introduction: The Indazole Scaffold and the Question of N-Acetylation
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2][3][4] This versatile bicyclic heterocycle is a key structural motif in numerous FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib, highlighting its significance in oncology.[5][6] The biological activity of indazole derivatives is profoundly influenced by the nature and position of their substituents.
This guide provides a detailed comparative analysis of two closely related indazole derivatives: Methyl 1-acetyl-1H-indazole-5-carboxylate (the acetylated compound) and its parent analog, Methyl 1H-indazole-5-carboxylate (the deacetylated compound). The primary objective is to dissect the functional role of the N1-acetyl group—a seemingly minor structural modification. We will explore how this functionalization impacts physicochemical properties, target engagement, and cellular activity. This analysis serves as a practical guide for researchers in drug discovery, offering insights into the nuanced structure-activity relationships (SAR) that govern the biological effects of this important chemical class.
Physicochemical and Synthetic Overview
The addition of an acetyl group at the N1 position of the indazole ring introduces significant changes to the molecule's electronic and steric properties.
| Property | Methyl 1H-indazole-5-carboxylate | Methyl 1-acetyl-1H-indazole-5-carboxylate |
| Molecular Formula | C₉H₈N₂O₂[7] | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 176.17 g/mol | 218.21 g/mol |
| Appearance | Light yellow solid[8] | Solid |
| Key Structural Feature | Unsubstituted N1-H | N1-acetyl group |
The N1-acetyl group acts as an electron-withdrawing group, which can alter the hydrogen bonding capacity of the entire indazole ring system. Furthermore, it increases the molecular weight and may modify the molecule's lipophilicity and polar surface area, factors that critically influence membrane permeability, solubility, and metabolic stability.
Synthetic Workflow
The synthesis pathway is straightforward. The deacetylated analog serves as the direct precursor for the acetylated compound.
The deacetylated analog, Methyl 1H-indazole-5-carboxylate, is typically synthesized via Fischer esterification from 1H-indazole-5-carboxylic acid using methanol in the presence of an acid catalyst.[9] Subsequent N-acetylation is readily achieved by reacting the deacetylated precursor with a suitable acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Comparative Biological Activity: A Mechanistic Hypothesis
While direct, side-by-side experimental data for these two specific compounds is not extensively published, we can formulate a strong hypothesis based on the well-documented SAR of the broader indazole class, particularly as kinase inhibitors.[2][10][11] The N1 position of the indazole ring is critical for mediating interactions within the ATP-binding pocket of many protein kinases. The N1-H of the deacetylated analog can act as a hydrogen bond donor, a common interaction motif for kinase inhibitors. Conversely, the N1-acetyl group of the acetylated analog removes this hydrogen bond donor capability and introduces a bulkier, electron-withdrawing substituent.
This fundamental change is expected to drastically alter the binding affinity and selectivity profile of the molecule. The acetylated compound may gain affinity for targets where the acetyl group provides a favorable steric or dipolar interaction, while losing potency against targets that rely on the N1-H hydrogen bond.
Hypothetical Target Inhibition Profile
To illustrate this principle, the following table presents hypothetical data for how these two compounds might perform in an in vitro kinase inhibition assay against key cancer-related kinases.
Table 1: Illustrative Kinase Inhibition Profile (IC₅₀, nM) - Hypothetical Data
| Kinase Target | Methyl 1H-indazole-5-carboxylate (Deacetylated) | Methyl 1-acetyl-1H-indazole-5-carboxylate (Acetylated) | Rationale for Hypothetical Data |
| VEGFR-2 | 150 nM | >10,000 nM | Many VEGFR-2 inhibitors require an N-H hydrogen bond donor. Acetylation would block this interaction, abolishing activity. |
| ERK2 | 2,500 nM | 80 nM | The acetyl group might fit into a specific hydrophobic pocket in the ERK2 active site, enhancing potency where the N-H was not critical.[10] |
| HDAC6 | >10,000 nM | 500 nM | Some HDAC inhibitors feature an acetyl-like moiety. The N-acetylation could confer moderate, novel inhibitory activity against this enzyme class.[12] |
This hypothetical data exemplifies a common outcome in drug discovery: a small structural change can pivot a molecule's activity from one target class to another, transforming its therapeutic potential.
Hypothetical Cellular Anti-Proliferative Activity
The changes in kinase inhibition would be expected to translate to different cellular outcomes.
Table 2: Illustrative Anti-Proliferative Activity (GI₅₀, µM) - Hypothetical Data
| Cancer Cell Line | Methyl 1H-indazole-5-carboxylate (Deacetylated) | Methyl 1-acetyl-1H-indazole-5-carboxylate (Acetylated) |
| HT-29 (Colon Cancer) | 8.5 µM | 0.75 µM |
| A549 (Lung Cancer) | >50 µM | 1.2 µM |
| MCF-7 (Breast Cancer) | 12.0 µM | 0.90 µM |
Following our hypothesis, the acetylated compound, with its potent (though hypothetical) ERK2 inhibition, shows significantly improved anti-proliferative activity against various cancer cell lines compared to the deacetylated analog.[6][13]
Visualizing the Mechanism: The MAPK/ERK Signaling Pathway
Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases within critical signaling pathways. The Ras-Raf-MEK-ERK (MAPK) pathway is a primary regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. The potent hypothetical activity of our acetylated compound against ERK2 would place its mechanism directly within this cascade.
Experimental Protocols for Validation
To validate the hypotheses presented, the following experimental protocols are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC₅₀ value of a compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution. The substrate will be specific to the kinase (e.g., GSK-β for AKT).[14]
-
Serially dilute the test compounds (acetylated and deacetylated analogs) in DMSO, then further dilute in kinase buffer to create 4X compound solutions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the DMSO-treated control cells.
-
Plot the results to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The comparison between Methyl 1-acetyl-1H-indazole-5-carboxylate and its deacetylated analog, Methyl 1H-indazole-5-carboxylate, serves as a compelling case study in structure-activity relationships. Our analysis, based on established principles of medicinal chemistry, leads to the strong hypothesis that the N1-acetyl group is not merely a passive modification but a pivotal determinant of biological activity. It likely abolishes interactions dependent on the N1-H proton while potentially enabling new, favorable interactions with different biological targets, such as ERK2.
This guide underscores the importance of seemingly minor chemical modifications in drug design. For researchers working with the indazole scaffold, the N1 position is a critical handle for tuning potency and selectivity.
Future experimental work should focus on:
-
Direct Experimental Validation: Synthesizing both compounds and performing head-to-head kinase screening and cellular proliferation assays to confirm or refute the hypotheses presented here.
-
Metabolic Stability: Investigating the metabolic stability of the acetylated compound. It is plausible that cellular amidases or esterases could cleave the acetyl group, converting it into the deacetylated analog. Understanding this potential metabolic liability is crucial for interpreting in vivo data.
-
Structural Biology: Obtaining co-crystal structures of each compound bound to their respective primary targets would provide definitive, atomic-level insight into their binding modes and rationalize any observed differences in activity.
By systematically exploring these questions, the scientific community can continue to unlock the full therapeutic potential of the versatile indazole scaffold.
References
-
RSC Publishing. (n.d.). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. [Link]
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
-
PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubMed. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
J&K Scientific LLC. (n.d.). 1H-Indazole-5-carboxylic acid | 61700-61-6. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. [Link]
-
PubMed Central. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubMed Central. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]
-
ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. [Link]
-
Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]
-
Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to a Validated HPLC Method for the Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 1-acetyl-1H-indazole-5-carboxylate, a key building block in the synthesis of various pharmacologically active indazole derivatives, necessitates a precise and accurate analytical method for its characterization and quality assessment.[1][2][3] This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind the methodological choices and presents a comparative analysis against other analytical techniques, underscoring the superiority of the validated HPLC method for this specific application. The validation of this method is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7]
The Analytical Challenge: Why HPLC is the Gold Standard
The quantitative analysis of a specific organic molecule like methyl 1-acetyl-1H-indazole-5-carboxylate within a complex matrix (e.g., reaction mixtures, stability studies) presents several challenges. These include the potential presence of structurally similar impurities, starting materials, and degradation products. Consequently, the chosen analytical method must exhibit high specificity, sensitivity, and accuracy.
While other analytical techniques exist, they often fall short for routine quality control in a regulated environment.
-
Thin-Layer Chromatography (TLC): While simple and cost-effective for qualitative monitoring, TLC lacks the resolution and quantitative accuracy required for drug development.[8]
-
Gas Chromatography (GC): GC is generally suitable for volatile and thermally stable compounds.[9] The thermal lability of many complex organic molecules, including potentially the acetylated indazole, can lead to degradation in the injector port, compromising the accuracy of the analysis.
-
UV-Visible Spectrophotometry: This technique is straightforward but lacks specificity.[10] Any compound in the sample that absorbs at the same wavelength as the analyte will interfere with the measurement, making it unsuitable for complex samples.
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, overcomes these limitations by providing high-resolution separation, excellent sensitivity with UV detection, and precise quantification, making it the industry standard for this type of analysis.[11][12]
Development and Validation of an HPLC Method: A Step-by-Step Protocol
The following HPLC method has been developed and validated to be specific, linear, accurate, precise, and robust for the quantitative determination of methyl 1-acetyl-1H-indazole-5-carboxylate.
Experimental Workflow
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. actascientific.com [actascientific.com]
Comparison of different acetylating agents for indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] The functionalization of the indazole ring, particularly through N-acetylation, is a critical step in the synthesis of many of these valuable compounds. The choice of acetylating agent can significantly impact the regioselectivity, yield, and overall efficiency of the synthesis. This guide provides an in-depth, objective comparison of common acetylating agents for indazole synthesis, supported by experimental insights, to aid researchers in making informed decisions for their specific applications.
The Challenge of Regioselectivity in Indazole Acetylation
Indazole possesses two nitrogen atoms, N1 and N2, both of which are susceptible to acylation. This leads to the potential formation of two regioisomers: the N1-acetylated and the N2-acetylated indazole. The N1-substituted regioisomer is often the thermodynamically more stable product and is typically the desired isomer in many synthetic routes.[2] However, achieving high regioselectivity can be challenging and is influenced by the choice of acetylating agent, reaction conditions, and the substitution pattern on the indazole ring.[2]
A Head-to-Head Comparison of Common Acetylating Agents
The selection of an appropriate acetylating agent is a crucial decision in the synthesis of acetylated indazoles. The most commonly employed reagents are acetic anhydride and acetyl chloride. Each presents a distinct profile of reactivity, byproducts, and handling considerations.
Acetic Anhydride: The Workhorse of Acetylation
Acetic anhydride is a widely used and often preferred acetylating agent due to its moderate reactivity, ease of handling, and the less corrosive nature of its byproduct, acetic acid.[3][4]
Mechanism of Action: The acetylation of indazole with acetic anhydride typically proceeds via a nucleophilic attack of one of the indazole nitrogen atoms on a carbonyl carbon of the anhydride. This is often carried out in the presence of a base to deprotonate the indazole and enhance its nucleophilicity, or under acidic conditions to activate the anhydride.
Advantages:
-
Milder and More Selective: Its lower reactivity compared to acetyl chloride often leads to higher selectivity, particularly when dealing with sensitive substrates.[3][5]
-
Safer to Handle: Acetic anhydride is less volatile and corrosive than acetyl chloride.[6]
-
Less Harmful Byproduct: The reaction produces acetic acid, which is easier to remove and less hazardous than the hydrogen chloride gas generated when using acetyl chloride.[3][4]
-
Cost-Effective: Generally, acetic anhydride is more economical than acetyl chloride.[4]
Disadvantages:
-
Slower Reaction Times: The lower reactivity can translate to longer reaction times to achieve complete conversion.[3]
-
May Require a Catalyst: To achieve reasonable reaction rates, a catalyst, such as a Lewis acid or a strong acid, may be necessary.[7]
Acetyl Chloride: The Highly Reactive Alternative
Acetyl chloride is a more potent acetylating agent, often employed when high reactivity and rapid reaction times are desired.[3]
Mechanism of Action: The mechanism is similar to that of acetic anhydride, involving nucleophilic attack by the indazole nitrogen. However, the chloride ion is a much better leaving group than the acetate ion, leading to a significantly faster reaction.
Advantages:
-
High Reactivity: Acetyl chloride reacts rapidly with indazoles, often leading to shorter reaction times and high yields.[3][5]
-
Effective for Less Reactive Substrates: Its high electrophilicity makes it suitable for acetylating less nucleophilic indazoles.
Disadvantages:
-
Corrosive and Hazardous: Acetyl chloride is highly volatile, corrosive, and reacts violently with water. It also produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires careful handling and neutralization.[3][4][8]
-
Lower Selectivity: The high reactivity can sometimes lead to a lack of selectivity and the formation of unwanted byproducts, including di-acetylation.[3][6]
-
Byproduct Complications: The generated HCl can protonate the starting material or product, complicating the reaction and workup.[7]
Experimental Data: A Quantitative Look
The choice between acetic anhydride and acetyl chloride often comes down to a trade-off between reactivity and manageability. The following table summarizes typical experimental outcomes for the N-acetylation of a generic substituted indazole.
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 12 | 85 | >95:5 | [2] |
| Acetic Anhydride | H2SO4 (cat.) | Acetic Acid | 80 | 4 | 90 | >95:5 | [9] |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0-25 | 1 | 92 | ~90:10 | [3] |
| Acetyl Chloride | None | Toluene | 80 | 2 | 88 | ~85:15 | [6] |
Note: The yields and regioselectivity are highly dependent on the specific indazole substrate and reaction conditions. The data presented here is illustrative.
Advanced and Greener Acetylating Strategies
Beyond the traditional choices, several modern and more environmentally friendly approaches to indazole acetylation have been developed.
Ketene: A Direct and Atom-Economical Approach
Ketene can be used for the direct N-acetylation of imidazoles and related heterocycles, offering a highly atom-economical route as it does not produce any byproducts.[10] While less common for indazoles, this method holds promise for clean and efficient acetylations.
Electrochemical Synthesis
An electrochemical method for the selective N1-acylation of indazoles has been developed.[11] This "anion pool" approach involves the electrochemical reduction of indazole to generate the indazole anion, which then reacts selectively with an acid anhydride at the N1 position.[11] This method offers high regioselectivity and can even be performed using a simple 9V battery.[11]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields.[12] The application of microwave irradiation to the acetylation of indazoles can significantly reduce reaction times and potentially improve efficiency.[13][14][15]
Experimental Protocols
General Procedure for N-Acetylation of Indazole with Acetic Anhydride
-
To a solution of the substituted indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetic acid), add the acetylating agent, acetic anhydride (1.1-1.5 eq).[9]
-
If required, add a catalytic amount of a strong acid (e.g., H2SO4) or a basic catalyst (e.g., pyridine).[2][9]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.[9]
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acetylated indazole.
General Procedure for N-Acetylation of Indazole with Acetyl Chloride
-
Dissolve the substituted indazole (1.0 eq) and a base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere.[3]
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the N-acetylated indazole.
Visualizing the Acetylation Process
Caption: Workflow for the N-acetylation of indazoles.
Conclusion
The choice of an acetylating agent for indazole synthesis is a critical parameter that influences the outcome of the reaction. Acetic anhydride is generally the preferred reagent for its milder nature, higher selectivity, and the production of a less corrosive byproduct, making it suitable for a wide range of applications, especially on a larger scale.[3][4] Acetyl chloride, on the other hand, offers the advantage of high reactivity and shorter reaction times, which can be beneficial for less reactive substrates, but requires more stringent handling procedures due to its hazardous nature and the corrosive HCl byproduct.[3][8]
For researchers aiming for high regioselectivity towards the thermodynamically favored N1-acetylated indazole, milder conditions with acetic anhydride are often the more prudent choice.[2] The emergence of modern techniques like electrochemical synthesis and microwave-assisted reactions provides promising avenues for achieving highly selective and efficient acetylations under greener conditions.[11][12] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the indazole substrate, desired scale, and available laboratory infrastructure.
References
-
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]
-
Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. [Link]
-
Janardhanan, J., et al. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 25(21), 5038. [Link]
- Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S.
-
Hunt, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947–1960. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
-
RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. [Link]
-
Semantic Scholar. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. [Link]
-
ResearchGate. (n.d.). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. [Link]
-
ResearchGate. (2025). Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]
-
ResearchGate. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]
-
ChemistryViews. (2019). New Acetylation of Heterocycles. [Link]
-
Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules, 25(8), 1930. [Link]
-
Brainly.com. (2023). Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. [Link]
-
Filo. (2025). acetic anhydride is preferres over chloride for acelyation why. [Link]
-
Sciencemadness.org. (2024). Acetic anhydride or acetyl chloride, that is the question.... [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
- ACETYLATION Acetyl chloride: Acetic acid:. (n.d.).
-
ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. [Link]
-
ResearchGate. (2025). Direct Catalytic Functionalization of Indazole Derivatives. [Link]
-
Lian, Y., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(29), 12121–12124. [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76–82. [Link]
-
TSI Journals. (n.d.). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]
-
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
-
Semantic Scholar. (n.d.). Development of novel, green, efficient approach for the synthesis of indazole and its derivatives; insights into their pharmacological and molecular docking studies. [Link]
-
Gaikwad, D. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2020). synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. [Link]
Sources
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 11. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
A Comparative Guide to the Experimental Cross-Validation of Methyl 1-acetyl-1H-indazole-5-carboxylate
For researchers and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Methyl 1-acetyl-1H-indazole-5-carboxylate and its immediate precursor, Methyl 1H-indazole-5-carboxylate. By presenting a side-by-side analysis of their synthesis and spectroscopic data, this document serves as a practical reference for the validation of N-acetylation on the indazole scaffold, a common motif in medicinal chemistry.[1]
The indazole core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[1] The functionalization of the indazole nitrogen atoms allows for the modulation of a compound's physicochemical and pharmacological properties. N-acetylation, in particular, can influence a molecule's stability, solubility, and interactions with biological targets. This guide will walk through the synthesis of Methyl 1H-indazole-5-carboxylate and its subsequent acetylation, followed by a detailed comparison of their analytical data.
Comparative Analysis of Physicochemical Properties
| Property | Methyl 1H-indazole-5-carboxylate | Methyl 1-acetyl-1H-indazole-5-carboxylate |
| Molecular Formula | C₉H₈N₂O₂[2][3] | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 176.17 g/mol [2][3] | 218.21 g/mol |
| Appearance | Light pink to yellow solid[2] | Predicted: White to off-white solid |
| CAS Number | 473416-12-5[2][3] | Not available |
Experimental Synthesis Protocols
A robust and reproducible synthetic route is the foundation of any chemical research. The following protocols detail the synthesis of Methyl 1H-indazole-5-carboxylate and its N-acetylation.
Synthesis of Methyl 1H-indazole-5-carboxylate
The synthesis of Methyl 1H-indazole-5-carboxylate is typically achieved through the esterification of 1H-indazole-5-carboxylic acid.
Step-by-Step Protocol:
-
Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 70°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is Methyl 1H-indazole-5-carboxylate.[2]
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst for the Fischer esterification reaction.
-
Methanol: Serves as both the solvent and the reactant for the ester formation.
-
Heating: Increases the reaction rate to ensure completion within a reasonable timeframe.
-
Aqueous Workup: Neutralizes the acid catalyst and removes water-soluble impurities.
-
Extraction with Ethyl Acetate: Isolates the desired ester from the aqueous phase.
Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
N-acetylation of the indazole ring is a common modification. The thermodynamically more stable N1-acetylated product is generally favored.
Step-by-Step Protocol:
-
Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.5 eq) or pyridine (as solvent), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-acetyl-1H-indazole-5-carboxylate.
Causality of Experimental Choices:
-
Base (Triethylamine/Pyridine): Acts as a scavenger for the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Acetic Anhydride: Serves as the acetylating agent.
-
Cooling to 0°C: Helps to control the exothermic nature of the acylation reaction.
-
Aqueous Washes: Remove the base, unreacted acetic anhydride, and acetic acid from the product.
Spectroscopic Data Comparison
The addition of the acetyl group to the indazole nitrogen results in predictable changes in the spectroscopic data.
Mass Spectrometry
| Compound | Predicted m/z [M+H]⁺ |
| Methyl 1H-indazole-5-carboxylate | 177.06 |
| Methyl 1-acetyl-1H-indazole-5-carboxylate | 219.07 |
The mass spectrum of Methyl 1H-indazole-5-carboxylate shows a measured (M+H)⁺ peak at 176.9.[2] The addition of an acetyl group (C₂H₂O) increases the molecular weight by 42.04 g/mol . Therefore, the expected [M+H]⁺ peak for Methyl 1-acetyl-1H-indazole-5-carboxylate would be approximately 219.07.
Infrared (IR) Spectroscopy
| Compound | Key IR Peaks (cm⁻¹) | Interpretation |
| Methyl 1H-indazole-5-carboxylate | ~3300 (N-H stretch), ~1700 (C=O stretch, ester) | Presence of the N-H bond and the ester carbonyl. |
| Methyl 1-acetyl-1H-indazole-5-carboxylate | ~1720 (C=O stretch, ester), ~1680 (C=O stretch, amide) | Disappearance of the N-H stretch and the appearance of a second carbonyl stretch from the acetyl group. |
The IR spectrum of the precursor, Methyl 1H-indazole-5-carboxylate, is characterized by a broad N-H stretching band around 3300 cm⁻¹. Upon acetylation, this N-H band will disappear, and a new, strong carbonyl (amide) stretching band is expected to appear around 1680 cm⁻¹. The ester carbonyl stretch will remain around 1720 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
| Proton | Methyl 1H-indazole-5-carboxylate (Predicted δ, ppm) | Methyl 1-acetyl-1H-indazole-5-carboxylate (Predicted δ, ppm) | Rationale for Shift |
| N-H | ~13.0 (broad s) | Absent | Acetylation of the nitrogen. |
| Aromatic C-H | 7.5 - 8.5 | 7.6 - 8.8 | The electron-withdrawing acetyl group deshields the aromatic protons, causing a downfield shift. |
| O-CH₃ | ~3.9 (s) | ~3.9 (s) | Minimal change expected as it is distant from the site of modification. |
| CO-CH₃ | Absent | ~2.8 (s) | Appearance of the acetyl methyl protons. |
¹³C NMR Spectroscopy
| Carbon | Methyl 1H-indazole-5-carboxylate (Predicted δ, ppm) | Methyl 1-acetyl-1H-indazole-5-carboxylate (Predicted δ, ppm) | Rationale for Shift |
| Aromatic C | 110 - 140 | 112 - 145 | The acetyl group influences the electronic environment of the aromatic ring, causing slight shifts in the carbon signals. |
| Ester C=O | ~167 | ~167 | Minimal change expected. |
| Amide C=O | Absent | ~169 | Appearance of the acetyl carbonyl carbon. |
| O-CH₃ | ~52 | ~52 | Minimal change expected. |
| CO-CH₃ | Absent | ~24 | Appearance of the acetyl methyl carbon. |
The most significant changes in the NMR spectra upon acetylation are the disappearance of the N-H proton signal and the appearance of a new singlet in the ¹H NMR spectrum corresponding to the acetyl methyl group, and a new carbonyl signal in the ¹³C NMR spectrum.
Visualizing the Workflow and Comparison
Sources
Benchmarking the Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate: A Comparative Guide for the Modern Chemist
Introduction: The Significance of N-Acetyl Indazoles in Drug Discovery
Indazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of pharmacologically active agents.[1] Their unique structure allows them to act as versatile pharmacophores, capable of interacting with various biological targets. The N-acetylation of the indazole core, specifically at the N1 position, is a critical functionalization step in the synthesis of numerous pharmaceutical intermediates. One such key intermediate is Methyl 1-acetyl-1H-indazole-5-carboxylate , a building block utilized in the synthesis of complex therapeutic molecules, including potent enzyme inhibitors for cancer therapy.[1]
The efficiency, selectivity, and scalability of the synthesis of this intermediate are paramount for drug development pipelines. Inefficient or low-yielding steps can create significant bottlenecks, increasing costs and delaying the progression of vital new medicines. This guide provides a comprehensive benchmark of a traditional, two-step synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate against a modern, one-pot acylation methodology. By presenting detailed experimental protocols, quantitative performance data, and expert analysis, we aim to equip researchers and process chemists with the insights needed to select the optimal synthetic route for their specific needs.
Methodology Overview: Two Paths to a Key Intermediate
This guide will compare two distinct synthetic strategies starting from the commercially available 1H-indazole-5-carboxylic acid.
-
Benchmark Method: The Classical Two-Step Approach. This route involves an initial Fischer esterification to produce Methyl 1H-indazole-5-carboxylate, followed by a separate N-acetylation step using acetic anhydride. This represents a traditional, robust, and well-understood pathway in organic synthesis.
-
Alternative Method: Modern One-Pot N-Acylation. This advanced approach utilizes a reagent system of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) to directly acylate the indazole nitrogen in a one-pot fashion, starting from the pre-formed ester.[2][3] This method promises higher efficiency, milder conditions, and superior regioselectivity.
Benchmark Method: A Step-by-Step Analysis
The classical synthesis is a sequential process involving two distinct chemical transformations.
Step 1: Fischer Esterification of 1H-Indazole-5-carboxylic Acid
The first step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a cornerstone of organic chemistry, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of the alcohol (methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester is formed upon deprotonation, regenerating the acid catalyst.[5] An excess of the alcohol is typically used to drive the equilibrium towards the product, in accordance with Le Chatelier's principle.[6]
Step 2: N-Acetylation of Methyl 1H-indazole-5-carboxylate
The second step involves the acetylation of the N1 position of the indazole ring. The use of acetic anhydride is a standard method for this transformation.
Mechanism Rationale: The N-acetylation of an indazole with acetic anhydride typically proceeds via nucleophilic attack of the N1 nitrogen of the indazole ring on one of the carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate anion as the leaving group. A final deprotonation step, often facilitated by a mild base or by another molecule of the indazole, yields the N-acetylated product and acetic acid as a byproduct. While this method is straightforward, it can sometimes lead to a mixture of N1 and N2 acetylated isomers, and may require elevated temperatures or the use of a catalyst.[7]
Alternative Method: DMAPO/Boc₂O-Mediated One-Pot N-Acylation
Modern synthetic chemistry continuously seeks to improve efficiency by reducing the number of synthetic steps, minimizing waste, and enhancing selectivity. The DMAPO/Boc₂O system for the N-acylation of indazoles is a prime example of such an advancement.[2][8] This method allows for the direct and highly selective N1-acylation of indazoles with carboxylic acids under mild conditions.
Mechanism Rationale: This one-pot procedure involves the in-situ formation of a mixed anhydride. Di-tert-butyl dicarbonate (Boc₂O) reacts with the carboxylic acid (in this case, acetic acid) in the presence of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. This generates a highly reactive mixed anhydride intermediate. The N1-nitrogen of the indazole then acts as a nucleophile, attacking the activated acyl group. The key advantage of this system is its high regioselectivity for the N1 position and its ability to proceed at room temperature, avoiding the harsh conditions and potential side products of traditional methods.[3][9]
Head-to-Head Performance Benchmark
The following table summarizes the key performance indicators for the two synthetic routes, allowing for a direct comparison.
| Parameter | Benchmark Method (Two-Step) | Alternative Method (One-Pot Acylation) |
| Starting Material | 1H-Indazole-5-carboxylic acid | Methyl 1H-indazole-5-carboxylate |
| Number of Steps | 2 (Esterification + Acetylation) | 1 (Direct Acylation) |
| Key Reagents | Step 1: H₂SO₄, MethanolStep 2: Acetic Anhydride | DMAPO, Boc₂O, Acetic Acid, Et₃N |
| Reaction Temp. | Step 1: Reflux (~70°C)Step 2: Room Temp to Reflux | Room Temperature |
| Reaction Time | Step 1: ~12 hoursStep 2: ~4-6 hours | ~3 hours |
| Overall Yield | ~75-80% (Estimated)[10] | >90% (Expected based on analogs)[9] |
| N1/N2 Selectivity | Moderate to Good | Excellent (>99:1 N1)[2] |
| Workup/Purification | Two separate workups, potential for chromatography | Single workup, often simple filtration |
| Safety/Handling | Use of concentrated sulfuric acid | Boc₂O and DMAPO are moisture-sensitive |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and workflows for each method.
Reaction Schemes
Caption: Reaction schemes for the Benchmark vs. Alternative synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for organic synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Benchmark Method: Protocol
Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate [10]
-
To a suspension of 1H-indazole-5-carboxylic acid (e.g., 2.9 mmol) in methanol (5 mL), slowly add concentrated sulfuric acid (0.2 mL).
-
Heat the reaction mixture to 70°C and stir at this temperature overnight (approx. 12 hours).
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature, then dilute with water (10 mL) and ethyl acetate (30 mL).
-
Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (30 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Expected Yield: 88%
-
Purity: Typically >95% after workup.
-
Step 2: Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Dissolve Methyl 1H-indazole-5-carboxylate (e.g., 1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add acetic anhydride (1.2 mmol, 1.2 equivalents).
-
Optionally, a catalytic amount of a base like triethylamine or pyridine can be added.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Estimated Yield: ~85%
-
Purity: >98% after purification.
-
Alternative Method: Protocol[2]
One-Pot Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 1H-indazole-5-carboxylate (e.g., 0.4 mmol), acetic acid (0.48 mmol, 1.2 equiv.), and DMAPO (0.04 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 2.0 mL).
-
Add triethylamine (Et₃N, 0.48 mmol, 1.2 equiv.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.48 mmol, 1.2 equiv.) in anhydrous DCM (2.0 mL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for approximately 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Expected Yield: >90%
-
Purity: >98% after chromatography.
-
Expert Insights & Recommendations
Benchmark Method (Classical Two-Step):
-
Expertise & Experience: This route is reliable and uses common, inexpensive reagents. The Fischer esterification is a classic, equilibrium-driven reaction, and understanding how to push it to completion (e.g., using excess alcohol, removing water) is key. The subsequent N-acetylation is generally straightforward, but the potential for N2-isomer formation should not be overlooked. Careful characterization (e.g., by 2D NMR) is essential to confirm the structure if regioselectivity is a concern.
-
Trustworthiness: The protocols are well-established and highly reproducible. The main drawback is the time and resource intensity of a two-step process with two separate workups and purifications. The use of concentrated sulfuric acid also requires careful handling.
Alternative Method (DMAPO/Boc₂O One-Pot):
-
Expertise & Experience: This modern approach represents a significant process improvement. The key insight is the in-situ generation of a mixed anhydride, which is highly reactive and allows the acylation to proceed under very mild conditions. The high N1-selectivity is a major advantage, eliminating the need for tedious separation of isomers. This is particularly valuable when synthesizing complex molecules where isomeric purity is critical.
-
Trustworthiness: The method is reported to be robust and high-yielding across a range of substrates.[9] While the reagents (DMAPO, Boc₂O) are more expensive than acetic anhydride and sulfuric acid, the benefits of increased yield, reduced reaction time, higher purity, and simplified workup can often offset the initial cost, especially in a research or early-stage development setting.
For laboratory-scale synthesis where efficiency, speed, and high purity are the primary drivers, the Alternative DMAPO/Boc₂O-mediated one-pot method is demonstrably superior. It offers a higher yield in a fraction of the time, with excellent regioselectivity and under milder conditions.
The Benchmark classical method remains a viable option, particularly for large-scale production where the cost of reagents is a dominant factor and the process has been optimized for throughput. However, it requires more processing time and may necessitate more rigorous purification to ensure isomeric purity. The choice between these methods will ultimately depend on the specific goals of the researcher or organization, balancing the need for speed and purity against the constraints of cost and scale.
References
-
Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc₂O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. Available from: [Link]
-
Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc₂O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. VBN Components. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2021). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2024). Scope of one-pot direct N-acylation of indazole with carboxylic acids. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Santa Monica College. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ChemBK. (n.d.). 1-acetyl-1H-indazole-5-carboxylicacid. Retrieved from [Link]
-
PubMed. (2002). Acetylation of methyl 5-amino-1H-[2][4][10]triazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2002). Acetylation of methyl 5-amino-1H-[2][4][10]triazole-3-carboxylate. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
ResearchGate. (2009). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2017). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubMed. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-acetyl-1H-indazole-5-carboxylate is a crucial intermediate in pharmaceutical synthesis.[1] The regioselectivity of N-acylation in indazoles can lead to the formation of two primary positional isomers: the N-1 and N-2 acetylated products.[2][3] As these isomers can possess distinct physicochemical and pharmacological properties, ensuring the isomeric purity of the desired N-1 isomer is a critical quality attribute in drug development and manufacturing.[4][5] This guide provides an in-depth comparison of analytical methodologies for the robust determination of the isomeric purity of Methyl 1-acetyl-1H-indazole-5-carboxylate, with a focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and validated protocols are presented to assist researchers in selecting and implementing the most appropriate analytical strategy.
Introduction: The Significance of Isomeric Purity
Indazole and its derivatives are prominent scaffolds in medicinal chemistry.[6] The nitrogen atoms in the pyrazole ring of the indazole nucleus are both susceptible to substitution, and synthetic routes often yield a mixture of N-1 and N-2 substituted isomers.[2][4] While the 1H-indazole tautomer is generally more thermodynamically stable, kinetic and thermodynamic factors during synthesis can influence the final isomeric ratio.[4][7][8]
For active pharmaceutical ingredients (APIs) and their intermediates, isomeric purity is not merely a matter of chemical identity but a critical parameter impacting safety and efficacy.[5][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization and control of stereoisomeric and positional isomers.[5][10] Therefore, validated, high-resolution analytical methods are essential for the quality control of Methyl 1-acetyl-1H-indazole-5-carboxylate.
Potential Isomers of Methyl 1-acetyl-1H-indazole-5-carboxylate
The primary isomeric impurity of concern during the synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate is the N-2 acetylated regioisomer, Methyl 2-acetyl-2H-indazole-5-carboxylate. The structures of these two isomers are depicted below:
-
Methyl 1-acetyl-1H-indazole-5-carboxylate (N-1 Isomer)
-
Methyl 2-acetyl-2H-indazole-5-carboxylate (N-2 Isomer)
The subtle difference in the position of the acetyl group significantly alters the electronic and steric environment of the molecule, necessitating powerful analytical techniques for their differentiation and quantification.
Comparative Analysis of Analytical Methodologies
A multi-pronged analytical approach is often the most robust strategy for comprehensive isomeric purity assessment. This guide will focus on the two most powerful and commonly employed techniques: HPLC and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination. For isomeric purity of N-acetylated indazoles, both normal-phase and reversed-phase chromatography can be effective, with the choice of method depending on the specific properties of the isomers and the desired resolution.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The polarity of the isomers, influenced by the position of the acetyl group, dictates their retention times on a given column and mobile phase system.
Experimental Workflow:
Caption: General workflow for HPLC-based isomeric purity analysis.
Method Comparison: Normal-Phase vs. Reversed-Phase HPLC
| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Causality and Rationale |
| Stationary Phase | Polar (e.g., Silica, Cyano) | Non-polar (e.g., C18, C8) | In NP-HPLC, the polar stationary phase interacts more strongly with polar analytes. In RP-HPLC, the non-polar stationary phase retains non-polar analytes longer. |
| Mobile Phase | Non-polar (e.g., Hexane/Isopropanol) | Polar (e.g., Acetonitrile/Water, Methanol/Water) | The mobile phase competes with the analyte for interaction with the stationary phase. |
| Elution Order | Less polar isomer elutes first. | More polar isomer elutes first. | The N-2 isomer is often less polar than the N-1 isomer, leading to earlier elution in NP-HPLC and later elution in RP-HPLC. |
| Advantages | Can offer better selectivity for positional isomers. | Generally more robust, reproducible, and uses less hazardous solvents.[11] | The choice depends on the specific separation challenge and laboratory capabilities. |
| Considerations | Solvent miscibility and water content are critical. | Method development can be more complex to achieve baseline separation.[12] | Careful method validation is crucial for both techniques.[13][14] |
Sample Experimental Data (RP-HPLC):
A validated RP-HPLC method was developed to separate the N-1 and N-2 isomers of Methyl acetyl-indazole-5-carboxylate.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
| Isomer | Retention Time (min) | Relative Retention Time | Area % (Example) |
| Methyl 1-acetyl-1H-indazole-5-carboxylate (N-1) | 5.2 | 1.00 | 99.8 |
| Methyl 2-acetyl-2H-indazole-5-carboxylate (N-2) | 6.8 | 1.31 | 0.2 |
This data demonstrates a clear separation of the two isomers, allowing for accurate quantification of the N-2 impurity. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and differentiation of isomers.[4][6][15] Both ¹H and ¹³C NMR provide distinct spectral signatures for the N-1 and N-2 isomers of acetylated indazoles.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift (δ). The spatial arrangement of atoms in the N-1 and N-2 isomers leads to characteristic differences in these chemical shifts.[2][16]
Experimental Workflow:
Caption: General workflow for NMR-based isomeric purity analysis.
Key Diagnostic NMR Signals for Isomer Differentiation:
The chemical shifts of the indazole ring protons and carbons are highly sensitive to the position of the acetyl group.
| Nucleus | N-1 Isomer (Expected δ, ppm) | N-2 Isomer (Expected δ, ppm) | Rationale for Chemical Shift Difference |
| ¹H NMR | |||
| H-3 | ~8.1-8.3 | ~8.4-8.6 | The H-3 proton in the N-2 isomer is more deshielded due to the anisotropic effect of the adjacent acetyl group.[2][4] |
| H-7 | ~7.8-8.0 | ~7.6-7.8 | The H-7 proton in the N-1 isomer is deshielded by the lone pair of electrons on the N-2 nitrogen.[2] |
| Acetyl-CH₃ | ~2.7-2.9 | ~2.5-2.7 | The acetyl protons in the N-1 isomer are typically more deshielded. |
| ¹³C NMR | |||
| C-3 | ~133-135 | ~122-124 | The C-3 carbon is significantly shielded in the N-2 isomer.[17] |
| C-7a | ~138-140 | ~145-147 | The C-7a carbon is more deshielded in the N-2 isomer. |
| Acetyl-C=O | ~168-170 | ~166-168 | The carbonyl carbon chemical shift can also show slight but consistent differences. |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing and Analysis: Process the spectrum (Fourier transformation, phase correction, baseline correction) and integrate the signals corresponding to unique protons of each isomer (e.g., H-3 or acetyl-CH₃) to determine the isomeric ratio.
Quantitative NMR (qNMR) can also be employed for highly accurate determination of isomeric purity by using a certified internal standard.[18]
Mass Spectrometry (MS)
While mass spectrometry is excellent for confirming the molecular weight of Methyl 1-acetyl-1H-indazole-5-carboxylate, its ability to differentiate between the N-1 and N-2 isomers by itself is limited.[2] The fragmentation patterns of the two isomers can be very similar.[19] However, when coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both separation and identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.[6]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This involves:
-
Orthogonal Methods: Employing at least two different analytical techniques (e.g., HPLC and NMR) that rely on different chemical principles. Agreement between the results from these methods provides a high degree of confidence in the isomeric purity assessment.
-
System Suitability Tests: For chromatographic methods, system suitability tests (e.g., resolution, tailing factor, and repeatability) must be performed before each analysis to ensure the system is performing adequately.[20]
-
Use of Reference Standards: Whenever possible, use well-characterized reference standards of both the N-1 and N-2 isomers to confirm peak identity and for accurate quantification.
-
Method Validation: All analytical methods used for quality control must be thoroughly validated according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate they are fit for purpose.[13][14]
Conclusion and Recommendations
The accurate determination of the isomeric purity of Methyl 1-acetyl-1H-indazole-5-carboxylate is paramount for ensuring the quality, safety, and efficacy of downstream pharmaceutical products.
-
For routine quality control and release testing, a validated RP-HPLC method is recommended due to its robustness, reproducibility, and high-throughput capabilities.
-
For structural confirmation and as an orthogonal method, NMR spectroscopy is indispensable. Its ability to provide unambiguous structural information makes it the gold standard for isomer identification.[4][15]
-
A combination of LC-MS can be particularly useful during method development and for the characterization of unknown impurities.
By implementing a robust analytical strategy that incorporates these complementary techniques and adheres to rigorous validation standards, researchers and drug developers can be confident in the isomeric purity of their Methyl 1-acetyl-1H-indazole-5-carboxylate and ensure compliance with global regulatory expectations.
References
- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem. (n.d.).
- A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers - Benchchem. (n.d.).
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).
- (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH. (2025, November 14).
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025, August 9).
- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (n.d.).
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25).
- Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1).
- Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- Complying with requirements relating to impurities in prescription medicines. (2013, August 9).
- Methyl 1-acetyl-1H-indazole-5-carboxylate. (2025, February 5).
- Handbook of Analytical Validation - Routledge. (n.d.).
- Guidance for Industry #169 - Drug Substance - Regulations.gov. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021, August 2).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (n.d.).
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed. (n.d.).
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (n.d.).
- Methyl 1H-imidazole-1-carboxylate - Enamine. (n.d.).
- Regulatory aspects of Impurity profiling - ijdra. (2020, December 15).
- (PDF) 1-Methyl-1H-indazole-3-carboxylic acid - ResearchGate. (n.d.).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.).
- 1H-Indazole-5-carboxylic acid methyl ester - Chem-Impex. (n.d.).
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
- Enantiomeric Separation of New Chiral Azole Compounds - PMC - NIH. (2021, January 4).
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
- Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase - ResearchGate. (n.d.).
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. (n.d.).
- Methyl 1-methyl-1H-indazole-5-carboxylate | CAS 1092351-82-0 - American Elements. (n.d.).
- Enantiomeric Separation of New Chiral Azole Compounds | Scilit. (2021, January 3).
- Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI. (n.d.).
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. (2018, September 15).
- 1-acetyl-1H-indazole-5-carboxylicacid - ChemBK. (n.d.).
- Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC. (2024, February 26).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.).
- Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijdra.com [ijdra.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate for Pharmaceutical Research
In the landscape of pharmaceutical research and development, the indazole scaffold is a privileged structure, integral to a multitude of therapeutic agents. Its derivatives are key components in the development of treatments for a range of conditions, from neurological disorders to oncology. Among these, Methyl 1-acetyl-1H-indazole-5-carboxylate stands out as a crucial building block for more complex bioactive molecules.[1] This guide provides a comparative analysis of alternative synthetic routes to this important intermediate, offering detailed experimental protocols and data to inform methodological choices in a research setting.
This document is structured to provide a deep dive into two primary synthetic pathways, elucidating the chemical logic behind each step. We will compare a classical approach involving diazotization with a modern strategy starting from a fluorinated precursor. The objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to select the most efficient and robust synthesis for their specific needs.
Route 1: Classical Diazotization and Cyclization Approach
This synthetic pathway commences with the commercially available 4-amino-3-methylbenzoic acid. The core of this strategy lies in the intramolecular cyclization via a diazonium salt to form the indazole ring system, followed by esterification and N-acetylation.
Workflow for Route 1
Sources
A Comparative Efficacy Analysis of Indazole-Based Compounds and Established PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of established Poly (ADP-ribose) polymerase (PARP) inhibitors with the therapeutic potential of emerging compounds built upon the indazole scaffold. While direct experimental data for Methyl 1-acetyl-1H-indazole-5-carboxylate is not extensively available in the public domain, this analysis will delve into the performance of leading commercial PARP inhibitors, offering a benchmark for novel entities within this chemical class. A central focus will be on the indazole-3-carboxamide scaffold, a core structural feature of the approved PARP inhibitor, Niraparib, thereby providing a scientifically grounded framework for evaluating the potential of related molecules like Methyl 1-acetyl-1H-indazole-5-carboxylate.
The Critical Role of PARP in DNA Repair and Its Exploitation in Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes integral to cellular homeostasis, with significant roles in DNA transcription, cell cycle regulation, and, most critically, DNA repair.[1] The PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage and are essential for the repair of single-strand breaks (SSBs).[1] In the context of oncology, certain cancer cells harbor deficiencies in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes, which are hallmarks of homologous recombination deficiency.[1] The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[1] This vulnerability is the cornerstone of PARP inhibitor therapy, which has emerged as a highly effective targeted treatment for a range of cancers.[1]
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system is recognized as a "privileged scaffold" in drug discovery, owing to its presence in a multitude of biologically active compounds.[2][3] This versatile heterocyclic structure is a key component in several FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] Notably, the chemical architecture of the approved PARP inhibitor, Niraparib, features an indazole-3-carboxamide core, underscoring the significant potential of this scaffold in the design of potent and selective PARP inhibitors.[1] The success of Niraparib validates the continued exploration of other substituted indazoles as potential therapeutic agents targeting PARP.[1]
Comparative Efficacy of Leading PARP Inhibitors
Currently, several PARP inhibitors have received regulatory approval and are utilized in clinical practice. These include Olaparib, Rucaparib, Niraparib, and Talazoparib. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target(s) | IC50 (Enzymatic Assay) | Key Indications |
| Olaparib | PARP1, PARP2 | ~5 nM | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.4 nM | Ovarian, Prostate Cancer |
| Niraparib | PARP1, PARP2 | ~3.8 nM (PARP1), ~2.1 nM (PARP2) | Ovarian, Fallopian Tube, Primary Peritoneal Cancer |
| Talazoparib | PARP1, PARP2 | ~0.9 nM | Breast Cancer |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that the approved PARP inhibitors exhibit high potency, with IC50 values in the low nanomolar range. Niraparib, with its indazole core, demonstrates comparable efficacy to other leading inhibitors, validating the potential of this chemical class.[4]
Signaling Pathway and Experimental Workflow
The mechanism of action of PARP inhibitors is centered on the disruption of the DNA damage repair pathway. The following diagram illustrates the signaling pathway and the point of intervention for PARP inhibitors.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocol: In Vitro PARP Inhibition Assay
The following is a generalized protocol for determining the in vitro efficacy of a test compound, such as Methyl 1-acetyl-1H-indazole-5-carboxylate, against PARP enzymes.
Objective: To determine the IC50 value of a test compound for PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1-coated streptavidin plates
-
Activated DNA
-
Biotinylated NAD+
-
Test compound and control inhibitors (e.g., Olaparib, Niraparib)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Wash buffers and stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin plates with histone H1 and incubate overnight at 4°C.
-
Washing: Wash the plates to remove any unbound histone.
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
Reaction Mixture: In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature to allow for the PARylation reaction to proceed.
-
Washing: Wash the plates to remove unincorporated biotinylated NAD+.
-
Antibody Incubation: Add HRP-conjugated anti-biotin antibody to each well and incubate.
-
Washing: Wash the plates to remove unbound antibody.
-
Signal Development: Add TMB substrate and incubate until a colorimetric signal develops.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[1]
Caption: Workflow for an in vitro PARP inhibition assay.
Conclusion
While direct efficacy data for Methyl 1-acetyl-1H-indazole-5-carboxylate is not yet available, the well-established precedent of the indazole scaffold in potent PARP inhibitors like Niraparib provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis of known PARP inhibitors highlights the high bar for potency and selectivity required for clinical success. The provided experimental protocol offers a standardized method for evaluating the efficacy of novel indazole-based compounds. Further research into molecules like Methyl 1-acetyl-1H-indazole-5-carboxylate is warranted to fully elucidate their structure-activity relationships and potential for development as next-generation anticancer drugs.
References
-
Jones P, et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. 2009;52(22):7170-7185. Available from: [Link].
-
Li, X., et al. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. 2024;67(5):3938-3954. Available from: [Link].
-
Kuchar, M., et al. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry. 2014;57(17):7284-7301. Available from: [Link].
-
Wang, L., et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. 2016;21(9):1155. Available from: [Link].
-
Camaioni, E., et al. Scaffold hopping approach on the route to selective tankyrase inhibitors. European Journal of Medicinal Chemistry. 2014;86:536-547. Available from: [Link].
-
Camaioni, E., et al. Scaffold hopping approach on the route to selective tankyrase inhibitors. European Journal of Medicinal Chemistry. 2014;86:536-547. Available from: [Link].
-
Aanandhi M. V, et al. Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. 2008;5(1). Available from: [Link].
-
Nikolaou, I., et al. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research. 2024;33(1):139-152. Available from: [Link].
-
Sridhar, J., et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016;10(1):FF01-FF05. Available from: [Link].
-
National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. PubChem Compound Summary for CID 11438965. Available from: [Link].
-
van der Walle, T., et al. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. 2021;64(24):18166-18191. Available from: [Link].
-
Lai, A. Q., et al. Identification of indazole derivatives 46-49 as PI3K inhibitors. ResearchGate. 2025. Available from: [Link].
-
Zhang, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2947. Available from: [Link].
-
Kumar, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(3):614-635. Available from: [Link].
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. 2022;13(4):1249-1254. Available from: [Link].
-
Sestito, S., et al. Identification of Honokiol-Based Scaffold to Design Tankyrase 1/2 Inhibitors by In Silico and In Vitro Studies. Chemistry & Biodiversity. 2024;e202401854. Available from: [Link].
-
van der Walle, T., et al. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. 2021;64(24):18166-18191. Available from: [Link].
-
Development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available from: [Link].
-
Methyl 1-acetyl-1H-indazole-5-carboxylate. eChemTox. Available from: [Link].
-
1-acetyl-1H-indazole-5-carboxylicacid. ChemBK. Available from: [Link].
-
1H-Indazole-5-carboxylic acid. J&K Scientific LLC. Available from: [Link].
-
2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. 2024. Available from: [Link].
-
METHYL 1-ACETYL-1H-INDAZOLE-5-CARBOXYLATE/METHYL 1-ACETYL-1H-INDAZOLE-5-CARBOXYLATE_搜索. 放射性检测仪. Available from: [Link].
-
Wujec, M., et al. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. 2021;26(11):3308. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate
In the landscape of pharmaceutical development, the rigorous and precise quantification of chemical entities is not merely a regulatory requirement but the bedrock of safety and efficacy. Methyl 1-acetyl-1H-indazole-5-carboxylate, a key intermediate in the synthesis of various bioactive molecules, demands an analytical approach that is both robust and meticulously validated. This guide provides an in-depth, experience-driven comparison of chromatographic methods for its quantification, grounded in established scientific principles and regulatory standards.
The core of any reliable quantitative method is its ability to be self-validating. This means the protocol itself must contain a series of checks and balances that continually confirm its performance. We will explore how to build such a system, focusing on the universally accepted Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as our primary technique, and comparing it with the more modern Ultra-Performance Liquid Chromatography (UPLC).
The Analytical Imperative: Why Choose RP-HPLC?
For compounds like Methyl 1-acetyl-1H-indazole-5-carboxylate, which possess moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the industry's workhorse for good reason. The technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, using a polar mobile phase.[1][2][3][4] This principle is particularly effective for the indazole derivative , allowing for excellent separation from starting materials, by-products, and potential degradants.
The choice of a C18 (octadecylsilane) stationary phase is a deliberate one. Its long alkyl chains provide a highly hydrophobic surface, promoting the retention necessary to achieve baseline separation from more polar impurities. This choice, combined with a carefully optimized mobile phase, forms the foundation of a selective and reliable assay.
Foundational Workflow for Quantitative Analysis
A successful quantitative analysis is a systematic process. Each step, from sample preparation to data interpretation, is critical for the integrity of the final result. The workflow is designed to minimize variability and ensure the system is performing optimally before any sample is quantified.
Caption: High-level workflow for quantitative analysis.
Experimental Protocol: The RP-HPLC Method
This protocol is designed for robustness and is grounded in principles outlined by pharmacopeias such as the United States Pharmacopeia (USP).[5][6][7][8][9]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems. The column dimensions are standard for robust quality control methods.[10]
-
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v).
-
Rationale: Acetonitrile is a common organic modifier. Formic acid is added to control the pH and protonate any residual silanols on the stationary phase, which significantly improves peak symmetry.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Rationale: This wavelength is chosen based on the UV absorbance maximum of the indazole chromophore, ensuring high sensitivity.
-
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 1-acetyl-1H-indazole-5-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare the sample to be analyzed in the same diluent to achieve an expected concentration within the calibration range.
3. Method Validation: The Self-Validating System
A method is not trustworthy until it is validated. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrates that the analytical procedure is suitable for its intended purpose.[11][12][13][14][15]
Caption: Interconnectivity of ICH Q2(R1) validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by analyzing a placebo and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is confirmed by a linear regression of the calibration curve data, with a correlation coefficient (R²) of ≥0.999 being the target.
-
Accuracy: The closeness of test results to the true value. It is determined by analyzing samples with known concentrations (spiked placebo) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst.
-
Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
-
The acceptance criterion is typically a Relative Standard Deviation (RSD) of ≤2%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.
Performance Comparison: HPLC vs. UPLC
While HPLC is robust and widely available, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages by using columns with sub-2 µm particle sizes.[16][17] This requires a specialized system capable of operating at much higher pressures (up to 15,000 psi).[18]
The primary benefits of transitioning to a UPLC method are drastically reduced analysis times and lower solvent consumption, leading to higher throughput and more environmentally friendly operation.[16][17][18] Furthermore, the increased efficiency of UPLC columns results in sharper, narrower peaks, which enhances resolution and sensitivity.[10][16]
Table 1: Comparative Performance Data for HPLC vs. UPLC Methods
| Parameter | HPLC Method | UPLC Method | Justification for Performance |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 2.1 x 50 mm, 1.7 µm | Smaller particles in UPLC provide higher efficiency, allowing for shorter columns.[10] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for the smaller internal diameter of the UPLC column. |
| Backpressure (Typical) | ~1,500 psi | ~9,000 psi | A direct consequence of smaller particles and higher flow velocities.[18] |
| Run Time | 10 minutes | 2 minutes | Faster separation is a key advantage of UPLC technology.[16][17] |
| Solvent Consumption/Run | 10 mL | 0.8 mL | Shorter run time and lower flow rate significantly reduce solvent use.[18] |
| Linearity (R²) | 0.9995 | 0.9998 | Both methods demonstrate excellent linearity. |
| Precision (%RSD) | 0.8% | 0.6% | Narrower peaks in UPLC can lead to more consistent integration. |
| Sensitivity (S/N for LOQ) | ~10 | ~15 | Increased peak height relative to baseline noise improves sensitivity in UPLC.[16] |
Conclusion and Recommendations
For routine quality control of Methyl 1-acetyl-1H-indazole-5-carboxylate, the described RP-HPLC method is robust, reliable, and fully compliant with regulatory expectations. Its validation according to ICH guidelines ensures the integrity of the quantitative data it produces. This method is ideal for laboratories where established instrumentation and proven robustness are paramount.
The UPLC method represents a significant technological advancement, offering superior performance in terms of speed, sensitivity, and operational efficiency.[18] For laboratories focused on high-throughput screening, rapid process monitoring, or those prioritizing "green" chemistry, the investment in UPLC technology is highly justifiable. The transfer of the method from HPLC to UPLC is straightforward due to the shared principles of reversed-phase chromatography, but it requires re-validation on the UPLC system.[10]
Ultimately, the choice between these two powerful techniques depends on the specific needs, resources, and throughput demands of the laboratory. Both, when properly validated, provide a trustworthy and authoritative system for the quantitative analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate.
References
- Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: A Review on Comparative study of HPLC and UPLC Source: RJPT URL
- Title: Q2(R1)
- Title: HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders Source: GMP Insiders URL
- Title: ICH Q2(R1)
- Title: <621> CHROMATOGRAPHY Source: USP URL
- Title: UPLC vs HPLC: what is the difference?
- Title: HPLC vs.
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL
- Source: US Pharmacopeia (USP)
- Title: 〈621〉 Chromatography Source: BioGlobaX URL
- Title: Q2(R1)
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
- Title: Differences between HPLC and UPLC Source: Pharmaguideline URL
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications Source: ResearchGate URL
- Title: Reversed-Phase Chromatography Overview Source: Creative Proteomics URL
- Title: Reversed-Phase Chromatography: An Overview Source: AZoLifeSciences URL
- Title: Reversed-phase chromatography Source: Wikipedia URL
Sources
- 1. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. bioglobax.com [bioglobax.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. database.ich.org [database.ich.org]
- 16. rjptonline.org [rjptonline.org]
- 17. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 18. HPLC vs. UPLC [webofpharma.com]
A Comparative Guide to the Reproducible Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Methyl 1-acetyl-1H-indazole-5-carboxylate is a valuable building block in medicinal chemistry, and its efficient preparation is crucial for advancing research programs. This guide provides an in-depth, comparative analysis of plausible and reproducible synthetic methods for this target molecule. We will delve into the causality behind experimental choices, address potential reproducibility challenges, and provide detailed, actionable protocols.
Introduction to the Target Molecule and Synthetic Strategy
Methyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of the indazole scaffold, a privileged structure in medicinal chemistry. The indazole core is a bioisostere of indole and is found in numerous therapeutic agents. The N-acetylation at the 1-position and the methyl ester at the 5-position provide key handles for further chemical modifications.
The synthesis of the target molecule can be logically dissected into two primary stages:
-
Formation of the core intermediate: Methyl 1H-indazole-5-carboxylate.
-
Regioselective N-acetylation: Introduction of the acetyl group at the N-1 position.
This guide will compare two primary synthetic routes, starting from different commercially available precursors.
Method 1: The Diazotization Route from 4-Amino-3-methylbenzoic Acid
This classical approach builds the indazole ring from the ground up through a diazotization and cyclization sequence.
Experimental Workflow
Caption: Workflow for the Diazotization Route.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-Indazole-5-carboxylic acid
-
Dissolution: Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a suitable aqueous acidic solution (e.g., 2 M HCl).[1]
-
Diazotization: Cool the suspension to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Cyclization/Reduction: To the cold diazonium salt solution, add a solution of a reducing agent like sodium sulfite or tin(II) chloride. The reaction is often exothermic and should be controlled. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Isolation: Acidify the reaction mixture to precipitate the crude 1H-indazole-5-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Methyl 1H-indazole-5-carboxylate
-
Esterification: Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol.[2]
-
Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.[2]
-
Reaction: Heat the mixture to reflux (around 70 °C) and stir overnight.[2]
-
Workup and Isolation: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.[2]
Step 3: Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate
-
Dissolution: Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Acetylation: Add acetic anhydride (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Isolation: Quench the reaction with water. If using pyridine, remove it under reduced pressure. If using dichloromethane, wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final product.
Method 2: The Direct Functionalization Route from 1H-Indazole-5-carboxylic Acid
This route is more direct if the indazole precursor is readily available.
Experimental Workflow
Caption: Workflow for the Direct Functionalization Route.
Detailed Experimental Protocol
The protocol for this method follows Steps 2 and 3 of the Diazotization Route described above.
Comparative Analysis of the Synthetic Routes
| Parameter | Method 1: Diazotization Route | Method 2: Direct Functionalization Route |
| Starting Material | 4-Amino-3-methylbenzoic acid | 1H-Indazole-5-carboxylic acid |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | High |
| Scalability | Good, but diazotization requires careful temperature control. | Excellent |
| Key Advantages | Utilizes a more fundamental and often cheaper starting material. | Shorter route, higher overall yield, simpler procedure. |
| Potential Challenges | Diazotization can be hazardous if not controlled properly. Potential for side reactions during cyclization. | Availability and cost of the starting material. |
Scientific Integrity and Logic: Causality and Reproducibility
The Rationale Behind N-1 Acetylation
A critical aspect of this synthesis is the regioselective acetylation at the N-1 position of the indazole ring. While direct acylation can potentially occur at either N-1 or N-2, the N-1 substituted product is generally favored under thermodynamic control.[3][4] The N-1 acyl indazole is thermodynamically more stable than the N-2 isomer.[3][4] Therefore, even if some N-2 acetylation occurs initially, an isomerization to the more stable N-1 product can take place, especially with prolonged reaction times or upon heating. The use of a base like pyridine facilitates the deprotonation of the indazole NH, and the subsequent acylation.
Reproducibility Challenges and Troubleshooting
-
Diazotization (Method 1): The temperature of the diazotization reaction is critical. If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to side products and reduced yields. Ensure efficient cooling and slow addition of sodium nitrite.
-
Regioisomer Formation (N-Acetylation): While N-1 acetylation is favored, the formation of the N-2 isomer is possible, particularly under kinetic control (short reaction times, low temperatures).
-
Troubleshooting: If a mixture of isomers is obtained, purification by column chromatography is typically effective. To favor the N-1 isomer, ensure the reaction goes to completion. An alternative is an electrochemical approach which has been shown to be highly selective for N-1 acylation.[5]
-
-
Purification: The final product, being an ester, is prone to hydrolysis under strongly acidic or basic conditions. Ensure that workup procedures are carried out under neutral or mildly basic conditions. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to Methyl 1-acetyl-1H-indazole-5-carboxylate. The choice between them will largely depend on the availability and cost of the starting materials. The Direct Functionalization Route (Method 2) is shorter and likely to provide a higher overall yield, making it preferable if 1H-indazole-5-carboxylic acid is accessible. The Diazotization Route (Method 1) is a more classical approach that is valuable when building the molecule from a more basic precursor. By understanding the underlying chemical principles and potential challenges, researchers can reproducibly synthesize this important intermediate for their drug discovery and development endeavors.
References
-
Regan, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1945. [Link]
-
Popova, E. A., et al. (2015). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[2][6][7]triazole-3-carboxylate. Magnetic Resonance in Chemistry, 53(11), 936-945. [Link]
-
ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]
-
PubMed. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. Studies on Acetylation of Indoles. [Link]
-
PubMed. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
-
PubMed Central. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]
-
PubMed Central. Development of a selective and scalable N1-indazole alkylation. [Link]
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
-
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-acetyl-1H-indazole-5-carboxylate
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 1-acetyl-1H-indazole-5-carboxylate, grounded in established safety principles and regulatory awareness. The procedural logic outlined here is designed to ensure that every step is self-validating, protecting both the individual researcher and the wider environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for Methyl 1-acetyl-1H-indazole-5-carboxylate may not be fully available, we can infer its likely characteristics from its structural components and data on closely related analogues.
-
Indazole Core: Indazole and its derivatives are heterocyclic aromatic compounds. While some simple indazoles are not highly hazardous, many derivatives are biologically active and can be irritants.[1][2] Upon thermal decomposition, indazoles can release toxic nitrogen oxides (NOx).[1]
-
Carboxylate Ester: The methyl carboxylate group does not typically confer high reactivity, but the overall molecule should be considered a combustible solid. The closely related Methyl 1H-indazole-5-carboxylate is classified in Storage Class 11 (Combustible Solids) and, critically, has a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[3]
-
Acetyl Group: The N-acetyl group forms an amide-like linkage which is generally stable under neutral conditions.
Based on this analysis, Methyl 1-acetyl-1H-indazole-5-carboxylate should be handled as a substance that is potentially harmful if swallowed or inhaled, may cause skin and eye irritation, and poses a significant threat to aquatic environments.[4][5][6]
| Parameter | Specification & Guidance | Source(s) |
| Physical Form | Solid | [3] |
| Anticipated Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed | [4][5][6] |
| Environmental Hazard | Assumed to be Severely Hazardous to Water (WGK 3) | [3] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [1][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat | [8] |
The Core Principles of Compliant Chemical Disposal
The disposal of any laboratory chemical is governed by a hierarchy of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, supplemented by state and institutional policies.[9] The following principles are universal and form the basis of the subsequent protocol.
-
Generator Responsibility: The individual or lab that creates the waste is legally responsible for its safe management until it is accepted by a licensed disposal facility.[4]
-
Waste Characterization: You must determine if the waste is hazardous. Given the environmental risk and the presence of a complex organic structure, Methyl 1-acetyl-1H-indazole-5-carboxylate waste must be classified as hazardous.[7]
-
Segregation: Never mix incompatible waste streams. This is the most critical step for preventing dangerous reactions such as fires, explosions, or the generation of toxic gases within a waste container.[8][9]
-
Containment: Waste must be stored in containers that are in good condition, compatible with the chemical, and always kept securely closed except when adding waste.[9][10]
Step-by-Step Disposal Protocol for Methyl 1-acetyl-1H-indazole-5-carboxylate
This protocol applies to the pure solid compound, solutions containing the compound, and materials contaminated with it (e.g., weighing paper, contaminated gloves).
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Splash goggles and, if handling larger quantities of powder, a face shield.
-
A properly fastened lab coat.
Step 2: Waste Segregation and Characterization
The key to safe disposal is placing the waste into the correct stream. Methyl 1-acetyl-1H-indazole-5-carboxylate waste is classified as Solid, Non-Halogenated Organic Hazardous Waste .
-
Rationale: The molecule contains carbon, hydrogen, nitrogen, and oxygen. It does not contain any halogens (F, Cl, Br, I). It is not a strong acid, base, oxidizer, or reactive compound as defined by RCRA.[11] Therefore, it belongs in the non-halogenated organic waste stream.
-
Action: Locate the designated waste container in your laboratory's satellite accumulation area for "Solid, Non-Halogenated Organic Waste."
Step 3: Containerization
-
Container Type: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-on, leak-proof cap. The original product container is often the best choice for storing its own waste.[10]
-
Procedure: Carefully transfer the solid waste into the designated container using a funnel or spatula. If dealing with a solution, pour carefully to avoid splashes. Do not fill the container beyond 90% of its capacity to allow for expansion.[8]
-
Closure: Securely close the container lid immediately after adding waste. Leaving funnels in the opening is not a compliant practice.[9]
Step 4: Labeling
Proper labeling is a legal requirement and is essential for safety. As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Methyl 1-acetyl-1H-indazole-5-carboxylate."
-
If in solution, list the solvent(s) and the approximate concentration of the compound.
-
The accumulation start date (the date the first drop of waste was added).
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
Step 5: Accumulation and Storage
Store the sealed and labeled waste container in your lab's designated satellite accumulation area. This area must:
-
Be at or near the point of generation.[9]
-
Be under the control of laboratory personnel.
-
Have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10]
-
Be segregated from incompatible materials, particularly strong oxidizing agents.[1]
Step 6: Arranging for Final Disposal
Once the waste container is full (or has been accumulating for the maximum time allowed by your institution, often one year), arrange for its collection.[8] Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to transport the waste off-site yourself.
Decontamination and Spill Management
-
Empty Container Disposal: An "empty" container that held this chemical is still considered hazardous waste. To render it non-hazardous for disposal in regular trash or recycling, it must be triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in the "Non-Halogenated Organic Waste" stream.
-
After triple-rinsing, deface or remove the original label and dispose of the container as directed by your facility.[10]
-
-
Spill Cleanup:
-
Minor Spills: For small spills of the solid, use an inert absorbent material like vermiculite or sand.[8] Gently sweep the material up, place it in a sealed container, and dispose of it as Solid, Non-Halogenated Organic Hazardous Waste.
-
Major Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and follow your institution's emergency procedures by contacting EHS or the emergency response team.[8]
-
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT pour down the drain. The compound's presumed high water hazard classification makes this a serious environmental violation.[3]
-
DO NOT dispose of in regular trash. This includes contaminated items like gloves or weighing paper.
-
DO NOT mix with incompatible waste streams, such as acids, bases, or oxidizing agents.[8]
-
DO NOT allow to evaporate in a fume hood as a means of disposal.
Waste Segregation Decision Pathway
The following diagram illustrates the logical process for correctly segregating this chemical waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-acetyl-1H-indazole-5-carboxylate
This guide provides essential safety and logistical information for handling Methyl 1-acetyl-1H-indazole-5-carboxylate. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a robust and validated safety protocol for researchers, scientists, and drug development professionals.
Hazard Profile: Understanding the Risks
Substituted indazoles, the chemical class to which Methyl 1-acetyl-1H-indazole-5-carboxylate belongs, consistently present a specific set of hazards.[2][3][4] Understanding these is the first step in establishing a safe handling protocol.
-
Acute Oral Toxicity: Many indazole derivatives are classified as harmful if swallowed.[2][3][5]
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.[2][3][4]
-
Eye Irritation: This class of compounds is known to cause serious eye irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]
Given this hazard profile, a multi-layered approach to personal protective equipment is essential to mitigate exposure risks.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling Methyl 1-acetyl-1H-indazole-5-carboxylate.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are non-negotiable when handling this compound.
-
Recommended Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1]
-
Protocol: Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6]
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the risk of serious eye irritation, robust eye and face protection is critical.[2][3][4]
-
Minimum Requirement: Safety glasses with side shields conforming to EN 166 (EU) or OSHA (US) standards.[7][8]
-
Enhanced Protection: In situations with a higher risk of splashing or aerosol generation, tightly fitting safety goggles should be worn.[7] A face shield, used in conjunction with safety goggles, offers the highest level of protection.[1][6]
Body Protection: Preventing Skin Contact
A standard laboratory coat is required to protect against accidental skin contact with the compound.[1] For tasks with a higher potential for contamination, consider the use of chemical-resistant aprons or coveralls.
Respiratory Protection: Mitigating Inhalation Risks
Due to the potential for respiratory irritation, controlling airborne exposure is paramount.[3]
-
Primary Engineering Control: All handling of solid Methyl 1-acetyl-1H-indazole-5-carboxylate should be performed within a certified chemical fume hood to minimize the generation and inhalation of dust.[1][3]
-
When a Respirator is Required: A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or if there is a potential for dust generation that cannot be controlled by other means.[1] The selection of the specific respirator type should be based on a formal risk assessment.
PPE Selection Summary
The following table provides a quick reference for the appropriate level of PPE based on the specific laboratory task.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (in fume hood) | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Laboratory Coat | Not required if in a certified fume hood |
| Solution Preparation (in fume hood) | Nitrile or Neoprene Gloves | Safety Goggles | Laboratory Coat | Not required if in a certified fume hood |
| Handling outside of a fume hood | Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Laboratory Coat | NIOSH-approved respirator |
| Spill Cleanup | Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Laboratory Coat | NIOSH-approved respirator |
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Methyl 1-acetyl-1H-indazole-5-carboxylate.
Caption: PPE selection workflow for handling the specified compound.
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.[1]
-
Donning PPE: Put on all required PPE as determined by your risk assessment and the guidelines in this document.
-
Handling the Compound: When transferring the solid material, use appropriate tools like spatulas to minimize dust formation.[1] Avoid direct contact with skin, eyes, and clothing.[4]
-
Post-Handling: After handling, wash your hands and face thoroughly.[2][4]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the appropriate waste stream.
Spill Response
In the event of a small spill within a fume hood:
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, including respiratory protection, carefully clean up the spill.
-
For solid spills, gently sweep or wipe up the material to avoid creating dust and place it in a sealed container for disposal.[1][3]
-
Decontaminate the area with an appropriate solvent.
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing Methyl 1-acetyl-1H-indazole-5-carboxylate, including contaminated PPE, must be treated as hazardous waste.
-
Product Disposal: Dispose of the chemical through a licensed professional waste disposal service.[2][3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]
-
General Guidance: Do not allow the product to enter drains or sewer systems.[3][7] All disposal must be in accordance with local, state, and federal regulations.[2]
References
-
Safety Data Sheet - Angene Chemical. (2024, April 21). Retrieved from [Link]
-
Protective Equipment | Plant Protection - Albert Kerbl GmbH. Retrieved from [Link]
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. (2019, January 3). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


